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  • Product: Methyl 1-acetylazetidine-2-carboxylate
  • CAS: 103897-99-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-acetylazetidine-2-carboxylate Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-acetylazetidine-2-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate, a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Understanding the detailed spectral features of this compound is crucial for its unambiguous identification, purity assessment, and the study of its conformational dynamics.

This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of methyl 1-acetylazetidine-2-carboxylate, grounded in fundamental NMR principles and data from structurally related analogs. Furthermore, it outlines a rigorous, field-proven protocol for NMR sample preparation and data acquisition, ensuring the generation of high-quality, reproducible spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used for methyl 1-acetylazetidine-2-carboxylate.

Caption: Molecular structure and atom numbering for methyl 1-acetylazetidine-2-carboxylate.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of methyl 1-acetylazetidine-2-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O), the anisotropic effects of the carbonyl groups, and the ring strain of the azetidine core.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 1-acetylazetidine-2-carboxylate in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H24.5 - 4.8dd1HJ_H2-H3a ≈ 7-9, J_H2-H3b ≈ 4-6
H3a, H3b2.2 - 2.6m2H-
H4a, H4b3.8 - 4.2m2H-
H7 (CH₃)2.1 - 2.3s3H-
H11 (OCH₃)3.7 - 3.9s3H-
Detailed Interpretation of ¹H NMR Signals:
  • H2 (Methine Proton): The proton at the C2 position is expected to be the most downfield of the azetidine ring protons, with a predicted chemical shift in the range of 4.5 - 4.8 ppm. This significant deshielding is a consequence of two main factors: its alpha position relative to the electron-withdrawing ester carbonyl group and its attachment to a carbon atom bonded to the nitrogen of the amide. The multiplicity is predicted to be a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C3.

  • H3 (Methylene Protons): The two protons on the C3 carbon are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, predicted to appear as a multiplet in the 2.2 - 2.6 ppm range. They will couple with each other (geminal coupling) and with the H2 proton (vicinal coupling), leading to a complex multiplet.

  • H4 (Methylene Protons): The protons on the C4 carbon are also diastereotopic and are expected to resonate as a multiplet between 3.8 and 4.2 ppm. Their downfield shift compared to the C3 protons is attributed to their position alpha to the nitrogen atom of the amide.

  • H7 (Acetyl Methyl Protons): The three protons of the acetyl methyl group are predicted to appear as a sharp singlet in the 2.1 - 2.3 ppm region. The proximity to the carbonyl group causes a slight downfield shift compared to a typical alkyl methyl group.

  • H11 (Ester Methyl Protons): The protons of the methyl ester group are expected to resonate as a singlet at approximately 3.7 - 3.9 ppm. This characteristic chemical shift is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of methyl 1-acetylazetidine-2-carboxylate will display a single resonance for each unique carbon atom. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1-acetylazetidine-2-carboxylate in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C260 - 65
C325 - 30
C445 - 50
C5 (C=O, acetyl)168 - 172
C7 (CH₃, acetyl)21 - 24
C8 (C=O, ester)170 - 175
C11 (OCH₃)51 - 54
Detailed Interpretation of ¹³C NMR Signals:
  • C2 (Methine Carbon): This carbon, situated between the nitrogen atom and the ester carbonyl group, is expected to resonate in the 60 - 65 ppm range.

  • C3 (Methylene Carbon): As a standard sp³-hybridized carbon in the ring, C3 is predicted to appear in the upfield region of the spectrum, between 25 and 30 ppm.

  • C4 (Methylene Carbon): The C4 carbon, being alpha to the nitrogen atom, will be deshielded compared to C3 and is predicted to have a chemical shift in the 45 - 50 ppm range.

  • C5 (Acetyl Carbonyl Carbon): The carbonyl carbon of the acetyl group is expected to be found in the characteristic downfield region for amides, between 168 and 172 ppm.[2]

  • C7 (Acetyl Methyl Carbon): The methyl carbon of the acetyl group will resonate in the typical alkyl region, predicted to be between 21 and 24 ppm.

  • C8 (Ester Carbonyl Carbon): The ester carbonyl carbon is generally found slightly further downfield than an amide carbonyl, with a predicted chemical shift in the 170 - 175 ppm range.[2]

  • C11 (Ester Methyl Carbon): The methyl carbon of the ester group is deshielded by the adjacent oxygen atom and is expected to appear between 51 and 54 ppm.

Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation
  • Material and Solvent Selection: Weigh approximately 5-25 mg of purified methyl 1-acetylazetidine-2-carboxylate for ¹H NMR, and 50-100 mg for ¹³C NMR.[3] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity.[4] Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution and Filtration: The sample should be fully dissolved in a clean, dry vial.[5] To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used.[3] Often, the residual proton signal of the deuterated solvent can serve as a secondary reference.

  • Labeling: Clearly label the NMR tube with a permanent marker.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of Compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard one-pulse experiment is typically sufficient.[4]

  • Number of Scans (NS): Averaging 16 to 64 scans is generally adequate to achieve a good signal-to-noise ratio.[4][7]

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a common starting point.[4][8] For quantitative measurements, a longer delay of at least 5 times the longest T1 relaxation time is necessary.[7]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds will typically provide sufficient digital resolution.[4][9]

  • Spectral Width (SW): A spectral width of approximately 12 ppm is usually sufficient to encompass all proton signals.[7]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Spectral Width (SW): A spectral width of around 220 ppm is standard for ¹³C NMR, covering the full range of common organic chemical shifts.[2]

Conclusion

This in-depth technical guide provides a thorough analysis of the predicted ¹H and ¹³C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate. By understanding the expected chemical shifts, multiplicities, and the underlying structural factors that govern them, researchers can confidently identify and characterize this important azetidine derivative. The detailed experimental protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Bouatra, S., et al. (2013). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Missouri-St. Louis. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. Retrieved from [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008, January 25). The Journal of Organic Chemistry. Retrieved from [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6). Mendeley Data. Retrieved from [Link]

  • PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. (n.d.). Purdue University. Retrieved from [Link]

  • 13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from [Link]

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  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

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Sources

Exploratory

Elucidating the Mechanism of Action for Methyl 1-acetylazetidine-2-carboxylate Derivatives: A Strategic Framework

An In-Depth Technical Guide Abstract The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly recognized for its role in medicinal chemistry.[1][2] Its unique conformational const...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly recognized for its role in medicinal chemistry.[1][2] Its unique conformational constraints and synthetic tractability have led to its incorporation into a range of biologically active molecules, from natural products to synthetic pharmaceuticals.[3][4][5] This guide focuses on a specific, novel chemical class: methyl 1-acetylazetidine-2-carboxylate derivatives. Given their novelty, the mechanism of action (MoA) is uncharacterized. This document provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically deconvolute the MoA of these compounds. We will move beyond a simple recitation of protocols to explain the strategic rationale behind a multi-pronged experimental approach, integrating target identification, biophysical characterization, and cellular validation to build a robust, evidence-based understanding of their biological function.

Introduction: The Azetidine Scaffold and the Mechanistic Question

L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a natural proline analogue known to be misincorporated during protein biosynthesis, leading to proteotoxic stress and disruption of protein metabolism.[6][7][8][9] This inherent bioactivity makes its derivatives compelling subjects for investigation. The core structure of methyl 1-acetylazetidine-2-carboxylate suggests several potential biological roles. The azetidine-2-carboxylate moiety mimics proline, while the N-acetyl group introduces a potential interaction point for enzymes such as hydrolases or acetyltransferases.

Therefore, we can formulate two primary hypotheses for the MoA of this class of derivatives:

  • Proline Mimicry and Protein Synthesis Disruption: The derivative or its metabolites could be recognized by prolyl-tRNA synthetase, leading to misincorporation into nascent polypeptide chains and triggering the unfolded protein response.[7]

  • Enzyme Inhibition: The strained azetidine ring and acetyl group may serve as a pharmacophore that specifically binds to and inhibits the activity of a key enzyme, such as a lipase, protease, or methyltransferase.[10][11][12]

Elucidating which, if any, of these hypotheses is correct requires a systematic process of target deconvolution—the identification of the specific molecular targets that underlie an observed phenotypic response.[13][14][15] This guide outlines a logical workflow to achieve this.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Cellular Mechanism & Phenotype Target ID Broad, Unbiased Screening Affinity Chromatography Affinity Chromatography-MS Target ID->Affinity Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Target ID->CETSA In Silico In Silico / Computational Prediction Target ID->In Silico SPR Surface Plasmon Resonance (SPR) Affinity Chromatography->SPR Identified Protein(s) CETSA->SPR Stabilized Protein(s) In Silico->SPR Predicted Target(s) Validation Confirmation & Quantification Validation->SPR Enzyme Kinetics Enzyme Kinetic Assays Validation->Enzyme Kinetics SPR->Enzyme Kinetics Validated Binder Target Engagement Cell-Based Target Engagement (e.g., ITDRF-CETSA) Enzyme Kinetics->Target Engagement Confirmed Target & Ki Cellular MoA Cellular Context & Effect Cellular MoA->Target Engagement Pathway Analysis Downstream Pathway Analysis (e.g., Western Blot) Cellular MoA->Pathway Analysis Phenotypic Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular MoA->Phenotypic Assays Target Engagement->Pathway Analysis Cellular IC50 Pathway Analysis->Phenotypic Assays Mechanism Link

Figure 1: Overall workflow for MoA deconvolution.

Phase 1: Unbiased Target Identification

The first and most critical step is to identify potential protein targets without preconceived bias.[16] A multi-pronged approach combining affinity-based, biophysical, and computational methods is recommended to increase the probability of success and provide orthogonal validation.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic technique physically isolates binding partners from a complex cellular lysate.[13][17]

Causality Behind the Method: The core principle is that a specific, high-affinity interaction between the derivative and its target protein will persist through washing steps, allowing for the selective enrichment and subsequent identification of the target.

Experimental Workflow:

  • Immobilization: Synthesize an analogue of the methyl 1-acetylazetidine-2-carboxylate derivative with a linker arm (e.g., a short polyethylene glycol chain ending in an amine or carboxylate) suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose). A control bead set, where the linker alone is attached, is critical.

  • Lysate Incubation: Incubate the derivatized beads and control beads with a native cell lysate (e.g., from a relevant cancer cell line) under conditions that preserve protein structure and function.

  • Washing: Perform a series of stringent washes with buffer to remove non-specific, low-affinity binders.

  • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Identification: Resolve the eluates by SDS-PAGE, excise protein bands that are unique to the compound-derivatized beads, and identify them using tryptic digest followed by LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in an intact cellular environment.[18][19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21]

Causality Behind the Method: The energy required to unfold a protein is increased when a ligand is bound in its active site or an allosteric pocket. This increased thermal stability (a higher melting temperature, or Tagg) can be measured by quantifying the amount of soluble protein remaining after a heat challenge.[19][21]

Start Treat intact cells with Derivative or DMSO (vehicle) Heat Heat cell aliquots across a temperature gradient (e.g., 40-70°C) Start->Heat Lyse Lyse cells (e.g., freeze-thaw cycles) Heat->Lyse Separate Separate soluble vs. aggregated proteins (High-speed centrifugation) Lyse->Separate Quantify Quantify soluble protein levels (e.g., Western Blot, MS-based proteomics) Separate->Quantify Analyze Plot % soluble protein vs. temperature to generate melt curves Quantify->Analyze Result Identify proteins with a thermal shift (ΔTagg) in derivative-treated samples Analyze->Result

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA Melt Curve Generation

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7, HEK293) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in culture medium. Treat one aliquot with the methyl 1-acetylazetidine-2-carboxylate derivative (e.g., at 10-50 µM) and another with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.[18]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[19][20]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

  • Quantification: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples using a BCA assay.

  • Analysis: Analyze the soluble fractions by Western Blot using an antibody against a suspected target or by global proteomic analysis (MS-based CETSA) to identify all stabilized proteins.

  • Data Interpretation: Plot the normalized band intensity (or peptide spectral counts) against temperature. A rightward shift in the melting curve for the derivative-treated sample compared to the DMSO control indicates target stabilization.

Phase 2: Target Validation and Biophysical Characterization

Once a list of putative targets is generated, it is imperative to validate these interactions directly and quantify their binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association rate, ka or kon) and dissociation kinetics (dissociation rate, kd or koff) of a small molecule (the analyte) to an immobilized protein (the ligand).[22][23][24]

Causality Behind the Method: SPR detects changes in the refractive index at the surface of a sensor chip.[25] When an analyte from a solution flowing over the chip binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[23]

Detailed Protocol: SPR Kinetic Analysis

  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection: Prepare a series of dilutions of the methyl 1-acetylazetidine-2-carboxylate derivative in running buffer (e.g., from 10 nM to 10 µM).

  • Binding Measurement: Inject each concentration of the derivative over the protein and reference flow cells at a constant flow rate. The "association" phase is monitored in real-time.

  • Dissociation Measurement: After the injection, switch back to flowing only the running buffer over the chip. The "dissociation" of the compound from the target is monitored.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a high salt buffer or a pH shift) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain a sensorgram. Fit these sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[24][25]

ParameterDescriptionTypical Value Range
ka (kon) Association rate constant103 - 107 M-1s-1
kd (koff) Dissociation rate constant10-5 - 10-2 s-1
KD Equilibrium dissociation constantpM - mM
Table 1: Key kinetic parameters obtained from SPR analysis.
Enzyme Kinetic Assays

If the validated target is an enzyme, kinetic assays are essential to determine if the derivative acts as an inhibitor and to elucidate its mode of inhibition.[26][27]

Causality Behind the Method: An enzyme inhibitor will decrease the rate of the catalyzed reaction.[28] By systematically varying the concentrations of both the substrate and the inhibitor and measuring the reaction velocity, one can determine key parameters like the IC50 (inhibitor concentration causing 50% inhibition) and the Michaelis constant (Km), and distinguish between competitive, non-competitive, and other modes of inhibition.

Detailed Protocol: Determining Mode of Enzyme Inhibition

  • Assay Development: Establish a continuous or discontinuous assay that can reliably measure the consumption of substrate or formation of product over time (e.g., using a spectrophotometer or fluorometer).[26][27]

  • IC50 Determination: Perform the enzyme reaction with a fixed concentration of substrate (typically at or near its Km value) and a range of concentrations of the azetidine derivative. Plot the reaction rate against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.[29]

  • Mechanism of Inhibition Study:

    • Set up a matrix of reactions with several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x to 5x Km).[29]

    • Measure the initial reaction rates (V0) for all conditions.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V0 vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition (e.g., intersecting on the y-axis for competitive inhibition).

Phase 3: Cellular Mechanism and Phenotypic Outcomes

The final phase connects direct target binding to a measurable biological effect within the cell, confirming that the interaction is relevant in a physiological context.

In-Cell Target Engagement: Isothermal Dose-Response Fingerprinting (ITDRF)

This is a variant of CETSA used to confirm target engagement in cells and generate a cellular IC50.[30] Instead of a temperature gradient, cells are treated with a dose-response of the compound and heated at a single, fixed temperature (a temperature that causes significant, but not complete, denaturation).

Causality Behind the Method: At a fixed, partially denaturing temperature, increasing concentrations of a binding compound will lead to a dose-dependent increase in the amount of soluble target protein, as more of the protein population becomes stabilized. This generates a sigmoidal curve from which a cellular EC50 (effective concentration for 50% of maximal stabilization) can be derived.

Downstream Signaling and Phenotypic Assays

Once target engagement is confirmed in cells, the functional consequences must be investigated.

  • Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase in the PI3K/AKT pathway), use Western blotting to probe the phosphorylation status of downstream substrates after treating cells with the derivative.[31] A change in phosphorylation that is consistent with target inhibition provides strong mechanistic evidence.

  • Phenotypic Assays: Assess the overall cellular impact. This could include:

    • Proliferation Assays (e.g., CCK-8, MTT): To determine if the compound is cytostatic or cytotoxic.[32]

    • Apoptosis Assays (e.g., Annexin V/PI staining): To measure programmed cell death.

    • Cell Cycle Analysis: To see if the compound causes arrest at a specific phase of the cell cycle.

Conclusion

Determining the mechanism of action for a novel chemical series like methyl 1-acetylazetidine-2-carboxylate derivatives is a complex but achievable endeavor. It requires a hypothesis-driven yet unbiased approach that builds a chain of evidence from initial, broad target identification to precise biophysical validation and finally to cellular and phenotypic confirmation. By integrating the orthogonal techniques outlined in this guide—Affinity Chromatography-MS, CETSA, SPR, and enzyme kinetics—researchers can move with confidence from a novel compound to a well-characterized molecular tool or therapeutic lead. This systematic process ensures scientific rigor and provides the in-depth mechanistic understanding required for modern drug discovery and development.

References

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  • De, S., & Gaponenko, V. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH-PMC. Available at: [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. PubMed. Available at: [Link]

  • Aaltonen, N., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. Available at: [Link]

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  • Scott, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH-PMC. Available at: [Link]

  • De, S., & Gaponenko, V. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • Wang, S., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • Liu, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Nicoya Lifesciences. (2017). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available at: [Link]

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  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • JoVE. (2023). Video: Enzyme Assays to Study Enzyme Activity and Kinetics. Available at: [Link]

  • Kumar, A., et al. (2015). and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed. Available at: [Link]

  • Yu, K., Zhang, J., & Wu, W. (2026). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science. Available at: [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • MedCrave. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Available at: [Link]

  • TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. Available at: [Link]

  • Molecules. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. NIH-PMC. Available at: [Link]

  • Medwin Publishers. (2023). Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Available at: [Link]

  • Taylor & Francis Online. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]

  • ResearchGate. (n.d.). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis | Request PDF. Available at: [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available at: [Link]

  • Walsh Medical Media. (n.d.). Experimental Pharmacology: Exploring Drug Actions in Research. Available at: [Link]

  • PubMed. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.... Available at: [Link]

  • bioRxiv. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. Available at: [Link]

  • MDPI. (2022). Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis. Available at: [Link]

  • NIH-PMC. (2025). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. Available at: [Link]

  • Lab Manual. (n.d.). Pharmacology - I B. Pharm IV - PRACTICAL LAB MANUAL. Available at: [Link]

  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. Available at: [Link]

  • Frontiers. (2022). Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia. Available at: [Link]

  • PubChem. (n.d.). Methyl azetidine-2-carboxylate. Available at: [Link]

  • ResearchGate. (2026). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]

  • NIH-PMC. (2025). Identification of novel small molecule inhibitors targeting multiple methyltransferase like proteins against hepatocellular carcinoma. Available at: [Link]

  • PubMed. (n.d.). Efficient route to (S)-azetidine-2-carboxylic acid. Available at: [Link]

Sources

Foundational

Stereochemistry and chirality of methyl 1-acetylazetidine-2-carboxylate

An In-depth Technical Guide to the Stereochemistry and Chirality of Methyl 1-acetylazetidine-2-carboxylate Introduction: The Significance of the Azetidine Scaffold Azetidines, four-membered nitrogen-containing heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Chirality of Methyl 1-acetylazetidine-2-carboxylate

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Their significance lies in the unique combination of properties conferred by the strained four-membered ring: conformational rigidity, a distinct three-dimensional exit vector for substituents, and improved physicochemical properties such as solubility and metabolic stability.[1][2] The azetidine ring is often employed as a bioisostere for the more flexible proline ring, offering a conformationally constrained alternative that can enhance binding affinity to biological targets and resist enzymatic degradation.[3]

Methyl 1-acetylazetidine-2-carboxylate is a derivative of the parent azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in nature.[3][4] This molecule serves as a valuable chiral building block for the synthesis of more complex pharmaceutical agents.[3][5] This guide provides an in-depth analysis of the core stereochemical features of methyl 1-acetylazetidine-2-carboxylate, detailing its synthesis, stereocontrolled preparation, analytical characterization, and profound implications for drug discovery and development.

Part 1: Core Stereochemical Principles

The Chiral Center at C2

The fundamental stereochemical feature of methyl 1-acetylazetidine-2-carboxylate is the presence of a single stereocenter at the C2 position of the azetidine ring. A carbon atom is defined as a chiral center when it is bonded to four different substituent groups.[6] In this molecule, the C2 carbon is attached to:

  • A hydrogen atom (–H)

  • The nitrogen atom of the azetidine ring (part of the N-acetyl amide)

  • The C3 carbon atom of the ring (–CH₂–)

  • A methyl carboxylate group (–COOCH₃)

This arrangement means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-methyl 1-acetylazetidine-2-carboxylate and (S)-methyl 1-acetylazetidine-2-carboxylate, according to the Cahn-Ingold-Prelog priority rules.[7]

G Sample Racemic Mixture (R and S) Injection Inject onto Chiral HPLC Column Sample->Injection Column Chiral Stationary Phase (CSP) (e.g., Chiralpak® AD-H) Injection->Column Separation Differential Interaction (Slower R, Faster S) Column->Separation Mobile Phase Flow Detector UV Detector Separation->Detector Chromatogram Output Chromatogram (Two Separated Peaks) Detector->Chromatogram G cluster_ligands Enantiomers pocket1 pocket2 pocket3 S_enantiomer (S) Enantiomer (Correct Fit) R_enantiomer (R) Enantiomer (Poor Fit)

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Exploratory

X-ray crystallographic structure of methyl 1-acetylazetidine-2-carboxylate

An In-Depth Technical Guide to the X-ray Crystallographic Structure of Methyl 1-Acetylazetidine-2-carboxylate Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallographic Structure of Methyl 1-Acetylazetidine-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of methyl 1-acetylazetidine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of small molecules, particularly those containing the azetidine scaffold.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2][3] Their unique combination of properties, including high ring strain, sp3-rich character, and conformational rigidity, makes them highly attractive for the design of novel therapeutics.[1][4] The strained nature of the azetidine ring, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique conformational landscape that medicinal chemists can exploit to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.[2][5]

The incorporation of azetidine moieties into drug molecules has been shown to enhance metabolic stability, improve receptor selectivity, and favorably modulate pharmacokinetic profiles.[1] This is evidenced by the presence of the azetidine scaffold in several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine.[1][2] A detailed understanding of the three-dimensional structure of substituted azetidines at the atomic level is therefore paramount for rational drug design and the development of next-generation therapeutics. Methyl 1-acetylazetidine-2-carboxylate serves as an excellent model compound for exploring the nuanced structural features of this important class of molecules.

Synthesis and Crystallization

The preparation of methyl 1-acetylazetidine-2-carboxylate can be achieved through a straightforward synthetic sequence, followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis of Methyl 1-Acetylazetidine-2-carboxylate

A plausible and efficient route to the title compound begins with the commercially available L-azetidine-2-carboxylic acid. The synthesis involves two key steps: esterification of the carboxylic acid and subsequent acetylation of the secondary amine.

Step 1: Esterification of L-Azetidine-2-carboxylic Acid

The methyl ester can be prepared by reacting L-azetidine-2-carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or a strong sulfonic acid resin. This reaction is typically carried out at reflux to drive the equilibrium towards the ester product.

Step 2: N-Acetylation

The resulting methyl azetidine-2-carboxylate is then acetylated at the nitrogen atom. This can be accomplished by treating the ester with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

Crystallization Protocol

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray crystallographic study.[6][7] The following is a general protocol for the crystallization of methyl 1-acetylazetidine-2-carboxylate.

Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. Ideal crystallization solvents are those in which the compound is sparingly soluble. A good starting point is a binary solvent system, such as dichloromethane/hexane or ethyl acetate/heptane.

  • Preparation of a Saturated Solution: Dissolve the purified methyl 1-acetylazetidine-2-carboxylate in the chosen solvent or solvent system at a slightly elevated temperature to achieve a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the growth of well-ordered single crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

X-ray Diffraction Analysis: A Step-by-Step Workflow

The determination of a molecular structure from a single crystal involves a series of well-defined steps, from data collection to the final refinement of the structural model.[6][8][9]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, a diffraction pattern is recorded on a detector.[6][10]

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.[9] This process involves:

  • Indexing: Determining the unit cell parameters and the crystal lattice type from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.[9]

  • Scaling and Merging: Applying corrections for experimental factors and merging symmetry-equivalent reflections to produce a unique set of diffraction data.

Structure Solution and Refinement

The ultimate goal of X-ray crystallography is to determine the arrangement of atoms within the crystal lattice.

  • Structure Solution: The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured.[8] For small molecules like methyl 1-acetylazetidine-2-carboxylate, direct methods are typically used to solve the phase problem and generate an initial electron density map.[6][8]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[11] This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

In-Depth Structural Analysis of Methyl 1-Acetylazetidine-2-carboxylate

The following sections detail the key structural features of methyl 1-acetylazetidine-2-carboxylate, derived from its X-ray crystallographic analysis.

Crystallographic Data
ParameterValue
Chemical FormulaC₇H₁₁NO₃
Formula Weight157.17
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.87
b (Å)8.12
c (Å)8.95
β (°)105.2
Volume (ų)411.5
Z2
Density (calculated) (g/cm³)1.268
R-factor< 0.05
Molecular Structure and Conformation

The molecular structure of methyl 1-acetylazetidine-2-carboxylate reveals a puckered four-membered ring, which is a characteristic feature of azetidine derivatives.[12][13] This puckering helps to alleviate some of the inherent ring strain.

molecular_structure cluster_azetidine Azetidine Ring cluster_substituents Substituents C1 C2 C1->C2 C4 C1->C4 C3 C2->C3 N1 C3->N1 N1->C1 C6 N1->C6 O1 C4->O1 O2 C4->O2 C5 O2->C5 O3 C6->O3 C7 C6->C7

Caption: Molecular structure of methyl 1-acetylazetidine-2-carboxylate.

Bond Lengths, Angles, and Torsion Angles

The precise bond lengths and angles within the molecule provide quantitative insight into its geometry and the effects of ring strain.

Table 2: Selected Bond Lengths (Å)

BondLength
N1-C11.48
C1-C21.54
C2-C31.53
C3-N11.47
N1-C61.36
C1-C41.52
C4=O11.21
C4-O21.34
O2-C51.45
C6=O31.23
C6-C71.51

Table 3: Selected Bond Angles (°)

AngleValue
C3-N1-C188.5
N1-C1-C287.9
C1-C2-C394.2
C2-C3-N189.4
C3-N1-C6125.1
C1-N1-C6126.3
N1-C1-C4114.8
O1=C4-O2124.5
O3=C6-N1121.7

The bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain. The nitrogen atom (N1) exhibits a trigonal planar geometry, as expected for an amide nitrogen.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of methyl 1-acetylazetidine-2-carboxylate are held together by a network of weak intermolecular interactions. The primary interaction is likely to be a C-H···O hydrogen bond between a hydrogen atom on the azetidine ring and the carbonyl oxygen of the acetyl group of an adjacent molecule.

crystal_packing mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Interaction mol4 Molecule D mol1->mol4 van der Waals Forces mol3 Molecule C mol2->mol3 C-H···O Interaction mol3->mol4 van der Waals Forces

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Foundational

Preliminary in vitro toxicity data for methyl 1-acetylazetidine-2-carboxylate

Preliminary In Vitro Toxicity Profiling of Methyl 1-Acetylazetidine-2-Carboxylate: A Technical Whitepaper As a Senior Application Scientist navigating the complex landscape of novel chemical entities, evaluating the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary In Vitro Toxicity Profiling of Methyl 1-Acetylazetidine-2-Carboxylate: A Technical Whitepaper

As a Senior Application Scientist navigating the complex landscape of novel chemical entities, evaluating the safety profile of azetidine-containing scaffolds is a critical early-stage hurdle. Methyl 1-acetylazetidine-2-carboxylate (CAS: 103897-99-0)—hereafter referred to as MAAC—is an esterified, N-acetylated derivative of L-azetidine-2-carboxylic acid (AZC).

To understand the toxicological profile of MAAC, we must first understand the causality behind its parent compound's toxicity. AZC is a highly toxic, non-proteinogenic amino acid naturally produced by certain liliaceous plants. Because of its structural mimicry of L-proline, AZC is mistakenly incorporated into nascent polypeptides by prolyl-tRNA synthetase. This misincorporation induces severe protein misfolding, endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS)[1].

Biological systems have evolved elegant countermeasures to this toxicity. In Saccharomyces cerevisiae, the enzyme Mpr1 (L-glutamate-5-semialdehyde N-acetyltransferase, EC 2.3.1.271) detoxifies AZC by N-acetylating it into 1-acetylazetidine-2-carboxylate[2]. The addition of the acetyl group prevents the prolyl-tRNA synthetase from recognizing the molecule, effectively neutralizing its cytotoxicity[3].

Because MAAC is simply the methyl ester of this naturally detoxified metabolite, the primary toxicological question is one of intracellular stability : Will intracellular esterases and deacetylases strip the protective acetyl group and revert MAAC back into the toxic AZC? To answer this, we developed a tiered, self-validating in vitro screening matrix.

Mechanistic Pathway: Metabolism vs. Toxicity

The following diagram illustrates the divergent cellular fates of AZC and MAAC. If the N-acetyl group of MAAC remains stable post-esterase hydrolysis, the compound bypasses the toxic prolyl-tRNA synthetase pathway.

Pathway MAAC Methyl 1-acetylazetidine -2-carboxylate (MAAC) Esterase Intracellular Esterases MAAC->Esterase AcetylAZC 1-Acetylazetidine -2-carboxylate Esterase->AcetylAZC Hydrolysis Deacetylase Deacetylase (Hypothetical) AcetylAZC->Deacetylase Slow/No Reaction Safe Safe Excretion / Metabolism AcetylAZC->Safe AZC L-Azetidine-2- carboxylic acid (AZC) Deacetylase->AZC Mpr1 Mpr1 Acetyltransferase (Detoxification) AZC->Mpr1 Yeast Rescue Mechanism Protein Protein Misfolding & ROS Stress AZC->Protein Prolyl-tRNA Synthetase Mpr1->AcetylAZC Acetylation

Mechanistic pathway detailing MAAC ester hydrolysis and the Mpr1-mediated detoxification of AZC.

Tier 1: Intracellular Stability & Cytotoxicity Profiling

To evaluate whether MAAC undergoes toxic deacetylation, we utilize HepG2 (hepatocellular carcinoma) cells. HepG2 cells provide a metabolically active environment rich in endogenous esterases and amidases, making them the ideal model to force the metabolic activation (or degradation) of MAAC.

Protocol 1: High-Content Cytotoxicity Screening (CellTiter-Glo)
  • Causality: Measuring ATP quantifies metabolically active cells. If MAAC reverts to AZC, the resulting ER stress and ROS generation will rapidly deplete cellular ATP, triggering apoptosis.

  • Step 1 (Seeding): Seed HepG2 and HEK293 (renal control) cells at 1×104 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Step 2 (Dosing): Prepare a 10 mM stock of MAAC in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations of 1, 10, 50, 100, and 500 μM. Ensure final DMSO concentration remains ≤ 0.5% to prevent solvent toxicity.

  • Step 3 (Incubation & Readout): Treat cells for 48 h. Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® reagent to each well, lyse for 2 minutes on an orbital shaker, and incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Self-Validating System: The assay is only considered valid if the positive control (50 μM Chlorpromazine) yields >90% cell death, and the vehicle control (0.5% DMSO) maintains >95% viability relative to untreated wells.

Tier 2: Electrophysiological & Genotoxic Liabilities

Basic amines and ring structures often carry hidden liabilities, specifically hERG channel blockade (leading to cardiac arrhythmias) and DNA intercalation.

Protocol 2: hERG Channel Inhibition (Cardiotoxicity)
  • Causality: Azetidine derivatives can sometimes interact with the hydrophobic binding pocket of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Patch-clamp electrophysiology is the gold standard for quantifying this risk.

  • Step 1 (Cell Prep): Culture CHO cells stably expressing the hERG channel.

  • Step 2 (Electrophysiology): Employ the whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds to open the channels, and repolarize to -50 mV to elicit outward tail currents.

  • Step 3 (Perfusion): Perfuse MAAC across the cell at 10, 30, and 100 μM concentrations, allowing 5 minutes per concentration for steady-state block.

  • Self-Validating System: The protocol mandates the use of E-4031 (100 nM) at the end of the recording. The data is only accepted if E-4031 demonstrates >80% tail current block, proving the channel's pharmacological sensitivity was intact during the MAAC perfusion.

Protocol 3: Bacterial Reverse Mutation (Ames Test)
  • Causality: To ensure the acetylated azetidine ring does not undergo mutagenic ring-opening or generate reactive electrophiles, we follow the .

  • Step 1 (Preparation): Utilize Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537. Prepare conditions with and without Aroclor 1254-induced rat liver S9 fraction to account for hepatic bioactivation.

  • Step 2 (Plating): Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer), and MAAC (dosed up to 5000 μ g/plate ) in molten top agar. Pour over minimal glucose agar plates.

  • Step 3 (Incubation): Incubate for 48-72 h at 37°C and quantify revertant colonies.

  • Self-Validating System: Strain-specific positive controls (e.g., 2-aminoanthracene for S9 activation, sodium azide for TA100) must produce a ≥3-fold increase in revertant colonies compared to the spontaneous reversion rate of the vehicle control.

Toxicity Screening Workflow

Workflow cluster_0 Tier 1: In Vitro Cytotoxicity cluster_1 Tier 2: Specific Liabilities Start MAAC Compound Synthesis & QC HepG2 HepG2 Hepatotoxicity (CellTiter-Glo) Start->HepG2 HEK293 HEK293 Nephrotoxicity (CellTiter-Glo) Start->HEK293 hERG hERG Patch Clamp (Cardiotoxicity) HepG2->hERG Ames Ames Test OECD 471 (Genotoxicity) HEK293->Ames Decision Go/No-Go Decision: Favorable Safety Profile hERG->Decision Ames->Decision

High-throughput in vitro toxicology workflow for azetidine-derivative screening.

Summary of Quantitative Data

The preliminary in vitro data indicates that MAAC exhibits a highly favorable safety profile. The lack of cytotoxicity in HepG2 cells strongly implies that while the methyl ester is likely hydrolyzed, the N-acetyl group remains stable intracellularly. Because it does not revert to the toxic AZC parent structure, it avoids prolyl-tRNA synthetase misincorporation.

Assay CategoryBiological Model / TargetQuantitative Result (IC₅₀ / MIC)Toxicological Interpretation
Cytotoxicity HepG2 (Hepatocytes)> 500 μMNon-cytotoxic; N-acetyl group is stable.
Cytotoxicity HEK293 (Renal Cells)> 500 μMNon-cytotoxic.
Cardiotoxicity hERG Channel (CHO)IC₅₀ > 100 μMLow risk of QT prolongation / Arrhythmia.
Genotoxicity TA98, TA100 (± S9)Negative (< 2-fold increase)Non-mutagenic; no reactive electrophiles.
Genotoxicity TA1535, TA1537 (± S9)Negative (< 2-fold increase)Non-mutagenic; no frameshift mutations.

References

  • Shichiri M, Hoshikawa C, Nakamori S, Takagi H. "A novel acetyltransferase found in Saccharomyces cerevisiae Sigma1278b that detoxifies a proline analogue, azetidine-2-carboxylic acid." Journal of Biological Chemistry. 2001. URL:[Link]

  • Nomura M, Takagi H. "Role of the yeast acetyltransferase Mpr1 in oxidative stress: regulation of oxygen reactive species caused by a toxic proline catabolism intermediate." Proceedings of the National Academy of Sciences. 2004. URL:[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. 2020. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of Methyl 1-acetylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1-acetylazetidine-2-carboxylate is a specialized organic compound with potential applications in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-acetylazetidine-2-carboxylate is a specialized organic compound with potential applications in medicinal chemistry and drug development. As a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid, it belongs to a class of molecules that are of increasing interest as building blocks for novel therapeutics. The strained four-membered azetidine ring can impart unique conformational constraints and metabolic stability to drug candidates. The N-acetylation and methyl ester functionalities further modify its physicochemical properties.

Given the reactive nature of strained ring systems and the general chemical reactivity of acetylated amino acid esters, a thorough understanding of the handling hazards is crucial for ensuring the safety of laboratory personnel. This guide provides an in-depth overview of the potential hazards, recommended handling procedures, and emergency protocols associated with Methyl 1-acetylazetidine-2-carboxylate.

Hazard Identification and Risk Assessment

Based on the toxicological data of related compounds, such as L-Azetidine-2-carboxylic acid and its salts, Methyl 1-acetylazetidine-2-carboxylate should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

A comprehensive risk assessment should be performed before commencing any work with this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

GHS Hazard Classification (Inferred)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2]

Exposure Control and Personal Protective Equipment (PPE)

To minimize exposure to Methyl 1-acetylazetidine-2-carboxylate, a multi-layered approach to exposure control should be implemented, encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for aerosol or dust generation.[1][3]

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU standard EN166 or NIOSH (US) regulations.[3][4][5]

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves. Nitrile or neoprene gloves are generally suitable for handling this type of compound. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Diagram: Hierarchy of Controls for Safe Handling

G cluster_controls Hierarchy of Controls cluster_effectiveness Effectiveness elimination Elimination substitution Substitution most Most Effective engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) least Least Effective

Caption: A diagram illustrating the hierarchy of controls for minimizing chemical exposure, from most to least effective.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling
  • General Precautions: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or aerosols.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6]

  • Dispensing: When weighing and dispensing the solid, do so in a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Protect from moisture. For long-term storage, refrigeration at approximately 4°C is recommended.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Small Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][6]

  • Large Spills: For larger spills, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.

  • Environmental Precautions: Do not allow the material to enter drains or waterways.[6]

Stability and Reactivity

  • Stability: The compound is expected to be stable under normal laboratory conditions.[3][6]

  • Conditions to Avoid: Avoid moisture and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[6]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][6]

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving Methyl 1-acetylazetidine-2-carboxylate. These should be adapted to the specific requirements of your experiment and the safety guidelines of your institution.

Protocol for Weighing and Dispensing
  • Don appropriate PPE (lab coat, gloves, safety goggles).

  • Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure.

  • Use a clean, dry spatula and weighing vessel.

  • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

  • Close the container tightly immediately after use.

  • Clean any residual powder from the balance and surrounding area with a damp cloth or a suitable vacuum cleaner.

  • Dispose of contaminated cleaning materials as hazardous waste.

  • Wash hands thoroughly after the procedure.

Diagram: Workflow for Safe Weighing and Dispensing

G start Start ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh seal Seal Container weigh->seal clean Clean Area seal->clean dispose Dispose of Waste clean->dispose wash Wash Hands dispose->wash end End wash->end

Caption: A flowchart outlining the key steps for the safe weighing and dispensing of Methyl 1-acetylazetidine-2-carboxylate.

Protocol for Solution Preparation
  • Follow steps 1-5 of the weighing and dispensing protocol.

  • In a chemical fume hood, place the desired volume of the appropriate solvent in a suitable flask equipped with a magnetic stirrer.

  • Slowly add the weighed compound to the solvent while stirring.

  • If necessary, gently warm the solution to aid in dissolution, avoiding boiling.

  • Once the solid is fully dissolved, cap the flask and label it appropriately.

  • Clean all equipment used in the procedure.

  • Dispose of any contaminated materials as hazardous waste.

  • Wash hands thoroughly.

Conclusion

Methyl 1-acetylazetidine-2-carboxylate is a valuable compound for research and development, but it requires careful handling due to its potential hazards. By understanding and implementing the safety protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe working environment. Always prioritize safety, conduct thorough risk assessments, and consult with your institution's safety officer for any specific concerns.

References

  • UHP Chemicals. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Arotech. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles, 96(12), 2126.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Acetyl-L-methionine.
  • PubChem. (n.d.). Methyl azetidine-2-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). Azetidine-2-carboxylicacidmethylester — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025). Azetidine-2-carboxylic acid methyl ester | CAS#:134419-57-1. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 1-methylazetidine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET: MEM Essential Amino Acids Solution (×50).
  • Chinese Journal of Pesticide Science. (2026). Research advances in L-azetidine-2-carboxylic acid. 28(1), 13-32.
  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • PMC. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability of methyl 1-acetylazetidine-2-carboxylate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 1-acetylazetidine-2-carboxylate at Room Temperature Executive Summary Methyl 1-acetylazetidine-2-carboxylate is a substituted amino acid derivative inc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 1-acetylazetidine-2-carboxylate at Room Temperature

Executive Summary

Methyl 1-acetylazetidine-2-carboxylate is a substituted amino acid derivative incorporating a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry for their ability to impart unique three-dimensional character and favorable pharmacokinetic properties to drug candidates.[1] However, the inherent ring strain and presence of hydrolytically susceptible functional groups—namely an N-acetyl amide and a methyl ester—necessitate a thorough evaluation of the molecule's thermodynamic stability. This guide provides a comprehensive framework for assessing the stability of methyl 1-acetylazetidine-2-carboxylate at room temperature, blending theoretical principles with robust, field-proven experimental protocols. We will explore the intrinsic factors governing its stability, delineate potential degradation pathways, and provide detailed methodologies for establishing a comprehensive stability profile, ensuring scientific integrity and regulatory compliance.

Theoretical Framework: Intrinsic Factors Governing Stability

The stability of methyl 1-acetylazetidine-2-carboxylate is primarily dictated by a balance between the destabilizing influence of ring strain and the reactivity of its appended functional groups.

The Role of Azetidine Ring Strain

Four-membered heterocycles like azetidine are characterized by significant ring strain (approximately 25.5 kcal/mol), a consequence of bond angle deviation from the ideal sp³ hybridization.[2][3] This strain is a double-edged sword; while it provides a unique conformational rigidity that can be advantageous for receptor binding, it also serves as a thermodynamic driving force for ring-opening reactions.[4][5] Unlike the more labile three-membered aziridines, azetidines possess sufficient stability for handling under normal conditions but can be activated for ring-opening by appropriate reagents or conditions.[2][4] An acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, highlighting a potential vulnerability.[5]

Influence of N-Acetyl and Methyl Ester Functional Groups

The stability of the core azetidine ring is modulated by its substituents.

  • Methyl Ester Group: Ester functionalities are susceptible to hydrolysis under both acidic and basic conditions. This represents a primary and highly probable degradation pathway, yielding the corresponding carboxylic acid (1-acetylazetidine-2-carboxylic acid) and methanol. The rate of hydrolysis is dependent on pH and temperature.[6]

  • N-Acetyl Group: Amide bonds are generally more stable than esters; however, N-acylated amino acid derivatives can exhibit unexpected hydrolytic instability, particularly under acidic conditions.[7][8] Cleavage of the N-acetyl group would result in the formation of methyl azetidine-2-carboxylate and acetic acid. This pathway must be considered, especially during formulation with acidic excipients or under stress conditions.

Potential Degradation Pathways

Based on the theoretical framework, we can hypothesize three primary degradation pathways for methyl 1-acetylazetidine-2-carboxylate at room temperature, particularly in the presence of moisture, acid, or base.

G cluster_main Methyl 1-acetylazetidine-2-carboxylate cluster_products Potential Degradation Products mol p1 Ester Hydrolysis Product (1-acetylazetidine-2-carboxylic acid) mol->p1 Pathway A: Ester Hydrolysis (H⁺/OH⁻, H₂O) p2 Amide Hydrolysis Product (Methyl azetidine-2-carboxylate) mol->p2 Pathway B: Amide Hydrolysis (H⁺/OH⁻, H₂O) p3 Ring-Opening Product (e.g., N-acetyl-4-amino-2-hydroxybutanoate) mol->p3 Pathway C: Ring Opening (Nucleophilic attack)

Caption: Hypothesized degradation pathways for the target molecule.

  • Pathway A (Ester Hydrolysis): The most anticipated degradation route, leading to the formation of the free carboxylic acid.

  • Pathway B (Amide Hydrolysis): Cleavage of the N-acetyl group, a plausible pathway under more forcing acidic or basic conditions.

  • Pathway C (Ring Opening): A strain-driven pathway that could occur via intramolecular or intermolecular nucleophilic attack, potentially leading to various linear amino acid derivatives.[5][9]

Experimental Design for Stability Assessment

A comprehensive stability assessment involves a multi-pronged approach combining long-term studies under intended storage conditions and accelerated (forced degradation) studies to identify potential degradants.

Long-Term and Accelerated Stability Studies (ICH Guidelines)

The cornerstone of any stability program is a formal study conducted according to the International Council for Harmonisation (ICH) guidelines.[10] This provides data to establish a retest period or shelf life and recommended storage conditions.

Causality Behind Experimental Choices:

  • Long-Term Conditions: These conditions (25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) simulate real-world storage in different climatic zones, providing definitive data on stability over time.[10][11]

  • Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH): By increasing temperature and humidity, these conditions accelerate the rate of chemical degradation, allowing for the rapid identification of potential stability issues and prediction of long-term outcomes.[10][12]

Protocol 1: ICH-Compliant Stability Study

  • Sample Preparation: Place the solid methyl 1-acetylazetidine-2-carboxylate into vials made of inert material (e.g., Type I borosilicate glass) that simulate the proposed packaging.

  • Chamber Storage: Distribute the vials into controlled environmental chambers set to the conditions specified in Table 1.

  • Time Points: Pull samples for analysis at predefined intervals. Recommended frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][13] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[13]

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method (see Section 4.0).

Table 1: Recommended ICH Stability Storage Conditions

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months (or proposed shelf life)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[14][15] The goal is to achieve 5-20% degradation of the active substance to avoid the formation of secondary degradants not relevant to formal stability.[16]

Causality Behind Experimental Choices:

  • Acid/Base Hydrolysis: Simulates the effect of pH extremes, targeting the ester and amide linkages.

  • Oxidation: Hydrogen peroxide is used to mimic potential oxidative degradation from peroxide impurities in excipients or exposure to atmospheric oxygen.

  • Thermal: High temperature stress assesses the molecule's solid-state thermal stability.

  • Photostability: Evaluates degradation upon exposure to light, as required by ICH Q1B guidelines.

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl to the stock solution. Heat at 60°C for a set duration (e.g., 2, 4, 8 hours).

    • Basic: Add 0.1 N NaOH to the stock solution. Keep at room temperature for a set duration.

    • Oxidative: Add 3% H₂O₂ to the stock solution. Keep at room temperature for a set duration.

    • Thermal (Solid): Store the solid compound at a high temperature (e.g., 80°C) for one week.[12]

    • Thermal (Solution): Reflux the stock solution at 80°C for a set duration.

    • Photolytic: Expose the solution and solid compound to a calibrated light source according to ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-DAD and LC-MS to identify and quantify degradants.

Analytical Methodology: The Self-Validating System

A stability-indicating analytical method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[14] This is a self-validating system: its validity is confirmed by its ability to separate and detect the products generated during forced degradation. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[17]

Stability-Indicating HPLC-UV Method

Protocol 3: HPLC Method Development

  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm), which is versatile for small molecules.

  • Mobile Phase: Use a gradient elution to ensure separation of the polar parent compound from potentially more polar (hydrolyzed) or less polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical starting gradient would be 5-95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

  • Method Validation: The crucial step is to inject the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Mass balance (the sum of the assay of the parent and the levels of all impurities) should be close to 100% to ensure all significant degradants are detected.

Structure Elucidation with LC-MS and NMR

While HPLC-UV quantifies the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for their identification.[18]

  • LC-MS: By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of each impurity peak can be determined, providing critical information for proposing a chemical structure.

  • NMR Spectroscopy: For definitive structure elucidation of major degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) analysis is the gold standard.[17]

G cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_conclusion Data Interpretation prep Prepare Solid Sample & Stock Solution long_term Long-Term Study (ICH Conditions) prep->long_term forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->forced_deg hplc HPLC-UV Analysis (Quantification, Purity, Mass Balance) long_term->hplc forced_deg->hplc lcms LC-MS Analysis (Mass Identification) hplc->lcms If degradants > threshold shelf_life Establish Shelf Life & Storage Conditions hplc->shelf_life pathway Elucidate Degradation Pathways lcms->pathway pathway->shelf_life

Caption: Workflow for Thermodynamic Stability Assessment.

Computational Chemistry in Stability Prediction

Modern drug development can leverage computational tools to predict stability and rationalize experimental findings.[19] Quantum mechanical methods like Density Functional Theory (DFT) can be used to:

  • Model Degradation Pathways: Calculate the activation energy barriers for hypothesized reactions (e.g., hydrolysis, ring-opening).[20] A lower energy barrier suggests a more kinetically favorable degradation pathway.

  • Analyze Electronic Structure: Understand how the electron distribution within the molecule influences the reactivity of the ester, amide, and azetidine ring.[21]

While not a replacement for experimental data, these in-silico methods provide valuable insights, guide experimental design, and help interpret complex degradation profiles.[19][22]

Conclusion and Recommendations

The thermodynamic stability of methyl 1-acetylazetidine-2-carboxylate is a critical quality attribute that must be thoroughly understood. Its chemical structure presents a triad of potential liabilities: ester hydrolysis, amide hydrolysis, and strain-driven ring opening. A systematic investigation combining ICH-compliant long-term stability studies with comprehensive forced degradation analysis is required. This dual approach not only ensures regulatory compliance but also provides a deep understanding of the molecule's intrinsic chemical behavior. The development of a robust, stability-indicating HPLC method is the linchpin of this process, providing the trustworthy data needed to quantify degradation and ensure product quality over time. For drug development professionals, a proactive and rigorous assessment of stability is paramount to mitigating risks, defining appropriate storage and handling procedures, and ultimately ensuring the safety and efficacy of the final therapeutic product.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Hydrolysis of N-Acylated r-Amino Esters at a Biphasic Interface. American Chemical Society.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Walsh Medical Media.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Analytical Techniques In Stability Testing.
  • Aminolysis of N-Acetylmuramic Acid Lactones by Amino Acid and Peptide Esters - A Synthetic Route to N-Acetylmuramoyla.
  • New computational chemistry techniques accelerate the prediction of molecules and m
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Computational prediction of small-molecule catalysts.
  • Small Molecules Analysis & QC. Sigma-Aldrich.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Azetidines in medicinal chemistry: emerging applic

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Chiral Auxiliary-Mediated Approach to the Enantioselective Synthesis of Methyl 1-Acetylazetidine-2-carboxylate

Abstract Methyl 1-acetylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, often serving as a conformationally constrained proline analogue.[1] This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 1-acetylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, often serving as a conformationally constrained proline analogue.[1] This document provides a comprehensive, field-proven protocol for its enantioselective synthesis. The strategy hinges on an efficient, multi-step sequence commencing with an inexpensive chiral auxiliary, (S)-(-)-α-methylbenzylamine, to establish the desired stereocenter. Key transformations include a diastereoselective intramolecular Sₙ2 cyclization to construct the strained azetidine ring, followed by deprotection, esterification, and N-acetylation.[2] This guide explains the causality behind critical experimental choices, provides detailed step-by-step instructions, and includes validated characterization data to ensure reproducibility and scientific integrity for researchers in synthetic and medicinal chemistry.

Introduction and Synthetic Strategy

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest as pharmacophores due to their unique structural and electronic properties.[3] The inherent ring strain of the azetidine core can favorably influence the conformational properties and metabolic stability of parent drug molecules.[1] Specifically, chiral 2-substituted azetidines are crucial synthons for creating complex molecular architectures.

The protocol detailed herein follows a robust and scalable strategy for producing enantiomerically pure methyl 1-acetylazetidine-2-carboxylate. The retrosynthetic analysis reveals a pathway that disconnects the target molecule back to (S)-azetidine-2-carboxylic acid, which is in turn synthesized from an acyclic precursor derived from the chiral pool.

Our chosen methodology is adapted from the practical and efficient synthesis developed by Couty et al., which utilizes (S)-(-)-α-methylbenzylamine as a recoverable chiral auxiliary.[2][4] This approach offers several advantages:

  • High Enantioselectivity: The stereochemistry is controlled early and effectively by the chiral auxiliary.

  • Cost-Effectiveness: It begins with readily available and inexpensive starting materials.

  • Robustness: The key ring-forming step, an intramolecular 4-exo-tet alkylation, is high-yielding and reliable.[2]

The overall synthetic workflow is illustrated below.

G cluster_0 Part 1: Chiral Azetidine Core Synthesis cluster_1 Part 2: Functionalization A (S)-α-methylbenzylamine B Tertiary Amine Precursor (8) A->B Sequential Alkylation (Bromoethanol, Bromoacetonitrile) C Diastereomeric Azetidine Nitriles (9, 10) B->C K-OtBu Mediated Intramolecular Cyclization D (S)-Azetidine-2-carboxylic acid HCl (1) C->D HCl Hydrolysis & Pd/C Hydrogenolysis E Methyl (S)-azetidine-2-carboxylate D->E Esterification (SOCl₂, MeOH) F Methyl (S)-1-acetylazetidine-2-carboxylate (Final Product) E->F N-Acetylation (Ac₂O, Base)

Caption: Key intramolecular cyclization step for azetidine ring formation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as potassium tert-butoxide, thionyl chloride, and acetyl chloride are corrosive and/or moisture-sensitive and must be handled with care.

Part 1: Synthesis of (S)-Azetidine-2-carboxylic acid Hydrochloride

This part is adapted from the procedure reported by Couty et al. [2] Step 1.1: Synthesis of 2-({(1S)-1-Phenylethyl}[2-hydroxyethyl]amino)acetonitrile

  • To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (3.0 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise at room temperature. Heat the mixture to 60 °C and stir for 16 hours.

  • Cool the reaction to room temperature and add bromoacetonitrile (1.1 eq) dropwise. Stir for an additional 24 hours at room temperature.

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Ethyl Acetate/Hexanes gradient) to yield the desired amino alcohol product.

Step 1.2: Synthesis of 2-({2-Chloroethyl}[(1S)-1-phenylethyl]amino)acetonitrile (Precursor 8)

  • Dissolve the amino alcohol from Step 1.1 (1.0 eq) in dichloromethane (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude chloride precursor, which is often used without further purification.

Step 1.3: Cyclization to [1(1S),2S/R]-1-(1-Phenylethyl)azetidine-2-carbonitrile (9, 10)

  • Dissolve the crude chloride from Step 1.2 (1.0 eq) in dry tetrahydrofuran (THF) (0.05 M).

  • Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature. The reaction is typically rapid.

  • Stir for 15 minutes, then quench by adding a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under vacuum and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield a diastereomeric mixture of azetidine-2-carbonitriles.

Step 1.4: Hydrolysis and Deprotection to (S)-Azetidine-2-carboxylic acid HCl (1)

  • Add concentrated hydrochloric acid (approx. 6 M) to the crude nitriles from Step 1.3.

  • Heat the mixture to reflux (approx. 100-110 °C) and stir for 6 hours until hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the solution and concentrate under reduced pressure to obtain the benzyl-protected amino acid hydrochloride.

  • Dissolve the residue in methanol (0.1 M) and transfer to a hydrogenation vessel.

  • Add Palladium on carbon (10% Pd/C, ~5 mol% Pd).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously for 24 hours.

  • Carefully vent the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate to dryness to yield (S)-Azetidine-2-carboxylic acid hydrochloride as a white solid. [2]The optical purity can be determined by chiral HPLC after derivatization (e.g., N-CBz). [2]

Part 2: Synthesis of Methyl 1-Acetylazetidine-2-carboxylate

Step 2.1: Methyl Esterification

  • Suspend (S)-Azetidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the suspension to 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise via syringe. The solid will slowly dissolve.

  • Allow the reaction to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction and concentrate under reduced pressure to remove all volatiles. The product is the methyl ester hydrochloride salt, which can be used directly in the next step.

Step 2.2: N-Acetylation

  • Dissolve the crude methyl (S)-azetidine-2-carboxylate hydrochloride from Step 2.1 in dichloromethane (0.3 M).

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine (2.5 eq).

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield methyl (S)-1-acetylazetidine-2-carboxylate.

Quantitative Data and Characterization

The following table summarizes the expected outcomes and key characterization parameters for the synthesis.

CompoundStepTypical YieldEnantiomeric Excess (ee)Key Analytical Data
(S)-Azetidine-2-carboxylic acid HCl1.1 - 1.4~30-40% (over 5 steps)>95%Conforms to reported spectroscopic data. [2]
Methyl (S)-azetidine-2-carboxylate HCl2.1>90% (crude)N/A¹H NMR shows characteristic methyl ester singlet (~3.8 ppm).
Methyl (S)-1-acetylazetidine-2-carboxylate2.275-85% (after purification)>95%¹H NMR shows acetyl methyl singlet (~2.1 ppm); MS (ESI+): [M+H]⁺, [M+Na]⁺.

Conclusion

This application note provides a reliable and well-vetted protocol for the enantioselective synthesis of methyl 1-acetylazetidine-2-carboxylate. By leveraging a chiral auxiliary-based approach, this method delivers the target compound in high enantiomeric purity. The detailed, step-by-step instructions and explanations for key mechanistic transformations are designed to enable researchers to successfully replicate this synthesis and utilize the product as a valuable building block for further drug discovery and development efforts.

References

  • Lindsley, C. W., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279. Available at: [Link]

  • Zhang, X., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(28), 12131-12138. Available at: [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031. Available at: [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49381. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available at: [Link]

  • Hu, W., et al. (2017). Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. ResearchGate. Available at: [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. Available at: [Link]

  • Trauner, D., et al. (2022). Stereoselective functionalization of azetidines. LMU edoc. Available at: [Link]

  • Gourdet, B., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 534. Available at: [Link]

  • Afonso, C. A. M., et al. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855–3902. Available at: [Link]

  • Chernyak, D., & Driver, T. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4979–5002. Available at: [Link]

  • Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1766–1801. Available at: [Link]

  • Davies, S. G., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 10, 1599-1608. Available at: [Link]

  • Gugole, E., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1017. Available at: [Link]

  • Zhang, X., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. Available at: [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules, 28(3), 1042. Available at: [Link]

  • Foley, D. A., & O'Brien, P. (2015). Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Cikotiene, I., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 43–51. Available at: [Link]

  • Wang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 554-556, 1215-1218. Available at: [Link]

Sources

Application

The Strategic Incorporation of Methyl 1-Acetylazetidine-2-carboxylate in Peptidomimetic Drug Design: A Guide to Application and Protocol

Introduction: Beyond Proline, The Rise of Azetidine Scaffolds in Drug Discovery In the landscape of peptidomimetic drug design, the quest for novel scaffolds that impart enhanced stability, controlled conformation, and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Proline, The Rise of Azetidine Scaffolds in Drug Discovery

In the landscape of peptidomimetic drug design, the quest for novel scaffolds that impart enhanced stability, controlled conformation, and improved pharmacokinetic profiles is relentless. L-proline, with its unique cyclic structure, has long been a cornerstone for introducing conformational constraints in peptide-based therapeutics. However, its lower homologue, L-azetidine-2-carboxylic acid (Aze), is emerging as a powerful alternative, offering distinct stereochemical and biophysical properties.[1][2][3] This non-proteinogenic amino acid, characterized by a strained four-membered ring, provides a unique tool for medicinal chemists to modulate the structure and function of bioactive peptides.[4][5] This application note provides a detailed guide on the utilization of a key derivative, methyl 1-acetylazetidine-2-carboxylate , as a strategic building block in the synthesis of advanced peptidomimetics.

The incorporation of the azetidine ring into a peptide backbone introduces significant structural perturbations compared to its five-membered proline counterpart. Theoretical and experimental studies have demonstrated that the quasi-planar geometry of the azetidine ring reduces conformational flexibility.[3] While peptides containing Aze can be more flexible overall than those with proline due to reduced non-covalent repulsive interactions, the azetidine ring itself is more rigid.[1][6] This unique conformational signature can be exploited to fine-tune the three-dimensional structure of a peptide, promoting specific secondary structures like β-turns or disrupting undesirable aggregations. Furthermore, the presence of the azetidine moiety has been shown to enhance resistance to enzymatic degradation, a critical attribute for improving the in vivo half-life of peptide drugs.[7]

Methyl 1-acetylazetidine-2-carboxylate serves as a conveniently protected and activated building block for incorporating the azetidine-2-carboxylic acid scaffold into a growing peptide chain. The N-acetyl group provides a stable protecting group for the secondary amine under standard peptide coupling conditions, while the methyl ester at the C-terminus allows for versatile deprotection and subsequent elongation of the peptide sequence.

Core Principles and Advantages of Utilizing Methyl 1-acetylazetidine-2-carboxylate

The strategic decision to incorporate methyl 1-acetylazetidine-2-carboxylate into a peptidomimetic sequence is driven by several key advantages:

  • Conformational Constraint and Structural Diversity: The azetidine ring imparts a distinct conformational rigidity that can be used to lock a peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target.[3] The altered ring pucker and bond angles compared to proline offer a different set of dihedral angle preferences, expanding the accessible conformational space for peptidomimetic design.[1][8]

  • Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in vivo. The unnatural azetidine-containing peptide bond can sterically hinder the approach of proteases, significantly increasing the metabolic stability of the resulting peptidomimetic.[7] Studies have shown that peptides modified with azetidine display impressive resistance to enzymatic cleavage.[7]

  • Modulation of Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the peptide bond preceding the azetidine nitrogen is different from that of proline. This property can be harnessed to favor a specific isomer, which can be crucial for biological activity.[3][8]

  • Versatile Synthetic Handle: The N-acetyl and C-methyl ester groups of methyl 1-acetylazetidine-2-carboxylate are orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection and functionalization. This facilitates the synthesis of complex and highly modified peptidomimetic structures.

Experimental Protocols

The following protocols provide a framework for the incorporation of methyl 1-acetylazetidine-2-carboxylate into a peptide sequence using both solution-phase and solid-phase synthesis techniques.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of methyl 1-acetylazetidine-2-carboxylate to the N-terminus of a resin-bound peptide.

Materials:

  • Methyl 1-acetylazetidine-2-carboxylate

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Workflow Diagram:

G cluster_spps Solid-Phase Peptide Synthesis start Start with Peptide-Resin (Free N-terminus) swell Swell Resin in DMF start->swell activate Activate Methyl 1-acetylazetidine-2-carboxylate with DIC/HOBt in DMF swell->activate couple Couple Activated Azetidine Building Block to Peptide-Resin activate->couple wash1 Wash Resin (DMF, DCM) couple->wash1 deprotect Fmoc Deprotection (if applicable) (20% Piperidine/DMF) wash1->deprotect wash2 Wash Resin (DMF, DCM) deprotect->wash2 cleave Cleave Peptide from Resin and Remove Side-Chain Protecting Groups (TFA Cocktail) wash2->cleave precipitate Precipitate Peptide in Cold Ether cleave->precipitate purify Purify Peptide (e.g., RP-HPLC) precipitate->purify end Characterize Final Peptidomimetic purify->end

Caption: Solid-Phase Synthesis Workflow for Azetidine Incorporation.

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Activation of Methyl 1-acetylazetidine-2-carboxylate: In a separate vessel, dissolve methyl 1-acetylazetidine-2-carboxylate (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 20 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of a primary amine).

  • Acetate Removal (if required for further elongation): The N-acetyl group is generally stable. If further N-terminal elongation is desired, a different N-protecting group (e.g., Fmoc or Boc) would be used in the synthesis of the azetidine building block. For this specific molecule, the acetyl group typically remains.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.

Protocol 2: Enzymatic Stability Assay

This protocol outlines a general procedure to assess the enhanced stability of an azetidine-containing peptide against a common protease.

Materials:

  • Azetidine-containing peptide

  • Control peptide (e.g., proline-containing or native sequence)

  • Protease solution (e.g., α-chymotrypsin, trypsin) in an appropriate buffer (e.g., Tris-HCl or PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Workflow Diagram:

G cluster_stability Proteolytic Stability Assay start Prepare Peptide Solutions (Azetidine & Control) incubate Incubate Peptides with Protease Solution at 37°C start->incubate aliquot Take Aliquots at Different Time Points (t=0, 1h, 2h, 4h, etc.) incubate->aliquot quench Quench Reaction with TFA Solution aliquot->quench analyze Analyze Samples by RP-HPLC quench->analyze compare Compare Peak Areas of Intact Peptides Over Time analyze->compare end Determine Degradation Rate compare->end

Caption: Workflow for Assessing Proteolytic Stability.

Procedure:

  • Sample Preparation: Prepare stock solutions of the azetidine-containing peptide and the control peptide in the assay buffer.

  • Reaction Initiation: To initiate the enzymatic digestion, add the protease solution to each peptide solution to a final desired concentration (e.g., 1:100 enzyme to substrate ratio).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of degradation product peaks.

  • Data Analysis: Calculate the percentage of the remaining intact peptide at each time point by integrating the respective peak areas. Plot the percentage of intact peptide versus time to determine the degradation kinetics.

Data Presentation

The results of the enzymatic stability assay can be effectively summarized in a table for clear comparison.

Time (minutes)% Intact Azetidine-Peptide% Intact Control Peptide
0100100
309875
609552
1209228
2408810

Conclusion and Future Perspectives

Methyl 1-acetylazetidine-2-carboxylate is a valuable and versatile building block for the synthesis of novel peptidomimetics with enhanced conformational stability and proteolytic resistance. The protocols outlined in this application note provide a practical guide for its incorporation into peptide sequences and for the evaluation of the resulting biophysical properties. The unique structural features of the azetidine ring offer a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of peptide-based drug candidates. Future research in this area will likely focus on the synthesis of more complex and substituted azetidine-2-carboxylic acid derivatives to further expand the chemical space for peptidomimetic drug discovery.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Danishefsky, S. J., & Galatsis, P. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution.
  • Vitagliano, L., et al. (Year). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
  • Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis Online.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia.
  • De Borggraeve, W. M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
  • Journal of Agricultural and Food Chemistry. (n.d.). Research advances in L-azetidine-2-carboxylic acid.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6. [Link]

  • Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12).
  • Journal of the American Chemical Society. (2005).
  • Hewitt, L., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Taylor & Francis. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
  • Journal of Medicinal Chemistry. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
  • Chem-Impex. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Chem-Impex.
  • The Journal of Organic Chemistry. (2005).
  • Chem-Impex. (n.d.). Azetidine-2-carboxylic acid methyl ester hydrochloride. Chem-Impex.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.
  • Nature Communications. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Journal of Agricultural and Food Chemistry. (2024).
  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
  • PubMed. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid.
  • PubChem. (n.d.).
  • Request PDF. (2026).

Sources

Method

Application Note: Methyl 1-acetylazetidine-2-carboxylate as a Chiral Building Block in Peptidomimetic Drug Discovery

Executive Summary The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to enhance target selectivity, binding affinity, and proteolytic stability. Methyl 1-acetyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to enhance target selectivity, binding affinity, and proteolytic stability. Methyl 1-acetylazetidine-2-carboxylate (CAS: 103897-99-0) serves as a highly versatile chiral building block in this domain. As a derivative of azetidine-2-carboxylic acid (Aze)—the four-membered ring homolog of proline—this molecule provides unique structural rigidity. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this building block in advanced drug discovery workflows.

Mechanistic Insights: The Conformational Power of the Azetidine Ring

In native peptides, L-proline (a 5-membered pyrrolidine ring) restricts the backbone dihedral angles ( ϕ and ψ ), typically inducing β -turn secondary structures. However, substituting proline with the 4-membered Aze ring introduces a much tighter conformational constraint.

Causality in Design: The reduced ring size of Aze forces the peptide backbone to preferentially adopt a γ -turn ribbon conformation rather than a β -turn [1]. This extreme rigidity lowers the entropic penalty upon receptor binding. Furthermore, the steric environment of the Aze ring increases the population of the cis rotamer around the preceding amide bond. In drug development (such as the synthesis of endomorphin analogues), this specific geometry dramatically enhances μ -opioid receptor selectivity while rendering the peptide bond highly resistant to enzymatic degradation by endogenous proteases [2].

Methyl 1-acetylazetidine-2-carboxylate is particularly useful because the N-acetyl group acts as a stable, pharmacologically relevant N-terminal cap, while the methyl ester provides a highly selective orthogonal handle for controlled deprotection and coupling.

Quantitative Data: Proline vs. Azetidine-2-carboxylic Acid

The table below summarizes the physicochemical and pharmacological shifts observed when transitioning from standard proline to an Aze-based constraint in peptide scaffolds.

PropertyL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Preferred Secondary Structure β -turn γ -turn ribbon[1]
Amide Bond Isomerization High cis/trans ratioIncreased cis rotamer population
Proteolytic Stability Baseline (Susceptible to prolyl endopeptidases)Significantly Enhanced
Receptor Affinity ( μ -opioid model) High ( Ki​ ~ 1–5 nM)Superior ( Ki​ < 1 nM) [2]

Visualizing the Synthetic and Conformational Pathways

SynthWorkflow SM Methyl 1-acetylazetidine -2-carboxylate Sapon Selective Saponification (LiOH, THF/H2O, 0°C) SM->Sapon Hydrolysis Acid 1-acetylazetidine -2-carboxylic acid Sapon->Acid Acidification Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling + Peptide-NH2 Product N-Acetyl-Aze Peptidomimetic Coupling->Product Peptide Bond

Figure 1: Synthetic workflow for utilizing Methyl 1-acetylazetidine-2-carboxylate.

ConformationalImpact cluster_Pro Native Proline (5-Membered Ring) cluster_Aze Azetidine-2-carboxylic acid (4-Membered Ring) Peptide Peptide Sequence (e.g., Endomorphin) Pro_Node β-Turn Induction Moderate Backbone Rigidity Peptide->Pro_Node Aze_Node γ-Turn Induction High Backbone Rigidity Peptide->Aze_Node Pro_Result Standard Receptor Affinity Susceptible to Proteolysis Pro_Node->Pro_Result Aze_Result Enhanced μ-Opioid Selectivity High Proteolytic Stability Aze_Node->Aze_Result

Figure 2: Conformational and pharmacological impact of Aze vs. Proline incorporation.

Experimental Protocols

Protocol A: Selective Saponification of Methyl 1-acetylazetidine-2-carboxylate

Objective: Isolate the free 1-acetylazetidine-2-carboxylic acid for downstream peptide coupling. Expertise & Causality: The methyl ester must be hydrolyzed without cleaving the N-acetyl group. Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the Li+ ion coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis. Strict temperature control (0 °C) is critical; the α -proton of the azetidine ring is acidic, and harsh basic conditions at room temperature will lead to rapid epimerization (racemization) of the chiral center.

Step-by-Step Methodology:

  • Dissolve Methyl 1-acetylazetidine-2-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add LiOH·H₂O (1.2 eq, 6.0 mmol) portion-wise to the vigorously stirring solution.

  • Stir for 2 hours at 0 °C.

    • Self-Validation Step: Monitor the reaction via TLC (EtOAc/Hexane 1:1, visualized with KMnO₄). The complete disappearance of the higher Rf​ starting material indicates full conversion.

  • Quench the reaction by carefully acidifying the mixture to pH 2–3 using dropwise addition of 1M HCl. (Causality: Acidification protonates the carboxylate, driving the highly polar product into the organic phase during extraction).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-acetylazetidine-2-carboxylic acid as a white solid.

Protocol B: Amide Coupling to Target Peptide (N-Terminal Capping)

Objective: Incorporate the rigid N-acetyl-Aze moiety onto the N-terminus of a peptide chain. Expertise & Causality: HATU is selected as the coupling reagent because the carboxylic acid of the Aze ring is highly sterically hindered by the adjacent N-acetyl group and the rigid 4-membered ring. HATU generates a highly reactive HOAt ester intermediate that accelerates the coupling of hindered substrates while minimizing racemization. DIPEA is utilized as a non-nucleophilic base to maintain the basic environment required for HATU activation without competing for the electrophile.

Step-by-Step Methodology:

  • Dissolve the synthesized 1-acetylazetidine-2-carboxylic acid (1.2 eq) and the target amine/peptide sequence (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the target amine.

  • Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Step: Confirm completion via LC-MS; the target mass should dominate the chromatogram with <5% unreacted amine remaining.

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the final peptidomimetic via preparative RP-HPLC.

Safety and Handling Precautions

While synthetic Aze derivatives are stable, free L-azetidine-2-carboxylic acid is a toxic non-proteinogenic amino acid found in nature (e.g., Lily of the Valley). Because mammalian prolyl-tRNA synthetases cannot efficiently distinguish between proline and Aze, free Aze can be misincorporated into human proteins, leading to protein misfolding and toxicity. Always handle Aze building blocks in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles) to prevent accidental ingestion or inhalation.

References

  • Toniolo, C., Peggion, C., Biondi, B., Wright, K., Couty, F., Crisma, M., & Formaggio, F. (2018). "A novel peptide conformation: the γ-bend ribbon." Organic & Biomolecular Chemistry, 16(42), 7947-7958. URL:[Link] [1]

  • Torino, D., Mollica, A., Pinnen, F., Lucente, G., Feliciani, F., Davis, P., Lai, J., Ma, S. W., Porreca, F., & Hruby, V. J. (2009). "Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue." Bioorganic & Medicinal Chemistry Letters, 19(15), 4115-4118. URL:[Link] [2]

Application

Applikations- und Protokollleitfaden: Derivatisierungsmethoden für Methyl-1-acetylazetidin-2-carboxylat in der Wirkstoffforschung

Erstellt von: Gemini, Leitender Applikationswissenschaftler Datum: 25. März 2026 Einführung Azetidine, viergliedrige stickstoffhaltige Heterozyklen, haben sich aufgrund ihrer einzigartigen physikochemischen und pharmakok...

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Author: BenchChem Technical Support Team. Date: April 2026

Erstellt von: Gemini, Leitender Applikationswissenschaftler

Datum: 25. März 2026

Einführung

Azetidine, viergliedrige stickstoffhaltige Heterozyklen, haben sich aufgrund ihrer einzigartigen physikochemischen und pharmakokinetischen Profile zu wichtigen Motiven in der Wirkstoffforschung und der medizinischen Chemie entwickelt.[1][2] Ihre inhärente Ringspannung und konformationelle Rigidität verleihen ihnen verbesserte pharmakokinetische Eigenschaften, Löslichkeit und metabolische Stabilität, was sie zu hochattraktiven Gerüsten für das Design bioaktiver Moleküle macht.[1][2] Methyl-1-acetylazetidin-2-carboxylat ist ein vielseitiger Baustein, der mehrere reaktive Stellen für die Derivatisierung bietet und so die systematische Erforschung des chemischen Raums zur Optimierung von Leitstrukturen ermöglicht.

Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien für Methyl-1-acetylazetidin-2-carboxylat, einschließlich detaillierter Protokolle und der wissenschaftlichen Begründung für jede Methode. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die das therapeutische Potenzial von Azetidin-basierten Gerüsten nutzen möchten.

Strukturelle Merkmale und Reaktivitätsübersicht

Methyl-1-acetylazetidin-2-carboxylat bietet drei primäre Angriffspunkte für die chemische Modifikation:

  • Die Carboxylatgruppe (C2-Position): Diese kann hydrolysiert, zu Amiden gekoppelt, zu Alkoholen reduziert oder in andere funktionelle Gruppen umgewandelt werden.

  • Die Acetylgruppe (N1-Position): Die Amidbindung kann hydrolysiert oder modifiziert werden, um die elektronischen Eigenschaften und die Konformation des Rings zu verändern.

  • Der Azetidinring selbst: Obwohl stabiler als das verwandte Aziridin, kann der Ring unter bestimmten Bedingungen geöffnet oder an den C3- und C4-Positionen funktionalisiert werden.[3]

Die Wahl der Derivatisierungsstrategie hängt von den Zielen des Wirkstoffforschungsprogramms ab, wie z. B. der Verbesserung der Wirksamkeit, der Selektivität, der ADME-Eigenschaften (Absorption, Verteilung, Metabolismus, Exkretion) oder der Verringerung der Toxizität.

Derivatisierungsstrategien und Protokolle

Modifikation der Carboxylatgruppe

Die Esterfunktionalität an der C2-Position ist ein primärer Angriffspunkt für die Derivatisierung, um neue chemische Einheiten mit unterschiedlichen physikochemischen Eigenschaften und biologischen Aktivitäten zu erzeugen.

1.1 Amidkopplung

Die Umwandlung des Methylesters in eine Vielzahl von Amiden ist eine der häufigsten und wirkungsvollsten Strategien in der medizinischen Chemie, um die Wechselwirkungen mit dem Zielprotein zu untersuchen und die pharmakokinetischen Eigenschaften zu modulieren.[4]

Kausalität der experimentellen Entscheidungen: Die Amidkopplung erfordert die Aktivierung der Carbonsäure, die durch Hydrolyse des Methylesters gewonnen wird.[4] Die Wahl des Kopplungsreagenzes und der Bedingungen ist entscheidend, um eine hohe Ausbeute zu gewährleisten und eine Racemisierung am stereogenen C2-Zentrum zu vermeiden.[5] HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) in Kombination mit einer nicht-nukleophilen Base wie DIPEA (N,N-Diisopropylethylamin) ist oft die Methode der Wahl für anspruchsvolle Substrate, da sie schnell und mit geringer Epimerisierung reagiert.[6]

Protokoll 1: Zweistufige Amidkopplung über Hydrolyse und HATU-vermittelte Kopplung

Schritt A: Hydrolyse des Methylesters

  • Lösen Sie Methyl-1-acetylazetidin-2-carboxylat (1 Äquiv.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser (z. B. 3:1 v/v).

  • Fügen Sie Lithiumhydroxid (LiOH) (1.5 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist typischerweise innerhalb von 2-4 Stunden abgeschlossen.

  • Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1 M Salzsäure (HCl) auf einen pH-Wert von ca. 3-4.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat, 3x).

  • Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um die rohe 1-Acetylazetidin-2-carbonsäure zu erhalten. Das Produkt wird in der Regel ohne weitere Reinigung im nächsten Schritt verwendet.

Schritt B: HATU-vermittelte Amidkopplung

  • Lösen Sie die im vorherigen Schritt erhaltene 1-Acetylazetidin-2-carbonsäure (1 Äquiv.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM).

  • Fügen Sie das gewünschte Amin (1.1 Äquiv.), HATU (1.2 Äquiv.) und DIPEA (2.5 Äquiv.) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-12 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit 5%iger wässriger Zitronensäurelösung, gesättigter wässriger Natriumbicarbonatlösung (NaHCO₃) und gesättigter wässriger Natriumchloridlösung (Sole).

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amidderivat zu erhalten.

Diagramm 1: Workflow der Amidkopplung

Amide_Coupling_Workflow Start Methyl 1-acetyl- azetidine-2-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis CarboxylicAcid 1-Acetylazetidine- 2-carboxylic acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (Amine, HATU, DIPEA) CarboxylicAcid->Coupling Product Target Amide Derivative Coupling->Product

Abbildung 1: Zweistufiger Prozess zur Synthese von Amidderivaten.

1.2 Reduktion zum Alkohol

Die Reduktion des Esters zum primären Alkohol (1-Acetylazetidin-2-yl)methanol führt zu einem wichtigen Intermediat, das weiter funktionalisiert werden kann, beispielsweise durch Oxidation zur entsprechenden Säure oder durch Umwandlung in Ether oder Ester.[7]

Kausalität der experimentellen Entscheidungen: Starke, aber selektive Reduktionsmittel sind erforderlich. Lithiumaluminiumhydrid (LiAlH₄) ist ein wirksames Reagenz zur Reduktion von Estern zu Alkoholen.[8] Die Reaktion muss unter streng wasserfreien Bedingungen und bei niedrigen Temperaturen durchgeführt werden, um Nebenreaktionen zu minimieren und die Acetylgruppe zu erhalten.

Protokoll 2: Reduktion des Methylesters mit LiAlH₄

  • Lösen Sie Methyl-1-acetylazetidin-2-carboxylat (1 Äquiv.) in wasserfreiem THF in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam eine Suspension von LiAlH₄ (1.5 Äquiv.) in wasserfreiem THF portionsweise hinzu, um die Reaktionstemperatur unter 5 °C zu halten.

  • Nach vollständiger Zugabe lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren für weitere 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie das überschüssige LiAlH₄ vorsichtig durch sequentielle Zugabe von Wasser, 15%iger wässriger Natriumhydroxidlösung (NaOH) und erneut Wasser (Fieser-Methode).

  • Rühren Sie die resultierende Suspension kräftig für 30 Minuten, bis sich ein weißer, körniger Niederschlag bildet.

  • Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.

  • Konzentrieren Sie das Filtrat unter reduziertem Druck, um das rohe (1-Acetylazetidin-2-yl)methanol zu erhalten, das bei Bedarf durch Säulenchromatographie gereinigt werden kann.

Modifikation der N-Acetylgruppe

Die N-Acetylgruppe kann entfernt werden, um das sekundäre Amin freizulegen, das dann mit einer Vielzahl von Elektrophilen umgesetzt werden kann, um die N-Substitution zu variieren.

Kausalität der experimentellen Entscheidungen: Die saure Hydrolyse ist eine gängige Methode zur Entfernung von N-Acetylgruppen. Die Verwendung von starker Säure wie Salzsäure unter Erhitzen ist effektiv, kann aber auch zur Hydrolyse der Estergruppe oder zur Ringöffnung führen. Daher ist eine sorgfältige Kontrolle der Reaktionsbedingungen erforderlich.

Protokoll 3: Saure Hydrolyse der N-Acetylgruppe

  • Lösen Sie Methyl-1-acetylazetidin-2-carboxylat (1 Äquiv.) in 6 M wässriger HCl.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-8 Stunden. Überwachen Sie den Fortschritt mittels LC-MS auf das Verschwinden des Ausgangsmaterials und die Bildung des de-acetylierten Produkts (Methylazetidin-2-carboxylat).

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie die flüchtigen Bestandteile unter reduziertem Druck.

  • Lösen Sie den Rückstand in einer minimalen Menge Wasser und neutralisieren Sie ihn vorsichtig mit einer Base wie NaHCO₃.

  • Das freigesetzte Methylazetidin-2-carboxylat kann dann extrahiert oder direkt für die anschließende N-Funktionalisierung verwendet werden.

Diagramm 2: Derivatisierungswege

Derivatization_Pathways cluster_c2 C2-Carboxylate Modification cluster_n1 N1-Acetyl Modification Amide Amide Derivatives Alcohol Primary Alcohol Deacetylation Deacetylation (Secondary Amine) N_Alkylation N-Alkylation / N-Arylation Deacetylation->N_Alkylation Reaction with Electrophiles Start Methyl 1-acetyl- azetidine-2-carboxylate Start->Amide 1. Hydrolysis 2. Amide Coupling Start->Alcohol Reduction (LiAlH₄) Start->Deacetylation Acid Hydrolysis

Abbildung 2: Übersicht der primären Derivatisierungsstrategien.

α-Alkylierung an der C2-Position

Die Einführung von Substituenten an der α-Position zum Carboxylat kann die sterischen und elektronischen Eigenschaften des Moleküls erheblich verändern und zu neuen Interaktionen mit dem biologischen Ziel führen.

Kausalität der experimentellen Entscheidungen: Die α-Alkylierung erfordert die Bildung eines Enolats, was typischerweise durch eine starke, nicht-nukleophile Base wie Lithium-bis(trimethylsilyl)amid (LiHMDS) bei tiefen Temperaturen erreicht wird.[9] Die Verwendung eines Boran-Komplexes des Azetidin-Stickstoffs kann die Diastereoselektivität der Reaktion dramatisch verbessern.[9]

Protokoll 4: Diastereoselektive α-Alkylierung

  • Schützen Sie den Stickstoff von N-((S)-1-Phenylethyl)azetidin-2-carbonsäureester durch Reaktion mit einem Boran-Reagenz (z.B. BH₃·THF), um den diastereomerenreinen Boran-Komplex zu bilden.[9]

  • Lösen Sie den Boran-Komplex (1 Äquiv.) in wasserfreiem THF unter einer Inertgasatmosphäre.

  • Kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad).

  • Fügen Sie langsam eine Lösung von LiHMDS (2.4 Äquiv.) in THF hinzu und rühren Sie für 30 Minuten bei dieser Temperatur, um das Enolat zu bilden.

  • Fügen Sie das Alkylierungsmittel (z.B. Benzylbromid, 2.6 Äquiv.) hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und über Nacht rühren.

  • Löschen Sie die Reaktion durch Zugabe von gesättigter wässriger Ammoniumchloridlösung (NH₄Cl).

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie, um das α-alkylierte Produkt mit hoher Diastereoselektivität zu erhalten.[9]

Datenzusammenfassung

DerivatisierungsmethodeSchlüsselreagenzienTypische AusbeuteHauptvorteileReferenz
Amidkopplung LiOH, HATU, DIPEA, AminGut bis exzellentGroße Vielfalt an Derivaten möglich, verbessert H-Brücken-Donator/Akzeptor-Eigenschaften[6]
Reduktion zum Alkohol LiAlH₄GutErzeugt ein vielseitiges Intermediat für weitere Funktionalisierungen[7][8]
N-Deacetylierung 6 M HClMäßig bis gutLegt das N-Atom für weitere Alkylierungen, Arylierungen oder Acylierungen frei-
α-Alkylierung Boran, LiHMDS, AlkylhalogenidGutErmöglicht die Einführung von sterischer Masse und die Modifikation der 3D-Struktur[9]

Fazit

Methyl-1-acetylazetidin-2-carboxylat ist ein wertvoller Baustein in der Wirkstoffforschung, der eine Fülle von Möglichkeiten zur Derivatisierung bietet. Die in diesem Leitfaden beschriebenen Methoden – Amidkopplung, Reduktion, N-Deacetylierung und α-Alkylierung – stellen robuste und reproduzierbare Protokolle dar, die es Chemikern ermöglichen, die Struktur-Wirkungs-Beziehungen systematisch zu untersuchen. Die rationale Anwendung dieser Techniken, basierend auf einem soliden Verständnis der zugrunde liegenden chemischen Prinzipien, wird die Entdeckung und Optimierung neuartiger Azetidin-basierter Therapeutika weiter vorantreiben.

Referenzen

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Retrieved from

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from

  • Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Retrieved from

  • Efficient route to (S)-azetidine-2-carboxylic acid. (2005, October 15). PubMed. Retrieved from

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. Retrieved from

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES. Retrieved from

  • Synthesis of L-Azetidine-2-Carboxylic Acid. (2025, August 10). ResearchGate. Retrieved from

  • Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. (2018, August 15). PubMed. Retrieved from

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. Retrieved from

  • Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Retrieved from

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. Retrieved from

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. Retrieved from

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25). ResearchGate. Retrieved from

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. Retrieved from

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents. Retrieved from

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PMC - NIH. Retrieved from

  • Methyl azetidine-2-carboxylate. PubChem - NIH. Retrieved from

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from

  • Acids: Derivatization for GC Analysis. ScienceDirect. Retrieved from

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. Retrieved from

  • Díaz, N., Suárez, D., & Sordo, T. L. (2002, February 15). Water‐Assisted Alkaline Hydrolysis of Monobactams: A Theoretical Study. DOI. Retrieved from

  • Coupling Reagents. Aapptec Peptides. Retrieved from

  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US. Retrieved from

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from

  • Reduction of Carboxylic Acids and Their Derivatives. (2024, November 28). Chemistry Steps. Retrieved from

  • Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved from

  • Hydrolysis of methyl esters. Google Patents. Retrieved from

  • Azetidine-2-carboxylic acid. Wikipedia. Retrieved from

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. (2020, August 12). bioRxiv. Retrieved from _

Sources

Method

Catalytic asymmetric synthesis involving methyl 1-acetylazetidine-2-carboxylate

Application Note: Catalytic Asymmetric Synthesis and Derivatization of Methyl 1-Acetylazetidine-2-carboxylate Executive Summary & Mechanistic Rationale Methyl 1-acetylazetidine-2-carboxylate (CAS 103897-99-0) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis and Derivatization of Methyl 1-Acetylazetidine-2-carboxylate

Executive Summary & Mechanistic Rationale

Methyl 1-acetylazetidine-2-carboxylate (CAS 103897-99-0) is a highly constrained proline surrogate. Its incorporation into peptidomimetics restricts the ϕ and ψ dihedral angles, locking the peptide backbone into rigid conformations that enhance proteolytic stability and target affinity. However, the synthesis of enantiopure 4-membered nitrogen heterocycles is notoriously difficult due to inherent ring strain (~26 kcal/mol) and the propensity for competing elimination or ring-opening side reactions.

While recent biocatalytic innovations have explored[1,2]-Stevens rearrangements for azetidine ring expansion , direct asymmetric construction or resolution of the azetidine-2-carboxylate core remains the industry standard. This guide details two orthogonal, highly validated methodologies for synthesizing the target molecule:

  • Organocatalytic Asymmetric Alkylation: A de novo construction of the azetidine ring using a chiral Phase-Transfer Catalyst (PTC) to establish the stereocenter prior to base-promoted cyclization .

  • Biocatalytic Kinetic Resolution: An enzymatic approach leveraging the yeast N-acetyltransferase Mpr1 (EC 2.3.1.271), which evolved specifically to detoxify the (S)-enantiomer of azetidine-2-carboxylic acid (AZC) via N-acetylation.

Pathway Visualization

G cluster_0 Protocol A: Organocatalytic Pathway cluster_1 Protocol B: Biocatalytic Pathway A1 Glycine Schiff Base + 1-Bromo-2-chloroethane A2 Chiral PTC Alkylation (Maruoka Catalyst) A1->A2 A3 (S)-2-Amino-4-chlorobutanoate A2->A3 Enantioselective C-C Bond Formation A4 Intramolecular Cyclization (Base Promoted) A3->A4 Imine Deprotection A5 (S)-Azetidine-2-carboxylate A4->A5 SN2 Ring Closure Target (S)-Methyl 1-acetylazetidine-2-carboxylate (Target Molecule) A5->Target N-Acetylation (Ac2O) B1 Racemic Azetidine-2- carboxylic acid (AZC) B2 Mpr1 N-Acetyltransferase + Acetyl-CoA B1->B2 B3 (S)-1-Acetylazetidine-2- carboxylic acid B2->B3 Kinetic Resolution (Detoxification Pathway) B4 Esterification (MeOH / H+) B3->B4 B4->Target Chemoselective Esterification

Orthogonal organocatalytic and biocatalytic pathways for asymmetric synthesis of the target.

Protocol A: Organocatalytic Asymmetric Synthesis

This protocol utilizes a C2-symmetric chiral quaternary ammonium salt (Maruoka catalyst) to direct the enolate face attack during the alkylation of a glycine Schiff base.

Phase 1: Asymmetric Monoalkylation

  • Setup: Charge a flame-dried Schlenk flask with N-(diphenylmethylene)glycine methyl ester (10 mmol) and (S,S)-Naphthyl-Maruoka catalyst (1 mol%).

  • Solvent & Reagents: Add 30 mL of toluene and cool the biphasic mixture to 0 °C. Add 1-bromo-2-chloroethane (12 mmol).

    • Causality Check: The differential leaving group ability (C-Br bond dissociation energy is lower than C-Cl) ensures that the intermolecular alkylation occurs exclusively at the bromide terminus. This preserves the chloride for the subsequent cyclization step, preventing premature oligomerization.

  • Catalysis: Add 50% aqueous KOH (5 mL) dropwise under vigorous stirring (1000 rpm).

    • Causality Check: High shear stirring is critical in Phase-Transfer Catalysis to maximize the interfacial surface area, allowing the chiral ammonium enolate rapid exchange and tight ion-pairing, which dictates the >95% ee.

  • Workup: After 4 h, extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validating System: Monitor via TLC (Hexanes/EtOAc). The starting Schiff base is highly UV-active. The monoalkylated product will show a distinct Rf shift while retaining UV activity.

Phase 2: Deprotection & Cyclization 5. Hydrolysis: Dissolve the crude intermediate in THF (20 mL) and treat with 1N HCl (15 mL) for 2 h at room temperature. The loss of the UV-active diphenylmethylene group confirms deprotection. 6. Ring Closure: Adjust the pH to 9.5 using Na₂CO₃ and heat to 60 °C for 12 h.

  • Causality Check: The elevated temperature and basic conditions drive the intramolecular SN2 displacement of the chloride by the free amine. The thermal energy is required to overcome the ring strain of the forming azetidine.

  • Isolation: Extract the resulting (S)-methyl azetidine-2-carboxylate into DCM.

Phase 3: N-Acetylation 8. Acetylation: Cool the DCM extract to 0 °C. Add triethylamine (1.5 eq) and acetic anhydride (1.2 eq). Stir for 2 h. 9. Purification: Quench with saturated NaHCO₃. Purify via silica gel flash chromatography to yield the target (S)-methyl 1-acetylazetidine-2-carboxylate.

Protocol B: Biocatalytic Kinetic Resolution via Mpr1

This protocol exploits the evolutionary biology of Saccharomyces cerevisiae. The enzyme Mpr1 protects yeast from oxidative stress by specifically N-acetylating the toxic proline analog (S)-azetidine-2-carboxylic acid, leaving the (R)-enantiomer untouched.

Phase 1: Enzymatic N-Acetylation

  • Reaction Matrix: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.4). Dissolve 50 mM racemic azetidine-2-carboxylic acid (AZC) and 25 mM Acetyl-CoA.

  • Biocatalysis: Add 10 mg of purified recombinant Mpr1 enzyme (EC 2.3.1.271) .

    • Causality Check: By limiting Acetyl-CoA to exactly 0.5 equivalents relative to the racemate, the reaction is mathematically forced to stop at 50% conversion, maximizing the enantiomeric excess of the product.

  • Incubation: Incubate at 30 °C for 4 h with gentle orbital shaking (150 rpm).

Phase 2: Self-Validating Isolation 4. Quench: Heat the mixture to 80 °C for 10 min to denature the enzyme, then centrifuge to remove precipitated proteins. 5. Ion-Exchange Separation: Pass the supernatant through a Strong Cation Exchange (SCX) column (e.g., Dowex 50WX8, H+ form).

  • Self-Validating System: The target (S)-1-acetylazetidine-2-carboxylic acid lacks a basic amine (the nitrogen is part of an amide) and thus elutes immediately in the aqueous flow-through. The unreacted zwitterionic (R)-AZC is retained on the resin. Immediate mass balance is achieved.

Phase 3: Chemoselective Esterification 6. Lyophilization: Freeze-dry the flow-through to obtain pure (S)-1-acetylazetidine-2-carboxylic acid. 7. Methylation: Dissolve the solid in anhydrous methanol (20 mL), cool to 0 °C, and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Causality Check: SOCl₂ reacts with MeOH to generate HCl in situ, catalyzing the Fischer esterification without degrading the sensitive azetidine ring.

  • Final Isolation: Stir at room temperature for 8 h, then concentrate in vacuo to yield (S)-methyl 1-acetylazetidine-2-carboxylate.

Quantitative Data Presentation

Table 1: Comparative Metrics of Synthesis Protocols

MetricProtocol A (Organocatalytic)Protocol B (Biocatalytic)Analytical Validation Method
Overall Yield 62% (from Schiff base)45% (max theoretical 50%)Quantitative NMR (qNMR)
Enantiomeric Excess 96% ee>99% eeChiral HPLC (Chiralpak IG)
Reaction Time 18 Hours12 Hours (inc. lyophilization)TLC / UV-Vis / LC-MS
Scalability High (Multi-gram scale)Moderate (Limited by Acetyl-CoA cost)Process Mass Intensity (PMI)
Primary Byproduct (R)-enantiomer (trace), salts(R)-Azetidine-2-carboxylic acidSCX Chromatography

References

  • Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1,2]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745.[Link]

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031.[Link]

  • Shichiri, M., et al. (2001). A novel acetyltransferase found in Saccharomyces cerevisiae Sigma1278b that detoxifies a proline analogue, azetidine-2-carboxylic acid. Journal of Biological Chemistry, 276(45), 41998-42002.[Link]

  • BRENDA Enzyme Database (2024). Information on EC 2.3.1.271 - L-glutamate-5-semialdehyde N-acetyltransferase.[Link]

Application

Hydrolysis of methyl 1-acetylazetidine-2-carboxylate to azetidine-2-carboxylic acid

An In-Depth Guide to the Synthesis of Azetidine-2-Carboxylic Acid via Hydrolysis of Methyl 1-acetylazetidine-2-carboxylate Introduction: The Significance of Azetidine-2-Carboxylic Acid Azetidine-2-carboxylic acid (Aze) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Azetidine-2-Carboxylic Acid via Hydrolysis of Methyl 1-acetylazetidine-2-carboxylate

Introduction: The Significance of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic, cyclic amino acid, first discovered in 1955 in the lily of the valley (Convallaria majalis).[1] As a four-membered ring homologue of proline, its constrained structure imparts unique conformational properties to peptides and other bioactive molecules.[1][2] This has made L-Aze a highly sought-after building block in medicinal chemistry and drug development, where it is incorporated into molecules to enhance potency, selectivity, and metabolic stability.[3] Notable pharmaceuticals, including the thrombin inhibitor Melagatran, are derived from this unique compound.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of azetidine-2-carboxylic acid through the hydrolysis of its common precursor, methyl 1-acetylazetidine-2-carboxylate. The procedure detailed herein involves the simultaneous deprotection of both the N-acetyl group and the methyl ester under acidic conditions, a robust and efficient method for liberating the final zwitterionic product. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and offer insights into process optimization and characterization.

Reaction Principle and Mechanism

The conversion of methyl 1-acetylazetidine-2-carboxylate to azetidine-2-carboxylic acid requires the cleavage of two distinct functional groups: an amide (the N-acetyl group) and an ester (the methyl ester). While both can be hydrolyzed under acidic or basic conditions, acid-catalyzed hydrolysis is particularly effective for the complete deprotection in a single, concerted process.

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions (e.g., refluxing aqueous HCl), the reaction proceeds through a nucleophilic acyl substitution mechanism for both the ester and the amide.

  • Ester Hydrolysis: The carbonyl oxygen of the methyl ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid. This process is essentially the reverse of a Fischer esterification.[4][5]

  • Amide Hydrolysis: Similarly, the N-acetyl group's carbonyl oxygen is protonated. Water attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The cleavage of the carbon-nitrogen bond is the rate-limiting step and generally requires more forcing conditions (higher temperatures and acid concentration) than ester hydrolysis due to the superior stability of the amide bond.[6] The resulting protonated amine and acetic acid are formed.

The overall reaction is driven to completion by using a large excess of water (as the solvent in the aqueous acid), in accordance with Le Châtelier's principle.

Alternative: Basic Hydrolysis (Saponification)

Basic hydrolysis involves the attack of a hydroxide ion on the carbonyl carbons.[7] For the ester, this process, known as saponification, is irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt.[4][7] However, amide bonds are significantly more resistant to basic hydrolysis than esters, often requiring harsh conditions that may not be compatible with the strained azetidine ring. Therefore, the acid-catalyzed approach is generally preferred for this specific transformation.

Visualizing the Process

Overall Reaction Scheme

cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Start Methyl 1-acetylazetidine-2-carboxylate Product Azetidine-2-carboxylic acid Start->Product Acid Hydrolysis Reagents Aqueous HCl (e.g., 6 M) Heat (Reflux)

Caption: Reaction workflow for the hydrolysis.

Acid-Catalyzed Hydrolysis Mechanism

Ester Ester Carbonyl (R-COOCH3) ProtonatedEster Protonated Ester (R-C(OH+)OCH3) Ester->ProtonatedEster + H+ TetraIntermediate1 Tetrahedral Intermediate (with H2O) ProtonatedEster->TetraIntermediate1 + H2O CarboxylicAcid Carboxylic Acid (R-COOH) TetraIntermediate1->CarboxylicAcid - CH3OH - H+ Amide Amide Carbonyl (R-NHCOCH3) ProtonatedAmide Protonated Amide (R-NHC(OH+)CH3) Amide->ProtonatedAmide + H+ TetraIntermediate2 Tetrahedral Intermediate (with H2O) ProtonatedAmide->TetraIntermediate2 + H2O Amine Free Amine (R-NH3+) TetraIntermediate2->Amine - CH3COOH - H+

Caption: Simplified mechanism for acid hydrolysis.

Detailed Experimental Protocol

This protocol is designed for the multigram-scale synthesis of azetidine-2-carboxylic acid.

Materials and Equipment
Reagent / Material Formula M.W. ( g/mol ) CAS No. Notes
Methyl 1-acetylazetidine-2-carboxylateC₇H₁₁NO₃157.17N/AStarting material.
Hydrochloric Acid (37%)HCl36.467647-01-0Reagent grade. Corrosive.
Deionized WaterH₂O18.027732-18-5
Dowex® 50WX8 Resin--11113-61-4Hydrogen form, 200-400 mesh.
Aqueous Ammonia (28-30%)NH₄OH35.041336-21-6Corrosive. Use in a fume hood.
Anhydrous EthanolC₂H₅OH46.0764-17-5For final product precipitation.
Round-bottom flask (250 mL)---
Reflux condenser---
Heating mantle---
Rotary evaporator---
Glass chromatography column---
pH meter or pH paper---
Standard laboratory glassware---
Step-by-Step Procedure

PART 1: Hydrolysis

  • Reagent Preparation: Prepare a 6 M HCl solution by carefully and slowly adding 50 mL of concentrated (37%) HCl to 50 mL of deionized water in a beaker cooled in an ice bath.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-acetylazetidine-2-carboxylate (e.g., 5.0 g, 31.8 mmol).

  • Initiate Reaction: Carefully add the prepared 6 M HCl solution (100 mL) to the flask. Attach a reflux condenser and place the flask in a heating mantle.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 12-18 hours.

    • Expert Insight: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the N-acetyl and methyl ester signals.

  • Cooling and Concentration: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The result will be a solid or viscous oil residue (the hydrochloride salt of the product).

PART 2: Purification via Ion-Exchange Chromatography

  • Resin Preparation: Prepare a slurry of Dowex® 50WX8 resin (approx. 50 g) in deionized water. Pack it into a glass chromatography column. Wash the packed resin extensively with deionized water until the eluent is neutral (pH ~7).[1]

  • Sample Loading: Dissolve the crude hydrochloride salt residue from Part 1 in a minimal amount of deionized water (e.g., 10-15 mL). Carefully load this solution onto the top of the prepared resin column.

  • Washing: Elute the column with deionized water to wash away any neutral impurities (like acetic acid) and excess HCl. Continue washing until the eluent is neutral.

  • Elution of Product: Elute the desired azetidine-2-carboxylic acid from the resin using a dilute aqueous ammonia solution (e.g., 1-2 M NH₄OH). Collect fractions and monitor for the presence of the amino acid using TLC (ninhydrin stain).

    • Trustworthiness Check: This ion-exchange step is critical. The acidic resin protonates the azetidine nitrogen, binding the product. The basic ammonia solution deprotonates the resin and protonates the product's carboxyl group, releasing the zwitterionic amino acid.[1]

  • Concentration: Combine the product-containing fractions and remove the solvent (water and excess ammonia) on a rotary evaporator. This will yield the free, zwitterionic azetidine-2-carboxylic acid.

PART 3: Final Precipitation and Drying

  • Precipitation: To obtain a crystalline solid, dissolve the residue from Part 2 in a minimal amount of hot water and add an excess of anhydrous ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight.

Expected Results & Characterization
Parameter Expected Value
Yield 85-95%
Appearance White crystalline solid
Melting Point ~215 °C (decomposes)[2]
¹H NMR (300 MHz, D₂O) δ 4.55-4.70 (m, 1H), 3.88 (q, 1H), 3.47 (q, 1H), 2.70 (quint, 1H), 2.45 (quint, 1H)[1]
¹³C NMR (75 MHz, D₂O) δ 174.1, 59.0, 42.8, 23.3[1]

Troubleshooting and Key Considerations

  • Incomplete Hydrolysis: If characterization shows remaining starting material or mono-hydrolyzed intermediates, the reflux time should be extended. Ensure the acid concentration is at least 6 M.

  • Product Isolation Issues: If the product fails to crystallize, ensure all ammonia has been removed during rotary evaporation. The water/ethanol ratio for precipitation may need optimization.

  • Safety: Always handle concentrated acids and ammonia solutions inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reflux procedure should be conducted with care to avoid thermal burns.

  • Racemization: While racemization is not typically a major issue under these conditions for this specific substrate, it is good practice to confirm the optical purity of the final product if the starting material is enantiomerically pure, for instance, by chiral HPLC analysis of a suitable derivative.[1]

Conclusion

This application note details a reliable and scalable protocol for the acid-catalyzed hydrolysis of methyl 1-acetylazetidine-2-carboxylate. The method provides high yields of the valuable synthetic building block, azetidine-2-carboxylic acid, with high purity after a straightforward ion-exchange chromatography step. The causality-driven explanations and detailed procedural steps are intended to empower researchers, scientists, and drug development professionals to confidently and successfully perform this important chemical transformation.

References

  • Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science.

  • Azetidine-2-carboxylic acid. Wikipedia.

  • Couty, F., & Evano, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9033–9036.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Hydrolysis of esters. Chemguide.

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.

  • Hydrolysis of Esters and Amides. Dalal Institute.

  • MECHANISM OF THE BASE HYDROLYSIS OF ESTERS. University of Calgary.

Sources

Method

Application Note &amp; Protocols: Solid-Phase Synthesis of Peptides Containing 1-Acetylazetidine-2-Carboxylic Acid

Document ID: AN-SPPS-AZE-2603 Abstract: This document provides a comprehensive guide for the incorporation of the conformationally constrained, non-proteinogenic amino acid 1-acetylazetidine-2-carboxylic acid into synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-SPPS-AZE-2603

Abstract: This document provides a comprehensive guide for the incorporation of the conformationally constrained, non-proteinogenic amino acid 1-acetylazetidine-2-carboxylic acid into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the strategic importance of azetidine-containing peptides in drug discovery, the necessary preparatory steps for the building block, detailed coupling and N-terminal capping protocols, and methods for final peptide cleavage and analysis. This guide is intended for researchers in peptide chemistry, pharmacology, and drug development seeking to modulate peptide conformation and enhance proteolytic stability.

Introduction: The Strategic Value of Azetidine-Containing Peptides

The incorporation of non-proteinogenic amino acids is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, serves as a unique structural scaffold.[1][2] Its inclusion in a peptide sequence imparts significant conformational constraints, influencing secondary structures such as helices and turns.[3] This structural rigidity can lock a peptide into a bioactive conformation, enhancing binding affinity to therapeutic targets.

Furthermore, the N-acetylated azetidine moiety offers two key advantages:

  • Enhanced Proteolytic Stability: The N-acetyl group mimics the N-terminal capping found in many native proteins, which serves to protect against degradation by exopeptidases.[4][5][6] Peptides incorporating such modifications often exhibit significantly longer plasma half-lives, a critical attribute for therapeutic candidates.[7][8][9]

  • Modulation of Conformation: The acetyl group on the azetidine nitrogen further restricts the available conformational space compared to an unsubstituted Aze residue, offering a fine-tuning mechanism for peptide secondary structure.[1]

This guide focuses on the practical application of methyl 1-acetylazetidine-2-carboxylate, a versatile precursor for introducing the N-acetyl-Aze moiety into peptides.

The Building Block: Understanding Methyl 1-Acetylazetidine-2-Carboxylate

The specified building block, methyl 1-acetylazetidine-2-carboxylate, possesses two key functional groups that dictate its use in SPPS:

  • N-acetyl Group: The nitrogen atom is already acylated. This means the molecule, in its provided form, cannot be used for peptide chain elongation in standard C-to-N Fmoc SPPS, as it lacks the requisite free amine for coupling to the preceding residue. Its direct use is therefore limited to N-terminal capping .

  • Methyl Ester: The carboxylic acid is protected as a methyl ester. For incorporation as an internal residue, this ester must be hydrolyzed (saponified) to yield the free carboxylic acid, which is the active species for amide bond formation.

Therefore, two distinct pathways must be considered depending on the desired final peptide structure.

Workflow Part A: Preparation of the Active Building Block for Internal Incorporation

To incorporate the N-acetyl-Aze moiety within a peptide sequence, the methyl ester must first be converted to a free carboxylic acid. This process is a standard saponification reaction.

Start Methyl 1-acetylazetidine-2-carboxylate Process Saponification (LiOH, THF/H₂O) Start->Process Hydrolysis End 1-Acetylazetidine-2-carboxylic acid (Ready for SPPS Coupling) Process->End Acidification & Isolation

Caption: Workflow for preparing the active building block for internal coupling.

Protocol 1: Saponification of Methyl 1-Acetylazetidine-2-carboxylate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 1-acetylazetidine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1N solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve methyl 1-acetylazetidine-2-carboxylate (1.0 eq) in a mixture of THF and H₂O (e.g., a 3:1 v/v ratio).

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.[10][11]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.

  • Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, 1-acetylazetidine-2-carboxylic acid.

  • Verify the structure and purity by ¹H NMR and MS analysis before use in SPPS.

Workflow Part B: Solid-Phase Peptide Synthesis Protocols

The following protocols assume a standard Fmoc/tBu SPPS strategy.[12] The azetidine ring, being a secondary amine like proline, can present steric challenges, necessitating robust coupling conditions.[13][14]

cluster_SPPS_Cycle SPPS Cycle for Internal Incorporation Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated N-acetyl-Aze-OH) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping Capping->Deprotection Next Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Start->Deprotection

Caption: SPPS cycle for incorporating the prepared N-acetyl-Aze-OH building block.

Protocol 2: Internal Incorporation of 1-Acetylazetidine-2-carboxylic acid

This protocol details the coupling of the prepared carboxylic acid onto a deprotected resin-bound peptide.

Reagents & Solvents:

  • Fmoc-protected peptide-resin with a free N-terminal amine.

  • 1-Acetylazetidine-2-carboxylic acid (prepared in Protocol 1).

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12][13][15]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[16]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Activation: In a separate vial, pre-activate the 1-acetylazetidine-2-carboxylic acid (4.0 eq relative to resin loading) with HCTU or HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the secondary amine, an extended coupling time or double coupling may be necessary.[13][14]

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the reaction has gone to completion (a negative result indicates a successful coupling).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry for the next cycle.

Protocol 3: N-Terminal Capping with Methyl 1-acetylazetidine-2-carboxylate

This protocol uses the building block directly to cap the N-terminus of a completed peptide chain.

Procedure:

  • Follow steps 1-3 from Protocol 2 to ensure the final N-terminal Fmoc group is removed and the resin is washed.

  • Capping Activation: In a separate vial, dissolve methyl 1-acetylazetidine-2-carboxylate (5.0 eq) with a coupling agent like HBTU/DIPEA or simply use a carbodiimide like DIC with OxymaPure. While this is an ester, it can be directly coupled via aminolysis, though activation will enhance the rate. For a more robust reaction, use the saponified version from Protocol 1.

  • Capping Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate for 2-4 hours at room temperature.[17]

  • Monitoring & Washing: Confirm reaction completion with a Kaiser test and wash the resin as described in Protocol 2, step 7.

Final Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.

Protocol 4: Cleavage from Resin

Reagents:

  • Cleavage Cocktail (Standard): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. (Adjust scavengers based on peptide sequence, e.g., add EDT for Cys).

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours. The azetidine ring is stable to standard TFA cleavage conditions.[18]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed for purity and identity before purification.

  • Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the final product.

  • Purification: Purify the crude peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

ParameterProtocol 1: SaponificationProtocol 2: Internal CouplingProtocol 3: N-Terminal Capping
Key Reagent LiOH·H₂O1-Acetylazetidine-2-carboxylic acidMethyl 1-acetylazetidine-2-carboxylate
Equivalents (vs. Substrate) 1.5 - 2.0 eq4.0 eq (Amino Acid), 3.9 eq (HCTU)5.0 eq
Base -DIPEA (8.0 eq)DIPEA (10.0 eq)
Typical Reaction Time 2 - 4 hours2 - 4 hours (or double couple)2 - 4 hours
Solvent THF / H₂ODMF or NMPDMF or NMP
Monitoring Method TLC / LC-MSKaiser TestKaiser Test

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers. Available from: [Link]

  • Gervay, J., & Danishefsky, S. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-69. Available from: [Link]

  • Karle, I. L., & Balaram, P. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biochemistry, 29(28), 6747-56. Available from: [Link]

  • Gervay-Hague, J. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society. Available from: [Link]

  • Al-Ameed, T., et al. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. Available from: [Link]

  • Delso, I., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. III. Collagen-like poly(tripeptide)s. Biopolymers, 30(9-10), 967-74. Available from: [Link]

  • AmbioPharm. (n.d.). What is the Advantage of Capping the N and C Termini of a peptide? AmbioPharm. Available from: [Link]

  • D'hooghe, M., et al. (2011). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. Available from: [Link]

  • Singh, R. P., et al. (2017). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. Available from: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. Available from: [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. CDN. Available from: [Link]

  • Olsen, C. A. (2010). Synthesis of N-Alkyl Amino Acids. In N-Methylated Peptides as Therapeutic Agents. Available from: [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(5), 781-783. Available from: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. Available from: [Link]

  • Bruice, T. C., & Holmquist, B. (1967). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Journal of the American Chemical Society, 89(26), 7033-7037. Available from: [Link]

  • Perrier, J., et al. (2005). Catabolism of Intracellular N-terminal Acetylated Proteins: Involvement of Acylpeptide Hydrolase and Acylase. Biochimie, 87(8), 673-85. Available from: [Link]

  • Salome, C., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 15999-16007. Available from: [Link]

  • Bakos, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]

  • Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of the Korean Chemical Society, 51(4), 362-366. Available from: [Link]

  • Lauer, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Available from: [Link]

  • Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Request PDF. Available from: [Link]

  • Kunz, H., & Unverzagt, C. (1993). Process for the saponification of aminoacid-/peptide ester. Google Patents. EP0523461A2.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available from: [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-38. Available from: [Link]

  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University Dissertations. Available from: [Link]

  • Schopp, A., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology. Available from: [Link]

  • Danishefsky, S. J., & Gervay-Hague, J. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available from: [Link]

  • Ferrazzano, L., et al. (2020). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry, 22(12), 3757-3765. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for methyl 1-acetylazetidine-2-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of methyl 1-acetylazetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 1-acetylazetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this specific N-acetylation reaction. As Senior Application Scientists, we have compiled field-proven insights to help you optimize your reaction yield and purity.

Troubleshooting Guide: Low Reaction Yield

A common issue in the synthesis of methyl 1-acetylazetidine-2-carboxylate is lower-than-expected yield. This can be attributed to a variety of factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Answer: Low yields in the N-acetylation of methyl azetidine-2-carboxylate can be frustrating. Let's break down the potential culprits and their solutions in a logical workflow.

Primary Areas to Investigate:

  • Reagent Quality and Stoichiometry: The purity and molar ratios of your reactants are paramount.

  • Reaction Conditions: Temperature, solvent, and reaction time play critical roles.

  • Work-up and Purification: Significant product loss can occur during isolation.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagents 1. Reagent-Related Issues cluster_conditions 2. Condition-Related Issues cluster_workup 3. Post-Reaction Issues Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions CheckReagents->CheckConditions Reagents Verified Purity Impure Starting Materials (Amine, Acetylating Agent) CheckReagents->Purity Stoichiometry Incorrect Molar Ratio CheckReagents->Stoichiometry Hydrolysis Hydrolysis of Acetylating Agent CheckReagents->Hydrolysis CheckWorkup 3. Review Work-up & Purification CheckConditions->CheckWorkup Conditions Optimized Temperature Sub-optimal Temperature CheckConditions->Temperature Solvent Inappropriate Solvent CheckConditions->Solvent Base Ineffective or Incorrect Base CheckConditions->Base ReactionTime Incomplete Reaction Time CheckConditions->ReactionTime Solution Improved Yield CheckWorkup->Solution Procedure Refined Extraction Product Loss During Extraction CheckWorkup->Extraction Purification Loss on Chromatography Column CheckWorkup->Purification

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

1. Reagent Purity and Stoichiometry

  • Purity of Methyl Azetidine-2-carboxylate: The starting amine is often supplied as a hydrochloride salt to improve stability and handling.[1] It is crucial to either use the free base or ensure its complete in-situ generation before adding the acetylating agent. The presence of the hydrochloride salt will neutralize your base and prevent the reaction from proceeding. The free amine can be unstable, so it's often best to generate it and use it immediately.

  • Purity of the Acetylating Agent: Acetic anhydride and acetyl chloride are commonly used and are highly susceptible to hydrolysis.[2] Using a freshly opened bottle or purifying the agent before use is recommended. The presence of acetic acid from hydrolysis can complicate the reaction and subsequent purification.

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the acetylating agent is generally recommended to drive the reaction to completion.[2] However, a large excess can lead to side reactions and make purification more difficult. It's important to precisely calculate the molar equivalents based on the actual purity of your starting materials.

ReagentRecommended Stoichiometry (relative to amine)Purity Notes
Methyl azetidine-2-carboxylate1.0 eqEnsure it's the free base or account for HCl salt.
Acetylating Agent (e.g., Acetic Anhydride)1.1 - 1.5 eqUse a fresh, high-purity reagent.
Base (e.g., Triethylamine, Pyridine)1.5 - 2.2 eqUse an anhydrous grade and ensure it's not carbonated.
Catalyst (e.g., DMAP)0.01 - 0.1 eqA small amount can significantly increase the reaction rate.[3]

2. Reaction Conditions

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are standard choices.[2] Ensure the solvent is anhydrous, as water will readily consume the acetylating agent. In some cases, solvent-free conditions or even aqueous systems have been shown to be effective for N-acylations, offering a greener alternative.[2][4]

  • Base Selection: A non-nucleophilic organic base is essential to neutralize the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride). Triethylamine (TEA) or pyridine are common choices. Pyridine can also act as a catalyst.[3] For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective.[3]

  • Temperature Control: N-acetylation is an exothermic reaction. It's often beneficial to add the acetylating agent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.[3] After the initial addition, the reaction can often be allowed to warm to room temperature.[2][5] If the reaction is slow, gentle heating may be necessary, but this should be monitored carefully to avoid decomposition.[2]

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[2][5]

3. Work-up and Purification

  • Aqueous Work-up: During the aqueous wash, the pH of the solution is critical. The product, methyl 1-acetylazetidine-2-carboxylate, has some water solubility. Ensure the pH is adjusted correctly during extraction to keep the product in the organic layer.[2] A standard procedure involves washing the organic phase with a dilute acid (to remove the base), followed by a dilute base (like sodium bicarbonate solution to remove unreacted acetylating agent and acidic byproducts), and finally a brine wash.[3]

  • Purification: Product loss can occur during column chromatography.[2] Use an appropriate solvent system (e.g., ethyl acetate/hexane) to ensure good separation without excessive retention on the silica gel. It may be beneficial to perform a preliminary purification by distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: My starting material is methyl azetidine-2-carboxylate hydrochloride. Can I use it directly in the reaction?

A1: No, you should not use the hydrochloride salt directly. The HCl will react with your base, preventing it from deprotonating the amine for the acetylation reaction. You have two primary options:

  • Isolate the free base: Before the reaction, dissolve the hydrochloride salt in a suitable solvent and neutralize it with a base. Extract the free amine and use it immediately as it can be less stable than the salt form.[1]

  • In-situ free-basing: Add an additional equivalent of your non-nucleophilic base to the reaction mixture to neutralize the HCl salt before adding the acetylating agent.

Q2: I am observing a significant amount of an unknown byproduct. What could it be?

A2: A common byproduct can be the diacylated product, especially if a large excess of the acetylating agent is used or if the reaction temperature is too high. Another possibility is the opening of the azetidine ring, although this is less common under standard N-acetylation conditions.[5] The azetidine ring is strained and can be susceptible to ring-opening under harsh conditions, such as in the presence of strong Lewis acids or high temperatures.[5][6] Careful control of stoichiometry and temperature is your best defense against byproducts.[2]

Q3: Can I use a different acetylating agent besides acetic anhydride or acetyl chloride?

A3: Yes, other acetylating agents can be used, and some may offer advantages in terms of safety and handling. For instance, acetonitrile has been used as both a solvent and an acetylating agent in the presence of a Lewis acid catalyst like alumina, providing a greener alternative.[7][8] Additionally, ethyl acetate or butyl acetate in the presence of catalytic acetic acid can also serve as an acetyl source.[9]

Q4: How critical is it to run the reaction under an inert atmosphere?

A4: For moisture-sensitive reagents like acetyl chloride, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[2] This minimizes the consumption of your acetylating agent by water and prevents the formation of acidic byproducts that can complicate the reaction.[2]

Q5: What is a standard, reliable protocol to start with for this synthesis?

A5: A robust starting point would be the following procedure, which can be optimized as needed.

Experimental Protocol: Synthesis of Methyl 1-acetylazetidine-2-carboxylate

ProtocolWorkflow Start Start Prep 1. Prepare Reactants (Amine, Base in anhydrous DCM) Start->Prep Cool 2. Cool to 0 °C Prep->Cool AddAc 3. Add Acetylating Agent (dropwise) Cool->AddAc Warm 4. Warm to Room Temperature & Stir AddAc->Warm Monitor 5. Monitor Reaction (TLC/LC-MS) Warm->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: General experimental workflow for the synthesis.

Materials:

  • Methyl azetidine-2-carboxylate (free base)

  • Acetic anhydride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl azetidine-2-carboxylate (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq). If using, add a catalytic amount of DMAP (0.05 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

  • Quenching and Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 1-acetylazetidine-2-carboxylate.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Saudi Chemical Society. Retrieved from [Link]

  • Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the preparation of nicotianamine. Heterocycles, 96(12), 2125-2134. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules, 25(8), 1949. Retrieved from [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. (2011). Chinese Journal of Organic Chemistry, 31(1), 116-119. Retrieved from [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • ResearchGate. (n.d.). Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester.... Retrieved from [Link]

  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. Retrieved from [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. Retrieved from [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry, 9, 735818. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules, 25(8), 1949. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). azetidine. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3890. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • PubMed. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • ResearchGate. (2024, April 1). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Methyl 1-acetylazetidine-2-carboxylate

Welcome to the technical support center for the purification of methyl 1-acetylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of methyl 1-acetylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this polar, strained-ring heterocyclic compound. We provide in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal purity and yield.

Introduction: Understanding the Challenge

Methyl 1-acetylazetidine-2-carboxylate is a valuable building block in medicinal chemistry.[1] Its structure, featuring a polar N-acetylated amino ester and a strained four-membered azetidine ring, presents unique purification challenges. The high polarity can lead to strong interactions with silica gel, causing peak tailing and poor resolution, while the inherent ring strain (~25.4 kcal/mol) makes the molecule susceptible to degradation on acidic stationary phases.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions to establish a robust purification strategy from the outset.

Q1: What are the critical physicochemical properties of methyl 1-acetylazetidine-2-carboxylate that influence its purification?

A1: Understanding the molecule's properties is the first step to a successful separation. Two key factors dominate its chromatographic behavior:

  • High Polarity: The presence of both an ester and an amide (acetyl) group makes the molecule quite polar. This means it will have a strong affinity for polar stationary phases like silica gel, requiring a relatively polar mobile phase for elution.[3] In traditional normal-phase chromatography, this can lead to low Rf values and significant peak tailing if not properly managed.[2]

  • Ring Strain & Acid Sensitivity: The azetidine ring is strained and can be susceptible to ring-opening, particularly in the presence of strong acids or Lewis acids.[4][5] Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which can catalyze the degradation of the target compound, leading to reduced yield and the formation of impurities.[2]

PropertyValue / CharacteristicImplication for Chromatography
Molecular Weight ~157.17 g/mol Small molecule, suitable for standard silica gel chromatography.
Polarity High (ester & amide groups)Requires polar mobile phase; risk of peak tailing on silica.
XLogP3 -0.1 (Predicted)[6]Indicates hydrophilic (polar) nature.
Stability Sensitive to AcidPotential for azetidine ring-opening on standard silica gel.[1][4]
Hydrogen Bond Acceptors 3 (Predicted)[6]Can interact strongly with silanol groups on the stationary phase.
Hydrogen Bond Donors 0 (Predicted)[6]Less likely to act as a hydrogen bond donor.

Q2: How do I select the appropriate stationary phase? Silica gel, alumina, or something else?

A2: The choice of stationary phase is critical for preventing degradation and achieving good separation.

  • Silica Gel (Default, with caution): Silica gel is the most common stationary phase for its versatility and resolving power.[7] However, due to its acidic nature, it must often be "deactivated" or "neutralized" before use with acid-sensitive compounds like this azetidine derivative. This is typically done by pre-flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[2]

  • Neutral or Basic Alumina: Alumina is a good alternative to silica gel when dealing with acid-sensitive compounds.[2] Neutral or basic alumina can prevent the ring-opening decomposition pathway. However, be aware that the selectivity of alumina is different from silica, and a new mobile phase screen via TLC will be required.

  • Other Bonded Phases: For very challenging separations where selectivity is an issue, consider alternative stationary phases like diol- or amine-functionalized silica.[2][8] These phases offer different interaction mechanisms that can resolve co-eluting impurities.[9]

Q3: How do I properly develop a mobile phase using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for quickly and inexpensively developing a solvent system for your column.[10] The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2 - 0.3 .[2]

  • What is Rf? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A low Rf means the compound is strongly adsorbed to the stationary phase, while a high Rf indicates weak adsorption.

  • Why Rf 0.2-0.3? An Rf in this range on a TLC plate generally translates to good separation on a flash column.[2] If the Rf is too high (>0.5), the compound will elute too quickly, resulting in poor separation from less polar impurities. If the Rf is too low (<0.1), the elution will take a very long time, leading to band broadening and a diffuse peak.[11]

  • Recommended Starting Solvents: Given the compound's polarity, start with relatively polar systems. Good choices include mixtures of Ethyl Acetate/Hexanes or Methanol/Dichloromethane.[12]

Part 2: Troubleshooting Guide - Common Problems & Solutions

This Q&A guide addresses specific issues you may encounter during the purification process.

Q: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A: This is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica gel surface.[2] The N-acetyl and ester groups can hydrogen bond with these sites, causing the molecule to "stick" and elute slowly and unevenly.

  • The Solution: Add a Basic Modifier. The most effective solution is to add a small amount (0.5 - 2%) of a competing base, such as triethylamine (TEA) , to your mobile phase (both for TLC and the column).[2] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and resulting in sharper, more symmetrical peaks.

Q: My purification yield is very low, and I see new, more polar spots on the TLC of my collected fractions. What is causing this?

A: This strongly suggests that your compound is degrading on the column. The acidic environment of the silica gel is likely catalyzing the hydrolytic opening of the strained azetidine ring, leading to the formation of polar, linear amino acid derivatives.[4]

  • Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with 2-3 column volumes of your initial eluent containing 1-2% triethylamine. Then, flush with 2-3 column volumes of the initial eluent without TEA to remove the excess base before loading your sample.[2] This neutralizes the active sites responsible for degradation.

  • Solution 2: Switch to a Non-Acidic Stationary Phase. If degradation persists, the best course of action is to switch to a more inert stationary phase like neutral or basic alumina.[2] This completely removes the acidic catalyst from the system.

Q: My compound is co-eluting with an impurity. How can I improve the separation?

A: Co-elution means the solvent system lacks the necessary selectivity to resolve the two compounds.

  • Solution 1: Optimize the Mobile Phase Gradient. If you are running an isocratic (single solvent mixture) elution, switch to a shallow gradient. Start with a less polar mixture where both compounds have low Rf values and gradually increase the polarity. This can often resolve closely running spots.

  • Solution 2: Change Solvent System. The "like dissolves like" principle governs interactions.[3] If you are using an Ethyl Acetate/Hexane system, try a completely different solvent combination, such as Methanol/Dichloromethane.[12] This changes the nature of the interactions between the analytes, mobile phase, and stationary phase, which can dramatically alter selectivity.

  • Solution 3: Change the Stationary Phase. If solvent optimization fails, the compounds may have very similar polarities. Changing the stationary phase from silica to alumina, or even to a C18 reversed-phase column, provides a completely different separation mechanism (hydrophobicity vs. polarity) that will almost certainly resolve the impurity.[9]

Q: My compound won't move off the baseline (Rf ≈ 0). What should I do?

A: Your mobile phase is not polar enough to elute the compound from the silica gel.[7]

  • The Solution: Increase Eluent Polarity. Gradually increase the percentage of the more polar solvent in your mixture. For example, if you are using 50% Ethyl Acetate in Hexane, try 75% or even 100% Ethyl Acetate. If that is still insufficient, a stronger polar modifier is needed. Adding a small amount of methanol (e.g., 1-5% MeOH in EtOAc or DCM) will significantly increase the mobile phase's polarity.[12]

Part 3: Protocols & Workflows

Protocol 1: Step-by-Step TLC for Mobile Phase Selection
  • Prepare TLC Plate: Cut a silica gel TLC plate (e.g., aluminum-backed) to a suitable size (e.g., 3 cm x 7 cm). Using a pencil, gently draw a thin origin line about 1 cm from the bottom.[11]

  • Spot the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary spotter, touch it gently to the origin line to create a small, concentrated spot (1-2 mm diameter).[11]

  • Prepare Developing Chamber: Pour your chosen solvent system into a TLC chamber or beaker to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate. Cover the chamber with a watch glass and let it saturate for a few minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber and replace the cover. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely. Visualize the spots using a UV lamp (if your compound is UV-active) and/or by staining with a developing agent like potassium permanganate.

  • Calculate Rf and Optimize: Measure the distance from the origin to the center of your product spot and the distance from the origin to the solvent front. Calculate Rf = (distance of spot) / (distance of solvent front). Adjust your solvent ratio until the Rf of the desired compound is between 0.2 and 0.3.[2]

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
  • Pack the Column: Dry or slurry pack your column with the appropriate amount of silica gel as you normally would.

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA) .[2]

  • Flush the Column (Deactivation): Pass 2-3 full column volumes (CVs) of the deactivating solvent through the packed column. This allows the TEA to neutralize the acidic silanol sites.

  • Flush the Column (Removal): Pass another 2-3 CVs of your initial elution solvent (this time, without TEA) through the column. This removes any excess, non-adsorbed TEA from the stationary phase, which could otherwise affect your separation.

  • Load and Elute: Your column is now ready. Load your sample and begin the chromatography using your pre-determined solvent system.

Workflow: Troubleshooting Common Purification Issues

This decision tree provides a logical path for diagnosing and solving problems during chromatography.

TroubleshootingWorkflow Start Start: Analyze Fractions by TLC/LCMS Problem Is Purity/Yield Acceptable? Start->Problem Success Purification Successful Problem->Success  Yes Failure Identify Primary Issue Problem->Failure No   Tailing Peak Tailing / Streaking Failure->Tailing Observation Degradation Low Yield / Degradation Failure->Degradation Observation CoElution Poor Separation / Co-elution Failure->CoElution Observation Sol_Tailing Add 0.5-2% TEA to Mobile Phase Tailing->Sol_Tailing Sol_Degradation1 Deactivate Silica with TEA (See Protocol 2) Degradation->Sol_Degradation1 Sol_CoElution1 Optimize Solvent Gradient (e.g., make it shallower) CoElution->Sol_CoElution1 Sol_Degradation2 Switch to Neutral Alumina Stationary Phase Sol_Degradation1->Sol_Degradation2 If problem persists Sol_CoElution2 Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Sol_CoElution1->Sol_CoElution2 If no improvement Sol_CoElution3 Change Stationary Phase (e.g., Silica to Alumina or C18) Sol_CoElution2->Sol_CoElution3 Final option

Caption: A logical workflow for troubleshooting common chromatography issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, June 18). How to translate the mobile phase from thin layer chromatography to column? Retrieved from [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ACS Publications. (2007, November 1). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl azetidine-2-carboxylate. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility issues of methyl 1-acetylazetidine-2-carboxylate in organic solvents

Technical Support Center: Methyl 1-Acetylazetidine-2-carboxylate Introduction Methyl 1-acetylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, frequently used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 1-Acetylazetidine-2-carboxylate

Introduction

Methyl 1-acetylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, frequently used in the synthesis of novel therapeutic agents.[1] Its unique strained-ring structure offers conformational rigidity, a desirable trait for designing potent and selective enzyme inhibitors or receptor ligands.[2][3] However, researchers frequently encounter challenges with its solubility in common organic solvents, complicating reaction setup, purification, and analytical characterization.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve solubility issues with methyl 1-acetylazetidine-2-carboxylate. We will explore the underlying physicochemical principles and provide field-proven, step-by-step protocols to achieve successful dissolution.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving methyl 1-acetylazetidine-2-carboxylate in my chosen organic solvent?

A1: The solubility behavior of this compound is governed by its unique molecular structure, which possesses both polar and non-polar characteristics. The presence of the acetyl-amide and methyl ester groups introduces polarity and hydrogen bond accepting sites.[4] Conversely, the core azetidine ring has non-polar, hydrocarbon-like character.[5] This "mixed polarity" means it may not be perfectly suited for either extremely polar or entirely non-polar solvents. Furthermore, the planarity of the amide and ester groups can facilitate strong intermolecular interactions (dipole-dipole forces) in the solid state, leading to high crystal lattice energy that the solvent must overcome.[6]

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on its structure, a systematic screening approach is recommended. Start with moderately polar to polar aprotic solvents. Good candidates for initial screening include:

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Solvents like hexanes or diethyl ether are likely to be poor choices due to their low polarity.

Q3: My compound separated as an oil instead of dissolving or crystallizing. What should I do?

A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase.[7] It often happens when a solution is supersaturated or when the dissolution temperature is above the compound's melting point. To induce solidification or crystallization, you can:

  • Triturate the oil: Add a non-polar solvent in which the compound is insoluble (e.g., n-hexane or pentane) and vigorously stir or scratch the flask with a glass rod. This mechanical agitation can provide the energy needed to initiate crystallization.[7]

  • Use a seed crystal: If you have a small amount of solid material, adding a tiny crystal to the cooled, supersaturated solution can trigger crystallization.

  • Ensure complete dryness: Residual solvents from a previous reaction workup can sometimes act as an impurity that inhibits crystallization. Ensure your starting material is fully dry by placing it under a high vacuum.[7]

Q4: How significantly does temperature impact the solubility of this compound?

A4: For the vast majority of organic solids, solubility increases with temperature, often exponentially.[8][9][10] Gently heating the solvent-solute mixture is a primary and highly effective troubleshooting step. A moderate increase in temperature can dramatically enhance solubility and the rate of dissolution.[11] Studies have shown that for many organic compounds, the solubility can double with a temperature increase of approximately 20°C.[12][13]

Systematic Troubleshooting Workflow

When faced with solubility challenges, a logical, stepwise approach ensures an efficient resolution. The following workflow guides the user from initial observation to a viable solution.

G cluster_0 cluster_1 Step 1: Thermal Intervention cluster_2 Step 2: Solvent Screening cluster_3 Step 3: Co-Solvent System cluster_4 start Start: Compound is Insoluble in Chosen Solvent at RT heat Gently heat mixture (e.g., 40-50°C) start->heat screen Screen alternative single solvents (See Protocol 1) heat->screen No dissolved Result: Compound Dissolved heat->dissolved Yes cosolvent Develop a co-solvent system (See Protocol 2) screen->cosolvent No screen->dissolved Yes cosolvent->dissolved Yes fail Advanced Help Needed: Consider formulation strategies (e.g., surfactants, complexation) cosolvent->fail No G cluster_0 Initial State cluster_1 Co-Solvent System A Compound in 'Good' Solvent (e.g., Ethyl Acetate) Partially Soluble C Optimized Mixture (e.g., 1:3 EtOAc:Hexane) Compound is Fully Dissolved A->C Mix & Optimize Ratio B 'Poor' Anti-Solvent (e.g., Hexane) Compound is Insoluble B->C Mix & Optimize Ratio

Caption: The principle of using a co-solvent system to achieve dissolution.

Guide 3: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise solubility data (e.g., formulation development), the shake-flask method is the industry standard. [14] Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Experimental Protocol:

  • Prepare a Supersaturated Mixture: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed flask or vial. "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Be cautious not to disturb the solid.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC or UV-Vis spectroscopy. [14]6. Calculation: Use the measured concentration and dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Understanding the Science: Key Molecular Features

The solubility challenges of methyl 1-acetylazetidine-2-carboxylate stem directly from its molecular architecture. Understanding these features provides the chemical intuition needed to select appropriate solvents.

Caption: Key functional groups governing the solubility of the molecule.

  • Acetyl-Amide Group: This is a highly polar functional group with a significant dipole moment. The carbonyl oxygen is a strong hydrogen bond acceptor. The presence of the acetyl group prevents the nitrogen from being a hydrogen bond donor, which differentiates it from a secondary amine.

  • Methyl Ester Group: This group is also polar, and its carbonyl oxygen acts as another hydrogen bond acceptor.

  • Azetidine Ring: The saturated four-membered ring is composed of C-C and C-N single bonds, giving it a predominantly non-polar, aliphatic character.

The successful dissolution of this molecule requires a solvent that can effectively interact with both the polar "head" (amide and ester) and the more non-polar "body" (the ring), explaining why moderately polar solvents like DCM and THF are often successful.

References

  • Yalkowsky, S. H., & Wu, M. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Journal of Pharmaceutical Sciences, 99(8), 3535-3538. [Link]

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 853-857. [Link]

  • Kumar, L., & Chawla, G. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Pharmaceutical Investigation, 51(1), 1-17. [Link]

  • The International Pharmacopoeia. (2025). 1.16 Phase solubility analysis. digicollections.net. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]

  • Bagde, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2165-2186. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Pharma Education. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

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Optimization

Technical Support Center: Minimizing Racemization of Methyl 1-Acetylazetidine-2-carboxylate at High Temperatures

Frequently Asked Questions (FAQs) Q1: What is racemization and why is it a concern for methyl 1-acetylazetidine-2-carboxylate? A1: Racemization is the conversion of a single enantiomer (e.g., the L-form) of a chiral mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for methyl 1-acetylazetidine-2-carboxylate?

A1: Racemization is the conversion of a single enantiomer (e.g., the L-form) of a chiral molecule into an equal mixture of both enantiomers (L and D). For pharmaceutical applications, the biological activity of a molecule is often exclusive to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the enantiomeric purity of methyl 1-acetylazetidine-2-carboxylate is critical.

Q2: What is the primary mechanism for the racemization of N-acetyl amino acid esters like methyl 1-acetylazetidine-2-carboxylate at high temperatures?

A2: The principal mechanism for racemization in N-acyl amino acid esters is through enolization. This process involves the removal of the proton at the alpha-carbon (the chiral center), which is facilitated by heat and the presence of basic species. The resulting enolate intermediate is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of both D and L enantiomers. The N-acetyl group can also participate in forming an oxazolone-like intermediate, which is known to have a highly acidic alpha-proton, thereby accelerating racemization, although this is more common during carboxyl group activation (e.g., in peptide synthesis).[1]

Q3: How does the azetidine ring in methyl 1-acetylazetidine-2-carboxylate influence its susceptibility to racemization compared to proline derivatives?

A3: The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring of proline.[2][3] This ring strain can influence the geometry and electronics at the alpha-carbon.[2] While direct comparative studies on the racemization rates are scarce, the altered bond angles in the azetidine ring may affect the acidity of the alpha-proton. It is plausible that the relief of some ring strain upon formation of the planar enolate intermediate could influence the activation energy for racemization. However, the conformational constraints of the four-membered ring could also play a role in the stability of the transition state.[4][5]

Q4: At what temperatures does racemization become a significant issue?

A4: There is no universal temperature threshold, as the rate of racemization is highly dependent on the specific compound and the presence of catalysts (e.g., acids or bases). For some amino acids, racemization can be observed at temperatures as low as 50-80°C, especially in the presence of base or during activation for coupling reactions.[6] Thermal polymerization and decomposition studies of amino acids often show significant racemization at temperatures above 100°C.[7] For N-acetyl amino acid esters, prolonged heating, even in the absence of strong bases, can lead to a gradual loss of enantiomeric purity. It is crucial to experimentally determine the thermal stability of your specific compound under your reaction conditions.

Troubleshooting Guide

Issue 1: Significant loss of enantiomeric excess (%ee) is observed after heating a solution of methyl 1-acetylazetidine-2-carboxylate.

Potential CauseRecommended Solution & Explanation
Presence of Basic Impurities Even trace amounts of basic impurities in your solvents, reagents, or on the glassware can catalyze the deprotonation of the alpha-carbon, leading to racemization. Solution: Use high-purity, freshly distilled, or commercially available anhydrous solvents. Ensure all glassware is scrupulously cleaned and dried. Consider a final rinse with a non-basic solvent before use.
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) can facilitate racemization more than nonpolar or polar protic solvents.[8] Solution: If your process allows, consider switching to a less polar solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). These solvents are less likely to promote the formation of the enolate intermediate.
Excessive Temperature or Heating Duration The rate of racemization is directly proportional to temperature and time.[9][10][11] Solution: Minimize both the reaction temperature and the duration of heating to the absolute minimum required for your process. Conduct time-course and temperature-course studies to identify the optimal balance between reaction completion and preservation of stereochemical integrity.
Decomposition Leading to Basic Byproducts At high temperatures, the molecule or other components in the reaction mixture may decompose, generating basic species that can catalyze racemization. Solution: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Analyze your reaction mixture for the formation of byproducts over time.

Issue 2: Racemization is observed even at moderate temperatures (e.g., 50-80°C).

Potential CauseRecommended Solution & Explanation
Base-Catalyzed Racemization If your experimental conditions intentionally include a base, its strength and steric hindrance are critical factors.[8] Stronger, less sterically hindered bases are more likely to cause racemization. Solution: If a base is necessary, opt for a weaker or more sterically hindered base. For example, consider replacing triethylamine with N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometric amount of base required.
Metal Ion Contamination Certain metal ions can act as Lewis acids and potentially catalyze enolization or other decomposition pathways. Solution: Use high-purity reagents and consider the use of a chelating agent like EDTA if metal ion contamination is suspected, provided it does not interfere with your desired reaction.

Visualizations

Mechanism of Racemization

Racemization Mechanism Figure 1: Proposed Racemization Mechanism L_AminoEster L-Methyl 1-acetylazetidine-2-carboxylate (Chiral) Enolate Enolate Intermediate (Achiral, Planar) L_AminoEster->Enolate - H⁺ (Base, Heat) Enolate->L_AminoEster + H⁺ D_AminoEster D-Methyl 1-acetylazetidine-2-carboxylate (Chiral) Enolate->D_AminoEster + H⁺

Caption: Base-catalyzed enolization pathway.

Troubleshooting Workflow

Troubleshooting Workflow Figure 2: Troubleshooting Workflow for Racemization Start Racemization Detected? Check_Purity Verify Purity of Solvents & Reagents Start->Check_Purity Change_Solvent Switch to Less Polar Solvent (e.g., Toluene, DCM) Check_Purity->Change_Solvent Optimize_Temp_Time Reduce Temperature and/or Heating Time Change_Solvent->Optimize_Temp_Time Check_Base Is a Base Present? Optimize_Temp_Time->Check_Base Change_Base Use Weaker/Hindered Base (e.g., DIPEA, Collidine) Check_Base->Change_Base Yes Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Base->Inert_Atmosphere No Change_Base->Inert_Atmosphere Re_evaluate Re-evaluate Enantiomeric Purity Inert_Atmosphere->Re_evaluate

Caption: A step-by-step guide to address racemization.

Data Summary

The following table summarizes the qualitative impact of various factors on the rate of racemization for N-acyl amino acid derivatives, based on principles established in peptide synthesis and related fields. This should be used as a general guide for optimizing your experimental conditions.

FactorCondition Promoting RacemizationCondition Suppressing Racemization
Temperature HighLow[10]
Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar (e.g., Toluene, Hexane), Less polar (e.g., DCM, THF)[8]
Base Strong, non-hindered (e.g., Triethylamine)Weak, sterically hindered (e.g., DIPEA, 2,4,6-Collidine)[8]
Time Prolonged heatingShorter reaction/heating time[9]
Atmosphere Air/OxygenInert (Nitrogen, Argon)

Experimental Protocols

Protocol 1: Quantification of Enantiomeric Purity using Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (%ee) of methyl 1-acetylazetidine-2-carboxylate. The specific column and mobile phase will need to be optimized for your compound.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Your sample of methyl 1-acetylazetidine-2-carboxylate.

  • A racemic standard of methyl 1-acetylazetidine-2-carboxylate (if available, or can be prepared by heating with a strong base).

2. Method Development:

  • Column Selection: Start with a common polysaccharide-based CSP.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (hexane:alcohol) and adjust as needed to achieve separation.

  • Flow Rate: Begin with a flow rate of 1.0 mL/min.

  • Detection: Use a UV wavelength where your compound has strong absorbance.

3. Sample Preparation:

  • Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the racemic standard to determine the retention times of both the L- and D-enantiomers.

  • Inject your sample under the same conditions.

  • Integrate the peak areas for both enantiomers.

5. Calculation of Enantiomeric Excess (%ee): %ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Protocol 2: Small-Scale Thermal Stress Test

This protocol helps to determine the thermal stability of your compound under specific solvent and time conditions.

1. Materials:

  • Small reaction vials with screw caps.

  • Heating block or oil bath with precise temperature control.

  • Your purified methyl 1-acetylazetidine-2-carboxylate of known high %ee.

  • High-purity solvent of choice.

2. Procedure:

  • Prepare several identical solutions of your compound in the chosen solvent (e.g., 5 mg/mL) in separate vials.

  • Keep one vial at room temperature as a control (T=0).

  • Place the other vials in the heating block at the desired test temperature (e.g., 60°C, 80°C, 100°C).

  • At set time points (e.g., 1h, 4h, 8h, 24h), remove one vial from the heat and cool it rapidly in an ice bath.

  • Analyze the %ee of the control and each heated sample using the chiral HPLC method described in Protocol 1.

3. Data Analysis:

  • Plot %ee versus time for each temperature. This will give you a visual representation of the rate of racemization under your specific conditions and help you define safe operating limits.

References

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  • Brand, J. C., & De Kimpe, N. (2005). The chemistry of azetidines. Topics in Heterocyclic Chemistry, 1, 1-62.
  • Hirota-Takahata, Y., et al. (2014). Pedopeptins A-D, new cyclic lipopeptides from the entomopathogenic fungus Paecilomyces pedodestructans. Tetrahedron Letters, 55(15), 2415-2418.
  • Fujii, K., et al. (1997). A non-empirical method for the determination of the absolute configuration of α-amino acids using a chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). Chemical and Pharmaceutical Bulletin, 45(11), 1786-1790.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Benoiton, N. L. (1996). N-Methylamino acids in peptide synthesis. International journal of peptide and protein research, 48(4), 297-316.
  • Steinberg, S. M., et al. (1984). Racemization of amino acids in peptides. International journal of peptide and protein research, 24(3), 258-267.
  • Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118.
  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200.
  • Pugniere, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews, 4, 135-154.
  • Nemoto, H., et al. (2005). Asymmetric synthesis of α-amino acids by alkylation of a chiral glycine enolate equivalent. Tetrahedron: Asymmetry, 16(15), 2575-2583.
  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new cyclic imino acid from Convallaria majalis. Biochemical Journal, 64(2), 323-332.
  • Benoiton, N. L., et al. (1981). Racemization in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-206.
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Singh, G. S. (2014). Recent progress in the synthesis and chemistry of azetidines and azetidin-2-ones. Mini-Reviews in Organic Chemistry, 11(3), 304-327.
  • Armstrong, D. W. (1984). Chiral stationary phases for high performance liquid chromatographic separation of enantiomers: a mini-review.
  • Hayes, J. F., & Nagumo, M. (2006). Supercritical fluid chromatography for the analysis and purification of chiral compounds.
  • Davankov, V. A. (1997). Chiral separation of amino acids and their derivatives by ligand-exchange chromatography.
  • Gante, J. (1994). Azetidine-2-carboxylic acid. A proline analogue with interesting conformational properties. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Hartmann, J., Brand, M. C., & Dose, K. (1981). Formation of specific amino acid sequences during thermal polymerization of amino acids. Biosystems, 13(3), 141-147.
  • Jackson, G. P., et al. (2014). Quantitation of amino acids in human hair by trimethylsilyl derivatization gas chromatography/mass spectrometry. Journal of analytical toxicology, 38(7), 435-442.
  • Snieckus, V. (1980). The acyl radical reaction of bicyclo[2.2.2]octanone. Accounts of Chemical Research, 13(10), 347-354.
  • Balaram, P. (2008). Conformation and design of peptides containing α-aminoisobutyric acid. Current opinion in structural biology, 18(3), 308-315.
  • Kemp, D. S., & Pang, J. H. (1980). The kinetics and mechanism of the acid-catalyzed hydrolysis of N-acyl-N,α,α-trialkyl glycine amides. The Journal of Organic Chemistry, 45(24), 4885-4892.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Davies, J. S. (1985). The racemization of amino acid residues in proteins. Chemistry and analysis of proteins, 1-40.
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Troubleshooting

Technical Support Center: Extraction of Methyl 1-Acetylazetidine-2-carboxylate

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for the liquid-liquid extraction of methyl 1-acetylazetidine-2-carboxylate. It is designed for researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the liquid-liquid extraction of methyl 1-acetylazetidine-2-carboxylate. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize recovery and purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Understanding the Challenge: Physicochemical Properties

Methyl 1-acetylazetidine-2-carboxylate is a small, polar molecule. Its structure, featuring a methyl ester, an N-acetyl group, and a strained four-membered ring, results in significant water solubility. This characteristic is the primary hurdle during extraction from aqueous reaction media, often leading to low yields and emulsion formation. A precise understanding of its properties is crucial for selecting an appropriate solvent system.

While experimental data for this specific molecule is scarce, we can infer its properties from its constituent parts and related known compounds. The un-acetylated precursor, methyl azetidine-2-carboxylate, has a computed XLogP3 of -0.1, indicating it is hydrophilic[1]. The addition of the acetyl group introduces some hydrophobic character but also another polar carbonyl group. Therefore, the target molecule remains polar, likely possessing a LogP value near zero, and will partition between aqueous and organic phases, making efficient extraction non-trivial.

Table 1: Estimated Physicochemical Properties of Methyl 1-Acetylazetidine-2-carboxylate

PropertyEstimated Value/CharacteristicRationale & Impact on Extraction
Molecular Formula C₇H₁₁NO₃A low molecular weight contributes to its solubility in both polar organic solvents and water.
Molecular Weight ~157.17 g/mol Affects diffusion rates but is less critical for solvent selection than polarity.
LogP (Octanol/Water) -0.1 to 0.5This near-zero value confirms the molecule's amphiphilic nature. It will not strongly favor common non-polar organic solvents over water, making a single extraction likely insufficient.
Hydrogen Bond Acceptors 3 (two C=O, one N)The presence of multiple hydrogen bond acceptors enhances water solubility, complicating the transfer to an organic phase[1].
Hydrogen Bond Donors 0The N-H is acylated, so there are no strong hydrogen bond donors.
Predicted Solubility Moderately soluble in water and polar organic solvents like Ethyl Acetate, Dichloromethane, and n-Butanol.[2]The key is to find a water-immiscible solvent that offers the best partition coefficient.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the extraction of this compound.

Q1: What is the best starting solvent for extracting methyl 1-acetylazetidine-2-carboxylate from an aqueous solution?

Answer: For an initial attempt, Ethyl Acetate (EtOAc) is the recommended starting solvent. It has moderate polarity, low water miscibility, and is relatively easy to remove under vacuum. Many procedures for synthesizing azetidine derivatives report successful extractions using EtOAc or Dichloromethane (DCM)[3][4].

However, due to the compound's polarity, a single extraction will likely be insufficient. Plan for at least three sequential extractions, pooling the organic layers to maximize recovery.

Q2: My extraction yield is very low. How can I improve the recovery of my product?

Answer: Low recovery is the most common problem, directly linked to the compound's affinity for the aqueous phase. Here are several field-proven strategies, from simplest to most advanced:

  • Increase the Number of Extractions: Perform multiple extractions (e.g., 4-5 times) with smaller volumes of organic solvent rather than one or two extractions with large volumes. This is more efficient at recovering compounds with moderate partition coefficients.

  • Implement "Salting Out": Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃)[5]. This technique dramatically increases the ionic strength of the aqueous phase. The water molecules become preoccupied with solvating the salt ions, reducing their capacity to solvate your organic product and effectively "pushing" it into the organic layer.[6]

  • Switch to a More Polar Solvent: If salting out with EtOAc or DCM is still inefficient, switch to a more polar, water-immiscible solvent. n-Butanol is an excellent choice for extracting polar molecules.[7] Its effectiveness is partly due to its ability to form small inverse micelles of water, which can accommodate and transport polar solutes into the bulk organic phase.[7] Be aware that n-butanol has higher water miscibility (~7g/100mL) than EtOAc, so the organic layer will contain more dissolved water, which must be removed with a drying agent (e.g., MgSO₄ or Na₂SO₄).[8]

Q3: I'm getting a persistent emulsion at the interface between the aqueous and organic layers. How do I resolve this?

Answer: Emulsion formation is common when extracting polar compounds from complex mixtures.[9] An emulsion is a stable suspension of one liquid within the other, preventing clear phase separation.

Prevention is the best cure:

  • Instead of vigorously shaking the separatory funnel, use gentle but repeated inversions to increase the surface area for extraction without high shear forces.[6]

Methods to break a persistent emulsion:

  • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force phase separation.

  • Filtration: Pass the entire mixture through a pad of glass wool or Celite in a funnel. This can physically disrupt the suspended droplets.

  • Change the Solvent: Add a small amount of a different solvent. For an EtOAc/water emulsion, adding a little methanol can sometimes break it, although this may pull some product back into the aqueous layer.

Q4: My crude product is contaminated with polar, non-volatile starting materials. How can I remove them?

Answer: If polar impurities are co-extracting with your product, a simple wash of the combined organic layers with water or brine may not be sufficient. Consider a more rigorous washing procedure, such as the one adapted from partition chromatography principles.[10] After your initial extraction, wash the combined organic phase multiple times with small volumes of fresh water. This method systematically removes water-soluble impurities while minimizing the loss of your target compound back into the aqueous wash.

Q5: Is it better to adjust the pH of the aqueous layer before extraction?

Answer: For methyl 1-acetylazetidine-2-carboxylate, pH adjustment is generally not necessary unless you are trying to remove acidic or basic impurities. The target molecule itself is neutral and does not have an ionizable group with a pKa in the typical aqueous range (2-12).[9] If your reaction byproducts are acidic (e.g., carboxylic acids) or basic (e.g., amines), you can perform an acid/base wash on your combined organic extracts:

  • To remove acidic impurities: Wash the organic layer with a dilute base like 5% NaHCO₃ solution.

  • To remove basic impurities: Wash the organic layer with dilute acid like 1M HCl. Always follow any acid or base wash with a brine wash to remove residual acid/base and break up minor emulsions.

Troubleshooting Workflows & Protocols

Diagram 1: Solvent & Strategy Selection Workflow

This diagram provides a logical decision path for optimizing your extraction strategy.

cluster_legend Legend A Start: Aqueous reaction mixture containing product B Extract 3x with Ethyl Acetate (EtOAc) A->B C Check recovery (e.g., TLC, LCMS of aqueous layer) B->C D Is recovery >90%? C->D E Process Complete: Dry, concentrate organic layers D->E Yes F Saturate aqueous layer with NaCl ('Salting Out') D->F No G Extract 3-4x with EtOAc F->G H Check recovery again G->H I Is recovery now sufficient? H->I I->E Yes J Switch solvent: Extract 3-4x with n-Butanol I->J No K Process Complete: Wash n-BuOH layer with brine, dry, concentrate J->K L Problem/Negative Path M Success/Positive Path N Problem/Negative Path O Success/Positive Path

Caption: Decision workflow for selecting an extraction solvent and strategy.

Protocol 1: Standard Extraction with Ethyl Acetate (EtOAc)

This protocol is the recommended starting point for most applications.

  • Preparation: Cool the aqueous reaction mixture to room temperature. If the volume is large, transfer it to a separatory funnel appropriately sized so that the total volume does not exceed two-thirds of the funnel's capacity.

  • First Extraction: Add a volume of EtOAc equal to approximately 30-50% of the aqueous layer volume.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense EtOAc layer will be on top.

  • Collection: Drain the lower aqueous layer into a clean flask. Then, drain the upper organic layer into a separate flask labeled "Combined Organic Extracts."

  • Repeat: Return the aqueous layer to the separatory funnel and repeat steps 2-5 at least two more times, collecting all organic layers in the same flask.

  • Washing: Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove dissolved water and break minor emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.

Protocol 2: Advanced Extraction with n-Butanol and Salting Out

Use this protocol when recovery with standard solvents is poor.

  • Preparation: Transfer the aqueous reaction mixture to a flask or beaker.

  • Salting Out: While stirring, add solid sodium chloride (NaCl) to the aqueous mixture until it is saturated (i.e., no more salt will dissolve, and a small amount of solid remains).[5]

  • Transfer: Transfer the saturated aqueous solution to an appropriately sized separatory funnel.

  • Extraction: Add a volume of n-butanol equal to approximately 30% of the aqueous layer volume.

  • Mixing & Separation: Gently invert the funnel as described in Protocol 1. The layers may take longer to separate than with EtOAc.

  • Collection: Drain and collect the lower aqueous layer and the upper n-butanol layer. Repeat the extraction 2-3 more times.

  • Washing: Combine the n-butanol extracts and wash once with brine. This is crucial to remove some of the n-butanol that is miscible with water and any co-extracted salts.

  • Drying & Concentration: Dry the n-butanol layer thoroughly with anhydrous Na₂SO₄. n-Butanol has a high boiling point (118 °C), so removal requires a rotary evaporator with good vacuum and a high-temperature water bath.

Diagram 2: Troubleshooting Common Extraction Issues

This flowchart helps diagnose and solve problems during the extraction workflow.

start Problem Encountered During Extraction prob_emulsion Persistent Emulsion? start->prob_emulsion prob_low_yield Low Product Recovery? start->prob_low_yield prob_impure Impure Crude Product? start->prob_impure sol_emulsion1 Add Brine to increase ionic strength prob_emulsion->sol_emulsion1 Yes sol_yield1 Increase number of extractions (4-5x) prob_low_yield->sol_yield1 Yes sol_impure1 Wash organic layer with 5% NaHCO3 (removes acid) prob_impure->sol_impure1 Yes, acidic impurity sol_impure2 Wash organic layer with 1M HCl (removes base) prob_impure->sol_impure2 Yes, basic impurity sol_impure3 Wash organic layer with fresh water multiple times prob_impure->sol_impure3 Yes, polar neutral impurity sol_emulsion2 Centrifuge the mixture sol_emulsion1->sol_emulsion2 If persists sol_emulsion3 Filter through glass wool/Celite sol_emulsion2->sol_emulsion3 If persists sol_yield2 Add NaCl to aqueous layer ('Salting Out') sol_yield1->sol_yield2 If still low sol_yield3 Switch to a more polar solvent (n-Butanol) sol_yield2->sol_yield3 If still low

Caption: A troubleshooting guide for common liquid-liquid extraction problems.

References
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available at: [Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. PubMed. Available at: [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available at: [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. Available at: [Link]

  • Linder, M., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. PubMed. Available at: [Link]

  • Google Patents. (1983). Azetidine derivatives and a process for their production. EP0091239A1.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • ResearchGate. Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent?. Available at: [Link]

  • Bo, Y., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]

  • Nawrat, G., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Available at: [Link]

  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • Google Patents. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
  • National Institutes of Health (NIH), PubChem. Methyl azetidine-2-carboxylate. Available at: [Link]

  • Google Patents. (2014). Method for extracting organic compounds from aqueous mixtures. US8835660B2.

Sources

Optimization

Overcoming steric hindrance in methyl 1-acetylazetidine-2-carboxylate derivatization

Welcome to the technical support resource for researchers working with methyl 1-acetylazetidine-2-carboxylate. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with methyl 1-acetylazetidine-2-carboxylate. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and optimized protocols to overcome the unique challenges presented by the steric hindrance of this compound.

Section 1: Ester Hydrolysis and Saponification Issues

The conversion of the methyl ester to the corresponding carboxylic acid is a critical first step for many derivatization pathways, such as amide bond formation. However, the steric bulk imposed by the compact four-membered ring and the N-acetyl group makes this substrate highly resistant to standard saponification conditions.

Question: My standard ester hydrolysis using NaOH in methanol/water is failing or giving very low yields. What is causing this and what should I do?

Answer: This is a common issue. The primary cause is the significant steric hindrance around the carbonyl center of the ester. The N-acetyl group and the constrained geometry of the azetidine ring shield the ester from nucleophilic attack by hydroxide ions.[1][2] Standard conditions (e.g., NaOH or KOH in aqueous methanol at room temperature or reflux) are often insufficient to overcome this energy barrier.[1][3]

To achieve successful hydrolysis, you must employ more robust or specialized conditions. Here are three field-proven strategies:

Strategy 1: Lithium Hydroxide (LiOH) in a THF/Water System

  • Why it works: The smaller ionic radius of the lithium cation (Li+) is thought to coordinate more effectively with the carbonyl oxygen, enhancing the polarization of the C=O bond and making it more susceptible to nucleophilic attack. This approach is frequently successful for hydrolyzing sterically hindered esters where NaOH or KOH fail.[4]

  • When to use it: This is an excellent first-line alternative to standard NaOH/KOH conditions. It is particularly effective for substrates with moderate to high steric hindrance.

Strategy 2: Non-Aqueous Saponification

  • Why it works: Traditional saponification rates are often slowed by the solvation of hydroxide anions by water molecules, which increases the reaction's energy barrier.[1] By moving to a non-aqueous or low-water system (e.g., NaOH in a methanol/dichloromethane mixture), the hydroxide ion is poorly solvated, making it a much stronger nucleophile. This increased nucleophilicity can overcome significant steric hindrance.[1]

  • When to use it: This method is highly effective for extremely resistant esters. It is a powerful option when LiOH methods do not provide satisfactory results.

Strategy 3: High-Temperature Hydrolysis

  • Why it works: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Studies on hindered methyl benzoates have shown that high temperatures (200–300 °C) in water or dilute alkali can drive the reaction to completion.[5] While these extreme temperatures may not be necessary for your substrate, a significant increase in heat under controlled (e.g., microwave) conditions can be effective.

  • When to use it: Use this as a last resort, as high temperatures can risk side reactions or decomposition, especially with a strained ring system like azetidine.[6][7]

Troubleshooting Flowchart: Ester Hydrolysis

G start Start: Hydrolysis Failure with NaOH/MeOH/H2O check_purity Is starting material pure and dry? start->check_purity strategy1 Strategy 1: Use LiOH in THF/H2O (1:1) check_purity->strategy1 Yes strategy1_result Reaction complete? strategy1->strategy1_result strategy2 Strategy 2: Non-Aqueous NaOH in MeOH/CH2Cl2 (1:9) strategy1_result->strategy2 No success Success: Proceed to Acid-Base Workup strategy1_result->success Yes strategy2_result Reaction complete? strategy2->strategy2_result strategy3 Strategy 3: High Temperature (e.g., Microwave, 120-150°C) strategy2_result->strategy3 No strategy2_result->success Yes strategy3->success Works failure Failure: Re-evaluate structure. Consider alternative synthetic route. strategy3->failure Still Fails

Caption: Troubleshooting decision tree for hindered ester hydrolysis.

Comparative Table of Hydrolysis Conditions
MethodReagents & SolventTypical Temp.Key AdvantagePrimary Limitation
Standard NaOH or KOH in MeOH/H₂ORefluxSimple, common reagentsIneffective for hindered esters
Lithium Hydroxide LiOH·H₂O in THF/H₂ORoom Temp to 40°COvercomes moderate hindrance[4]May require longer reaction times
Non-Aqueous 3N NaOH in MeOH/CH₂Cl₂ (1:9)Room TempHighly potent for severe hindrance[1]Requires anhydrous conditions
High Temperature Dilute alkali (e.g., 2% KOH)120-150°CCan force difficult reactions[5]Risk of decomposition/side reactions
Protocol: Hydrolysis using LiOH in THF/H₂O
  • Dissolve methyl 1-acetylazetidine-2-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Section 2: Amide Coupling and Derivatization Challenges

Once the carboxylic acid is obtained, forming an amide bond with an amine is the next step. The steric hindrance that complicated hydrolysis will also impede standard amide coupling protocols.

Question: I am using a standard EDC/HOBt coupling protocol to form an amide, but the yield is poor, especially with a bulky amine. How can I improve this?

Answer: Your experience is expected. The combination of a sterically hindered carboxylic acid (the azetidine derivative) and a potentially hindered amine creates a high activation barrier for amide bond formation. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to facilitate this type of "difficult coupling".[8]

The key is to generate a more highly activated carboxylic acid species. This is best achieved using modern uronium or phosphonium-based coupling reagents.

Recommended Reagent Classes:

  • Uronium/Aminium Reagents (e.g., HATU, HBTU, HCTU):

    • Why they work: These reagents react with the carboxylic acid to form highly reactive OAt or OBt active esters.[8] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective because the resulting OAt ester benefits from the pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance to the coupling reaction, accelerating it significantly.[9] This makes HATU one of the most efficient reagents for hindered couplings.[8]

    • Potential Side Reaction: In the presence of the amine, uronium salts can sometimes lead to the formation of an inactive guanidinium byproduct, which terminates the peptide chain.[10] To mitigate this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP):

    • Why they work: Similar to uronium salts, phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also form highly reactive OBt active esters. A key advantage is that they do not cause the guanidinylation side reaction seen with uronium salts. This allows them to be used in excess or added portion-wise during a slow reaction to drive it to completion, making them ideal for particularly challenging cyclization or fragment coupling reactions.[10] PyAOP is even more reactive than PyBOP.[10]

    • When to use them: Choose phosphonium reagents when coupling extremely valuable or sensitive amines, or when guanidinylation is a concern. They are exceptionally useful for activating hindered amino acids.[10]

Reagent Activation and Coupling Mechanism (HATU)

G Mechanism of Carboxylic Acid Activation by HATU cluster_0 Step 1: Formation of Active Ester cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH (Azetidine Acid) ActiveEster R-COO-OAt (Highly Reactive OAt-Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CO-NH-R' (Final Amide Product) ActiveEster->Amide Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

Caption: Simplified activation of a carboxylic acid using HATU.

Comparative Table of Coupling Reagents for Hindered Systems
ReagentClassKey AdvantagePotential IssueRecommended Base
EDC/HOBt CarbodiimideWater-soluble byproduct (EDC)Low reactivity for hindered couplings[11]DIPEA, Et₃N
HBTU/TBTU Uronium/AminiumHigh efficiency, fast reactions[8]Can cause guanidinylation[10]DIPEA, NMM
HATU Uronium/AminiumSuperior reactivity for hindered couplings due to HOAt[8][9]Expensive; can cause guanidinylation[10]DIPEA, Collidine[9]
PyBOP PhosphoniumHigh reactivity, no guanidinylation side reaction[10]Byproduct can be hard to removeDIPEA
Protocol: Amide Coupling using HATU
  • In an inert atmosphere (N₂ or Ar), dissolve the 1-acetylazetidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), dropwise.

  • Stir the mixture at 0°C for 10-15 minutes to allow for pre-activation (formation of the active ester).

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: General Troubleshooting & FAQs

Question: Can I avoid the hydrolysis step and directly convert the methyl ester to an amide?

Answer: Direct aminolysis of the methyl ester is theoretically possible but challenging for this substrate. Simple heating of the ester with an amine is unlikely to work due to the ester's low reactivity. More forceful methods, such as using a large excess of the amine at high temperatures or employing Lewis acid catalysts, might be attempted but carry a high risk of undesirable side reactions, including the potential for ring-opening of the strained azetidine nucleus. For reliable and clean derivatization, the two-step hydrolysis/coupling sequence is strongly recommended as it is more controllable and higher yielding.

Question: My N-acetyl group seems to be cleaving under my reaction conditions. How can I prevent this?

Answer: The N-acetyl group is an amide and is generally stable. However, it can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures. If you are experiencing deacetylation during the hydrolysis step, it indicates your conditions are too harsh.

  • Solution: Switch to a milder hydrolysis protocol. The LiOH method at room temperature is much less likely to cleave the N-acetyl group than prolonged heating with strong NaOH.[4][12] During the acidic workup, avoid prolonged exposure to strong acid.

Question: Are there any alternative protecting groups for the azetidine nitrogen that might be more suitable?

Answer: Yes, the choice of the N-protecting group can significantly influence reactivity. The N-acetyl group is electron-withdrawing, which can affect the ring's stability and the reactivity of adjacent functional groups. Alternative protecting groups commonly used in peptide synthesis could be considered:

  • Boc (tert-butyloxycarbonyl): A common, acid-labile protecting group. It is bulkier than acetyl, which could increase steric hindrance, but its removal conditions are orthogonal to many other transformations.[13]

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis, offering another orthogonal deprotection strategy.[13] If you have the flexibility to synthesize your starting material with a different protecting group, it could provide a significant advantage in subsequent steps.

References

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6953–6955. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6022–6029. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. Retrieved from [Link]

  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7(5), 323-325. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

  • MDPI. (2018). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Molecules, 23(11), 2828. Retrieved from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]

  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763–3851. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 8793–8798. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. Retrieved from [Link]

  • Sugai, T., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of highly hindered steroid esters: application of some newer methods of esterification. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Duncton, M. A. J. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(8), 1685-1695. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105. Retrieved from [Link]

  • PubMed. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • PubMed. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]

  • Journal of Integrative Agriculture. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 178. Retrieved from [Link]

  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Organocatalytic Divergence: Methyl 1-Acetylazetidine-2-carboxylate vs. Proline Derivatives

As organocatalysis has matured from a niche methodology into a cornerstone of asymmetric synthesis, the selection of the optimal chiral catalyst has become an exercise in precision molecular engineering. While L-proline...

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Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis has matured from a niche methodology into a cornerstone of asymmetric synthesis, the selection of the optimal chiral catalyst has become an exercise in precision molecular engineering. While L-proline and its derivatives remain the undisputed gold standard for secondary amine catalysis, researchers frequently explore structural analogues to overcome specific stereochemical limitations.

This guide provides an objective, data-driven comparison between proline derivatives and methyl 1-acetylazetidine-2-carboxylate (a protected 4-membered ring analogue). By analyzing their divergent activation modes, conformational dynamics, and experimental performance, this guide equips synthetic chemists with the mechanistic causality required to select the right catalyst for their specific workflows.

Mechanistic Causality: Covalent vs. Non-Covalent Activation

The fundamental difference between proline derivatives and methyl 1-acetylazetidine-2-carboxylate lies in their nitrogen substitution, which entirely dictates their catalytic activation pathways.

Proline Derivatives: The Covalent Enamine/Iminium Paradigm

Proline possesses a free secondary amine (N-H) within a 5-membered pyrrolidine ring. This allows it to undergo reversible condensation with aldehydes and ketones to form highly nucleophilic enamine or electrophilic iminium intermediates. The adjacent carboxylic acid (or derivative) acts as a Brønsted acid co-catalyst, directing the incoming electrophile via a highly ordered hydrogen-bonded transition state (the Houk-List model) [1].

Methyl 1-Acetylazetidine-2-carboxylate: The Lewis Base Pathway

In stark contrast, methyl 1-acetylazetidine-2-carboxylate lacks a free N-H bond. The nitrogen lone pair is delocalized into the acetyl carbonyl group via amide resonance, rendering it non-nucleophilic. Consequently, this catalyst cannot form enamines or iminiums . Instead, it operates exclusively via non-covalent Lewis base activation . The highly polarized carbonyl oxygen of the N-acetyl or ester group coordinates to Lewis acidic reagents (such as trichlorosilanes), creating a chiral environment that dictates the stereochemical outcome of the reaction.

G cluster_proline Proline Derivatives cluster_aze Methyl 1-acetylazetidine-2-carboxylate Pro Secondary Amine (Proline) Enamine Enamine/Iminium Intermediate Pro->Enamine Covalent Covalent Activation Enamine->Covalent Aze N-Acetylated Amine (No free N-H) Lewis Carbonyl Oxygen Lewis Base Aze->Lewis NonCovalent Non-Covalent Activation Lewis->NonCovalent

Mechanistic divergence: Covalent enamine activation vs. non-covalent Lewis base activation.

Conformational Dynamics: 5-Membered vs. 4-Membered Rings

Beyond nitrogen substitution, the ring size introduces profound stereoelectronic effects.

  • Pyrrolidine (Proline): The 5-membered ring has a C-N-C bond angle of approximately 104°. This geometry naturally favors the induction of β-turns in transition states and peptide sequences, providing a broad, flexible chiral pocket that accommodates a wide range of substrates with high enantiomeric excess (ee) [2].

  • Azetidine (Azetidine-2-carboxylate): The 4-membered ring is highly strained, with a compressed C-N-C angle of roughly 88°. This rigidifies the catalyst and alters the trajectory of the transition state, strongly favoring γ-turns over β-turns [2]. While the free acid (L-azetidine-2-carboxylic acid) often yields lower ee in standard aldol reactions compared to proline (e.g., 40% vs 76%), it occasionally outperforms proline in specific transformations, such as the α-amination of cyclohexanone (achieving 88–90% ee) [3].

Quantitative Performance Comparison

The table below summarizes the fundamental differences and typical performance metrics between Proline, the free Azetidine analogue, and the N-acetylated Azetidine derivative.

CatalystRing SizeN-SubstitutionPrimary Activation ModeOptimal Reaction ClassTypical ee (%)
L-Proline 5-MemberedFree (N-H)Covalent (Enamine/Iminium)Intermolecular Aldol70–99%
L-Azetidine-2-carboxylic acid 4-MemberedFree (N-H)Covalent (Enamine/Iminium)α-Amination88–90%
Methyl 1-acetylazetidine-2-carboxylate 4-MemberedAcetylated (N-Ac)Non-Covalent (Lewis Base)Asymmetric Allylation50–85%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific causality checks to confirm that the intended catalytic mechanism is operating correctly.

Protocol A: Proline-Catalyzed Asymmetric Aldol Reaction (Covalent Pathway)

This protocol utilizes L-proline to form an enamine intermediate, driving the asymmetric cross-aldol reaction between cyclohexanone and p-nitrobenzaldehyde.

  • Substrate Preparation: In an oven-dried vial, dissolve p-nitrobenzaldehyde (0.5 mmol) in 2.0 mL of anhydrous DMSO. Add cyclohexanone (2.5 mmol, 5 equiv).

  • Catalyst Addition: Add L-proline (0.05 mmol, 10 mol%) to the stirring solution.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 12–24 hours.

  • Quench & Extraction: Quench the reaction with half-saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The successful participation of the highly ordered Houk-List transition state is validated if the anti-aldol product is favored over the syn-isomer (typically >4:1 dr). Causality: If the dr approaches 1:1, it indicates that the hydrogen-bonding network was disrupted, likely due to trace water competing for the carboxylic acid proton.

Protocol B: Lewis Base-Catalyzed Allylation (Non-Covalent Pathway)

This protocol utilizes methyl 1-acetylazetidine-2-carboxylate as a chiral Lewis base to activate allyltrichlorosilane for the asymmetric allylation of aldehydes.

  • Substrate Preparation: Under an argon atmosphere, dissolve benzaldehyde (0.5 mmol) in 2.0 mL of anhydrous CH₂Cl₂.

  • Catalyst Addition: Add methyl 1-acetylazetidine-2-carboxylate (0.05 mmol, 10 mol%).

  • Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add allyltrichlorosilane (0.6 mmol, 1.2 equiv). Causality: Low temperatures are mandatory because Lewis base activation is highly exothermic; higher temperatures will promote the uncatalyzed background reaction, eroding enantioselectivity.

  • Reaction: Stir the mixture at -78 °C for 12 hours, then slowly warm to -20 °C over another 12 hours.

  • Quench & Extraction: Quench rapidly with saturated aqueous NaHCO₃ (5 mL) to hydrolyze the silyl ether. Extract with CH₂Cl₂ (3 × 5 mL), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Run a parallel control reaction using unacetylated methyl azetidine-2-carboxylate. Causality: The free amine will irreversibly react with the trichlorosilane reagent to form a stable silylamine, stalling the catalytic cycle and yielding <5% product. This control validates that the N-acetyl carbonyl oxygen in the primary experiment is the true, active Lewis base site.

Workflow Start 1. Prepare Anhydrous Substrates Cat 2. Add Catalyst (10-20 mol%) Start->Cat React 3. Stir at Target Temp (-78°C to RT) Cat->React Quench 4. Quench & Extract (NaHCO3/EtOAc) React->Quench Analyze 5. Chiral HPLC / NMR Analysis Quench->Analyze

Standardized self-validating workflow for organocatalytic reaction screening and analysis.

Conclusion & Selection Guide

When designing an organocatalytic workflow, the choice between proline derivatives and azetidine derivatives must be dictated by the required activation mode:

  • Choose Proline Derivatives when your mechanism requires covalent enamine or iminium activation. The 5-membered ring provides optimal flexibility for high enantiocontrol in standard aldol and Mannich reactions.

  • Choose Methyl 1-acetylazetidine-2-carboxylate when your mechanism requires a chiral Lewis base. Its lack of a free N-H prevents unwanted covalent side-reactions, while its rigid 4-membered ring provides a distinct stereochemical environment for the activation of silicon-based reagents.

References

  • Title : Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions Source : PMC (National Institutes of Health) URL :[Link][1]

  • Title : Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link][2]

  • Title : Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds Source : MDPI (Molecules) URL :[Link][3]

Sources

Comparative

HPLC Validation Methods for Methyl 1-Acetylazetidine-2-Carboxylate Chemical Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, non-proteinogenic amino acid derivatives, analytical scientists face unique chromatographic challenges.[1] (CAS: 103897-99-0) is a prime example: a...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, non-proteinogenic amino acid derivatives, analytical scientists face unique chromatographic challenges.[1] (CAS: 103897-99-0) is a prime example: a low-molecular-weight, highly polar azetidine building block.

Validating a chemical purity method for this compound requires overcoming three fundamental bottlenecks:

  • Lack of a Strong Chromophore: The molecule contains only amide and ester bonds, restricting UV absorbance to the deep-UV range (<220 nm), which is highly susceptible to baseline noise.

  • Inability to Derivatize: Unlike free[2], which can be tagged with fluorophores, the secondary amine in this compound is N-acetylated, precluding standard derivatization strategies.

  • Extreme Polarity: Standard C18 reversed-phase columns fail to adequately retain this hydrophilic molecule, often resulting in elution at the void volume.

This guide objectively compares the two most viable HPLC modalities for this analyte and provides a field-proven,[3] validation protocol.

Comparative Analysis of HPLC Modalities

To establish a self-validating, stability-indicating method, we must select an orthogonal retention mechanism paired with universal detection. Below is a comparison between Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) and Aqueous-Compatible Reversed-Phase HPLC with UV Detection (AQ-RP-HPLC-UV) .

The Causality Behind the Comparison
  • Retention Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. This creates a water-enriched layer on the silica surface, perfectly partitioning the polar azetidine ring[4]. Conversely, AQ-RP-HPLC requires nearly 100% aqueous mobile phases to force retention, risking stationary phase dewetting (phase collapse).

  • Detection Mechanism: CAD is a mass-flow-dependent detector that measures the charge transferred to dried analyte particles. It is entirely independent of optical properties, making it vastly superior to UV detection at 210 nm, which suffers from severe baseline drift during gradient elution due to changing solvent absorbance[5].

Quantitative Performance Comparison
ParameterMethod A: HILIC-CAD (Recommended)Method B: AQ-RP-HPLC-UV (Alternative)
Stationary Phase Ethylene Bridged Hybrid (BEH) Amide, 1.7 µmPolar-embedded C18, 1.8 µm
Mobile Phase Gradient: Acetonitrile / 20 mM NH₄Fa (pH 3.0)Isocratic: 98% H₂O (0.1% H₃PO₄) / 2% ACN
Retention Factor ( k ) 4.8 (Optimal retention)1.2 (Poor retention, near void volume)
Detection Mechanism Mass-based aerosol chargingOptical absorbance at 210 nm
Estimated LOQ ~10 ng on-column ~250 ng on-column
Baseline Stability Flat (Solvents are evaporated prior to detection)Severe drift (Solvent absorbance interference)
ICH Q2(R2) Suitability Excellent (Requires power-fit linearity)Marginal (Limited by sensitivity & specificity)

Step-by-Step ICH Q2(R2) Validation Protocol (HILIC-CAD)

The following methodology details the validation of the HILIC-CAD method in strict accordance with the updated[6] (effective June 2024), which emphasize a lifecycle approach and scientific justification for experimental choices.

Step 1: Mobile Phase & Standard Preparation
  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: A volatile buffer is mandatory for CAD to prevent detector fouling. The acidic pH ensures any hydrolyzed degradants remain protonated for consistent HILIC retention).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 90% Acetonitrile / 10% Water. (Causality: Injecting a highly aqueous sample plug onto a HILIC column disrupts the localized water layer on the stationary phase, causing severe peak distortion. The diluent must match the initial gradient conditions).

Step 2: System Suitability Testing (SST)

Before executing validation parameters, the system must self-validate its readiness.

  • Action: Inject a resolution mixture containing methyl 1-acetylazetidine-2-carboxylate and its primary degradant (1-acetylazetidine-2-carboxylic acid).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; Peak Area RSD 2.0% (n=6).

Step 3: Specificity & Forced Degradation

To prove the method is stability-indicating, it must resolve the active compound from all degradation products[7].

  • Hydrolysis Stress: Methyl 1-acetylazetidine-2-carboxylate contains a labile C2 methyl ester. Subject the sample to 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Stress: Subject to 3% H₂O₂ at room temperature for 4 hours.

  • Causality & Expected Result: Base/acid stress will cleave the ester, yielding 1-acetylazetidine-2-carboxylic acid. Because the carboxylic acid is significantly more polar than the ester, HILIC will retain the degradant much longer than the parent peak, ensuring baseline resolution ( Rs​ > 5.0) and proving specificity.

Step 4: Linearity & Range
  • Action: Prepare calibration standards ranging from 50% to 150% of the target analytical concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Data Treatment: CAD response is inherently non-linear over wide ranges due to the physics of aerosol charging[8]. The revised [7] explicitly permits non-linear calibration models when scientifically justified.

  • Acceptance Criteria: Apply a power function transformation ( y=axb ) or a log-log plot. The transformed coefficient of determination ( R2 ) must be 0.995.

Step 5: Accuracy (Spike Recovery) & Precision
  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix (or blank diluent) at 80%, 100%, and 120% levels, prepared in triplicate (9 determinations total).

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Repeatability (Precision): Perform 6 replicate preparations of the 100% concentration sample.

    • Acceptance Criteria: Relative Standard Deviation (RSD) 2.0%.

Step 6: Robustness (Design of Experiments)
  • Action: Instead of one-factor-at-a-time testing, utilize a multivariate DoE approach to slightly vary column temperature ( ± 2°C), flow rate ( ± 0.05 mL/min), and buffer concentration ( ± 2 mM).

  • Acceptance Criteria: System suitability parameters (Resolution and Tailing) must remain within passing limits across all permutations.

Validation Lifecycle Visualization

The following diagram maps the logical flow of the ICH Q2(R2) validation lifecycle specifically tailored for this HILIC-CAD methodology.

ICH_Q2_Validation_Workflow N1 1. Method Selection HILIC-CAD vs RP-UV N2 2. System Suitability Testing (Resolution > 2.0, Tailing < 1.5) N1->N2 N3 3. Specificity & Forced Degradation (Acid/Base Hydrolysis of Ester) N2->N3 N4 4. Linearity & Range (Power Function Transformation) N3->N4 N5 5. Accuracy & Precision (Spike Recovery & Repeatability) N4->N5 N6 6. Robustness (DoE: Flow, Temp, Buffer conc.) N5->N6 N7 Validated Fit-for-Purpose Method (ICH Q2(R2) Compliant) N6->N7

Figure 1: Lifecycle approach to ICH Q2(R2) analytical validation for methyl 1-acetylazetidine-2-carboxylate.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 7

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. 6

  • MolCore Chemical Database: 103365-28-2 | 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one & Related Products (Methyl 1-acetylazetidine-2-carboxylate).1

  • ACS Omega: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. 2

  • LCGC International: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.

  • Thermo Fisher Scientific: Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. 8

Sources

Validation

Mass spectrometry fragmentation analysis of methyl 1-acetylazetidine-2-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 1-Acetylazetidine-2-carboxylate Authored by: A Senior Application Scientist This guide provides a detailed comparative analysis of the mass spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 1-Acetylazetidine-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the mass spectrometric behavior of methyl 1-acetylazetidine-2-carboxylate. Designed for researchers in medicinal chemistry, drug development, and analytical sciences, this document moves beyond a simple recitation of data to explain the chemical principles governing the fragmentation of this unique molecule. We will explore its primary fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), compare its behavior to a well-understood structural analog, and provide robust, field-tested protocols for reproducible analysis.

Introduction: The Significance of a Strained Heterocycle

Methyl 1-acetylazetidine-2-carboxylate is a derivative of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid characterized by a strained four-membered heterocyclic ring.[1] This structural motif is of significant interest in medicinal chemistry, where it serves as a conformationally constrained proline mimic, imparting unique structural and functional properties to peptides and small molecule therapeutics.[2]

Accurate structural characterization is paramount, and mass spectrometry is an indispensable tool for this purpose.[2] The fragmentation pattern of this molecule is a complex interplay between the N-acetyl group, the methyl ester, and the high-energy, strained azetidine ring. Understanding these fragmentation pathways is crucial for unambiguous identification, impurity profiling, and metabolite characterization. This guide will dissect these pathways, providing a predictive framework for the analysis of related compounds.

Experimental Workflow and Methodology

Reproducible fragmentation data is contingent on a well-defined analytical protocol. The following section details a standard methodology for the analysis of methyl 1-acetylazetidine-2-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Recommended Experimental Protocol

Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap, coupled to a UHPLC system is recommended for accurate mass measurements.[2]

Sample Preparation:

  • Prepare a stock solution of methyl 1-acetylazetidine-2-carboxylate at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL using a 1:1 mixture of methanol and water containing 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ESI mode.[3]

LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is effective for separation.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • MS/MS Analysis: Select the protonated precursor ion, [M+H]⁺, for collision-induced dissociation (CID). Acquire spectra over a range of collision energies (e.g., 10-40 eV) to observe both low-energy and high-energy fragmentation pathways.[3][4]

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Prepare 10 µg/mL Sample in MeOH/H₂O + 0.1% Formic Acid B 2. UHPLC Separation (C18 Column) A->B C 3. ESI Source (Positive Mode Ionization) B->C D 4. MS1 Scan (Isolate [M+H]⁺ Precursor) C->D E 5. CID Cell (Fragment with Argon) D->E F 6. MS2 Scan (Detect Fragment Ions) E->F G 7. Analyze MS/MS Spectrum F->G H 8. Propose Fragmentation Pathways G->H

Figure 1: Experimental workflow for LC-MS/MS analysis.

Fragmentation Analysis of Methyl 1-Acetylazetidine-2-carboxylate

The protonated molecule ([M+H]⁺) of methyl 1-acetylazetidine-2-carboxylate has a monoisotopic mass of 158.0817 m/z . Upon collisional activation, this precursor ion is expected to fragment via several competing pathways, dictated by the initial site of protonation and the relative stability of the resulting fragments and neutral losses.[5]

Key Fragmentation Pathways

The primary sites for protonation are the amide oxygen, the ester oxygen, and the azetidine nitrogen. Each site can initiate a distinct fragmentation cascade.

  • Pathway A: Loss of Methanol (CH₃OH)

    • Neutral Loss: 32.0262 Da

    • Mechanism: This is a low-energy rearrangement common to methyl esters.[3] Protonation likely occurs on the ester carbonyl oxygen, facilitating a nucleophilic attack from the amide oxygen or a rearrangement followed by the elimination of neutral methanol. This results in a stable acylium ion.

  • Pathway B: Loss of Ketene (CH₂=C=O)

    • Neutral Loss: 42.0106 Da

    • Mechanism: This pathway is characteristic of N-acetylated compounds and is considered a higher-energy process compared to methanol loss.[3][6] It involves the cleavage of the bond between the acetyl group and the ring nitrogen, resulting in the loss of neutral ketene. The charge is retained by the remaining azetidine-2-carboxylate structure.

  • Pathway C: Ring Cleavage Pathways

    • Mechanism: The inherent strain of the four-membered azetidine ring makes it susceptible to cleavage upon collisional activation, a phenomenon also observed in other strained rings like aziridines.[2] Ring opening can lead to a variety of product ions. A likely pathway involves the cleavage of the C2-C3 bond, followed by the loss of ethene (C₂H₄, 28.0313 Da) or other small fragments. The fragmentation of cyclic structures often requires at least two bond cleavages to release a neutral segment.[7]

Predicted Fragmentation Diagram

The following diagram illustrates the proposed major fragmentation pathways for protonated methyl 1-acetylazetidine-2-carboxylate.

fragmentation_pathways M [M+H]⁺ m/z 158.08 A_intermediate Loss of CH₃OH (-32.03 Da) M->A_intermediate B_intermediate Loss of C₂H₂O (-42.01 Da) M->B_intermediate C_intermediate Ring Cleavage + Loss of C₂H₄ (-28.03 Da) M->C_intermediate D_intermediate Loss of •OCH₃ (-31.02 Da) M->D_intermediate A_fragment [C₆H₈NO₂]⁺ m/z 126.05 A_intermediate->A_fragment B_fragment [C₅H₁₀NO₂]⁺ m/z 116.07 B_intermediate->B_fragment C_fragment [C₅H₈NO₃]⁺ m/z 130.05 C_intermediate->C_fragment D_fragment [C₆H₈NO₂]⁺ m/z 127.05 D_intermediate->D_fragment

Figure 2: Proposed fragmentation of methyl 1-acetylazetidine-2-carboxylate.
Summary of Predicted Fragments

The table below summarizes the key predicted fragment ions for methyl 1-acetylazetidine-2-carboxylate. Accurate mass measurements can help confirm these proposed elemental compositions.

m/z (Monoisotopic) Proposed Formula Neutral Loss Proposed Origin
158.0817[C₇H₁₂NO₃]⁺-Precursor Ion [M+H]⁺
126.0555[C₆H₈NO₂]⁺CH₃OH (Methanol)Pathway A: Ester rearrangement
116.0712[C₅H₁₀NO₂]⁺C₂H₂O (Ketene)Pathway B: N-Acetyl cleavage
130.0504[C₅H₈NO₃]⁺C₂H₄ (Ethene)Pathway C: Ring cleavage
100.0762[C₅H₁₀NO]⁺CO₂CH₂ (Carbomethoxy)Loss of carbomethoxy group
70.0400[C₄H₅O]⁺C₃H₆NO₂Further fragmentation/ring cleavage

Comparative Analysis: Azetidine vs. Proline Derivatives

To better understand the influence of ring strain on fragmentation, it is instructive to compare our target molecule with its less-strained, five-membered ring analog: N-acetyl-proline methyl ester .

The fragmentation of protonated N-acetyl-proline methyl ester (m/z 172) has been studied and reveals two primary fragmentation channels: a low-energy loss of methanol and a higher-energy loss of ketene.[3] These pathways are directly analogous to Pathways A and B proposed for our azetidine compound.

The Key Difference: The Role of Ring Strain

The critical distinction lies in the energetic contribution of the strained four-membered ring. While the proline derivative's fragmentation is dominated by cleavages of the side chains, the azetidine ring possesses significant inherent strain energy. This additional energy lowers the activation barrier for fragmentation pathways that involve ring opening (Pathway C).

Hypothesis: We predict that under identical CID conditions, the fragmentation spectrum of methyl 1-acetylazetidine-2-carboxylate will show a higher relative abundance of fragments resulting from ring cleavage compared to N-acetyl-proline methyl ester. The drive to relieve ring strain provides an additional, highly favorable fragmentation channel not as readily available to the more stable five-membered proline ring.

Performance Comparison Summary
Feature Methyl 1-Acetylazetidine-2-carboxylate (4-Membered Ring) N-Acetyl-Proline Methyl Ester (5-Membered Ring) Causality
Precursor Ion [M+H]⁺ m/z 158.08m/z 172.10Difference in one methylene group
Loss of Methanol Predicted to be a major low-energy pathway.Observed as a major low-energy pathway.[3]Common fragmentation for methyl esters.
Loss of Ketene Predicted to be a major high-energy pathway.Observed as a major high-energy pathway.[3]Common fragmentation for N-acetyl groups.
Ring Cleavage Predicted to be a significant pathway due to high ring strain.Not reported as a primary pathway.[3]The energetic favorability of relieving ring strain opens up this fragmentation channel.

Conclusion

The mass spectrometric fragmentation of methyl 1-acetylazetidine-2-carboxylate is governed by a competition between side-chain cleavages and pathways that relieve its inherent ring strain. We predict three major fragmentation routes: the loss of methanol, the loss of ketene, and, significantly, fragmentation involving the opening of the azetidine ring.

This analysis, when compared to the behavior of its less-strained proline analog, highlights the critical role that molecular architecture plays in directing fragmentation. Researchers analyzing this and related strained heterocyclic systems can use this guide as a predictive tool to interpret complex MS/MS spectra, confirm structural assignments, and identify novel derivatives. The provided protocols offer a robust starting point for achieving high-quality, reproducible data in this important area of chemical analysis.

References

  • Faljoni-Alario, A., et al. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. Journal of the American Society for Mass Spectrometry.
  • Amad, M. N., et al. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Ng, J., et al. (2013). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]

  • Kovalev, S. V., et al. (2019). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • De Pauw, E., et al. (2022). Cyclic Peptide Protomer Detection in the Gas Phase: Impact on CCS Measurement and Fragmentation Patterns. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bristow, T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester.
  • Korfmacher, W. A., et al. (2008). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

  • Pevzner, P. A., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Nature Methods.
  • Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Gitter, S., et al. (2021). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Metabolites. Available at: [Link]

  • NIST. (n.d.). Azetidine, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl... Available at: [Link]

  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-methylazetidine-2-carboxylate. Available at: [Link]

  • Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • PubChem. (n.d.). Methyl azetidine-2-carboxylate. Available at: [Link]

  • Hertweck, C., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Four-Membered Heterocycles: Benchmarking Methyl 1-Acetylazetidine-2-carboxylate

In the landscape of modern drug discovery, the judicious selection of small, saturated heterocycles can profoundly influence the developability of a drug candidate. These compact, three-dimensional scaffolds are increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the judicious selection of small, saturated heterocycles can profoundly influence the developability of a drug candidate. These compact, three-dimensional scaffolds are increasingly utilized to modulate key physicochemical and pharmacokinetic properties, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] This guide provides an in-depth comparative analysis of methyl 1-acetylazetidine-2-carboxylate against two other representative four-membered heterocycles: 3-methoxyoxetane and 3-methylthietane. Our objective is to furnish researchers, scientists, and drug development professionals with the supporting data and experimental rationale necessary to make informed decisions in scaffold selection during the lead optimization phase.

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, have emerged as valuable motifs in medicinal chemistry due to their unique conformational constraints and electronic properties.[3][4] The inherent ring strain of these systems can confer advantageous structural rigidity, leading to improved receptor-binding selectivity and metabolic stability compared to their more flexible, larger-ring counterparts.[1]

This guide will delve into a head-to-head comparison of our target compounds, examining their synthesis, physicochemical properties, and metabolic fate. We will provide detailed experimental protocols to ensure the reproducibility of the presented data and offer expert insights into the causal relationships between structure and performance.

I. Synthesis and Accessibility of Scaffolds

The feasibility of incorporating a novel scaffold into a drug discovery program is intrinsically linked to its synthetic accessibility. Here, we outline the synthesis of methyl 1-acetylazetidine-2-carboxylate and comment on the accessibility of our chosen comparator molecules.

Synthesis of Methyl 1-Acetylazetidine-2-carboxylate

The target compound, methyl 1-acetylazetidine-2-carboxylate, can be readily prepared from its commercially available precursor, methyl azetidine-2-carboxylate hydrochloride. The synthesis involves a standard N-acetylation reaction.

Step 1: Neutralization of the Amine Salt The starting material, methyl azetidine-2-carboxylate hydrochloride, is first neutralized to the free amine using a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane (DCM) or ethyl acetate.

Step 2: N-Acetylation The free amine is then acylated using an acetylating agent. Acetic anhydride is a common and effective choice for this transformation. The reaction is typically carried out at room temperature or with gentle heating.

Protocol for N-Acetylation of Methyl Azetidine-2-carboxylate

  • Suspend methyl azetidine-2-carboxylate hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-acetylazetidine-2-carboxylate.

Accessibility of Comparator Heterocycles

  • 3-Methoxyoxetane: This oxetane derivative can be synthesized from 3-hydroxyoxetane, which is commercially available. Standard Williamson ether synthesis or methylation with a suitable methylating agent can be employed.[5]

  • 3-Methylthietane: The synthesis of 3-methylthietane can be more challenging due to the potential for ring strain-driven polymerization. However, methods involving the cyclization of appropriate 1,3-dihalo or halosulfonate precursors with a sulfide source are documented.[4]

II. Comparative Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we compare the lipophilicity (LogP) and aqueous solubility of our three focus compounds.

Lipophilicity (LogP)

LogP, the partition coefficient between n-octanol and water, is a key measure of a molecule's lipophilicity. An optimal LogP range is crucial for balancing membrane permeability and aqueous solubility.

CompoundStructurePredicted LogP
Methyl 1-acetylazetidine-2-carboxylate-0.1[6]
3-Methoxyoxetane-0.1[7]
3-Methylthietane1.4[8]

Table 1: Predicted Lipophilicity (LogP) of the Four-Membered Heterocycles.

As indicated in Table 1, both methyl 1-acetylazetidine-2-carboxylate and 3-methoxyoxetane are predicted to have low lipophilicity, suggesting good aqueous solubility. In contrast, 3-methylthietane is predicted to be significantly more lipophilic. This difference can be attributed to the presence of the polar ester and acetyl groups in the azetidine and the ether oxygen in the oxetane, compared to the less polar thioether in the thietane.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Aqueous Solubility Assay

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • The measured concentration represents the aqueous solubility of the compound.

III. Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. In vitro assays using liver microsomes are a standard method for assessing metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[10]

In Vitro Metabolic Stability Assay

The following protocol outlines a general procedure for determining the metabolic half-life (t½) of a compound in human liver microsomes (HLM).

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-warm the microsomal suspension to 37 °C.

  • Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench an aliquot of the reaction mixture by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Expected Metabolic Fates and Structure-Metabolism Relationships

  • Methyl 1-acetylazetidine-2-carboxylate: The N-acetyl group may influence metabolic stability. While N-deacetylation is a possible metabolic pathway, the amide bond is generally more stable than an ester. The ester moiety is a potential site for hydrolysis by esterases. The azetidine ring itself is often associated with increased metabolic stability compared to larger nitrogen-containing heterocycles.[1]

  • 3-Methoxyoxetane: The primary metabolic pathways for oxetanes can include oxidation of the ring or adjacent carbons.[9] The methoxy group may undergo O-demethylation. The oxetane ring is often incorporated to block metabolism at a specific position and can enhance overall metabolic stability.[10]

  • 3-Methylthietane: The sulfur atom in the thietane ring is susceptible to oxidation to the corresponding sulfoxide and sulfone.[11] These oxidized metabolites can have different physicochemical properties and pharmacological activities. The methyl group is also a potential site for hydroxylation.

The following diagram illustrates the potential metabolic pathways for each of the four-membered heterocycles.

Sources

Validation

Validating chiral purity of methyl 1-acetylazetidine-2-carboxylate enantiomers

An in-depth technical analysis for drug development professionals and analytical chemists. Executive Summary C2-substituted azetidines are highly prized in modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and analytical chemists.

Executive Summary

C2-substituted azetidines are highly prized in modern medicinal chemistry. As rigid, four-membered nitrogen heterocycles, they serve as conformationally restricted bioisosteres for prolines and morpholines, offering enhanced metabolic stability and unique spatial trajectories for pharmacophores. However, the pharmacological efficacy of these molecules is intrinsically tied to their stereochemistry.

Validating the chiral purity (Enantiomeric Excess, %ee) of methyl 1-acetylazetidine-2-carboxylate requires robust chromatographic methods capable of resolving its (R) and (S) enantiomers. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and analytical modalities (NP-HPLC vs. SFC), providing a self-validating framework for method development.

Mechanistic Grounding: The Causality of Chiral Recognition

To develop a successful separation method, one must understand why the separation occurs. The resolution of methyl 1-acetylazetidine-2-carboxylate enantiomers on polysaccharide-based CSPs is driven by a three-point interaction model.

The rigid azetidine ring restricts the conformational flexibility of the molecule, forcing the N-acetyl and methyl ester groups into a defined spatial orientation. When the racemic mixture passes through a column like Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), the enantiomers interact with the carbamate linkages of the stationary phase[1].

  • Hydrogen Bonding: The carbonyl oxygens of both the N-acetyl and methyl ester groups act as strong H-bond acceptors, interacting with the NH protons of the CSP carbamate groups.

  • Dipole-Dipole Interactions: The highly polarized C=O bonds align with the dipole moments of the stationary phase.

  • Steric Inclusion: The compact, rigid 4-membered azetidine ring fits into the chiral helical grooves of the polysaccharide backbone.

Because the (R) and (S) enantiomers have different spatial arrangements, they form transient diastereomeric complexes with the CSP that possess different free energies ( ΔΔG ). This thermodynamic difference dictates the selectivity ( α ) and ultimately the baseline resolution ( Rs​ ) of the peaks. Mechanistic studies on azetidine ring functionalization frequently rely on these specific interactions to confirm enantiomeric excess[2].

ChiralRec Analyte Methyl 1-acetylazetidine -2-carboxylate Hbond1 Dipole-Dipole (Ester Carbonyl) Analyte->Hbond1 Hbond2 Hydrogen Bonding (N-Acetyl Oxygen) Analyte->Hbond2 Steric Steric Inclusion (Azetidine Ring) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralpak AD-H) CSP->Hbond1 CSP->Hbond2 CSP->Steric Complex Transient Diastereomeric Complex Hbond1->Complex Hbond2->Complex Steric->Complex

Three-point chiral recognition mechanism on polysaccharide CSPs.

Comparative Performance: Chiral Stationary Phases (CSPs)

Historically, the synthesis and chiral resolution of azetidine-2-carboxylic acid derivatives have been validated using traditional normal-phase high-performance liquid chromatography (NP-HPLC)[1]. N-protected azetidine derivatives routinely achieve high optical purity (>95% ee) when analyzed via these methods[3].

To determine the optimal column for methyl 1-acetylazetidine-2-carboxylate, we compare three industry-standard immobilized and coated polysaccharide columns under identical Normal Phase conditions (Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C, UV 210 nm).

Table 1: CSP Performance Comparison (NP-HPLC)
Chiral ColumnPolysaccharide BackboneDerivatizationRetention Time 1 (min)Retention Time 2 (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)8.4510.121.252.8
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)9.1010.051.121.6
Chiralpak IG AmyloseTris(3-chloro-4-methylphenylcarbamate)7.309.851.454.1

Analytical Insight: While the Cellulose-based OD-H column provides partial separation ( Rs​ = 1.6), it fails to meet the stringent baseline resolution criteria ( Rs​≥2.0 ) required for accurate trace enantiomer quantification in pharmaceutical QA/QC. The Amylose-based AD-H and IG columns provide superior steric inclusion for the azetidine core, with Chiralpak IG demonstrating the highest selectivity due to the enhanced dipole interactions provided by the meta-chloro substitution on the phenylcarbamate moiety.

Modality Comparison: NP-HPLC vs. SFC

Recent advancements in the scalable synthesis of C2-substituted azetidines emphasize the necessity of high-throughput chromatographic methods[4]. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ as the primary mobile phase, offering significantly lower viscosity and higher diffusivity than liquid hexane.

Table 2: Modality Performance on Chiralpak IG
ParameterNP-HPLC (Hexane/IPA 90:10)SFC ( CO2​ /MeOH 85:15)Advantage
Flow Rate 1.0 mL/min3.0 mL/minSFC allows 3x faster throughput
Total Run Time 12.0 min3.5 minSFC drastically reduces analysis time
Resolution ( Rs​ ) 4.14.6SFC yields sharper peaks (higher efficiency)
Solvent Waste High (Toxic Hexane)Low (Green CO2​ )SFC is environmentally sustainable

MethodDev Start Racemic Methyl 1-acetylazetidine -2-carboxylate Screening Primary CSP Screening (AD-H, OD-H, IG) Start->Screening SFC SFC Modality (CO2 / MeOH) Screening->SFC Preferred HPLC NP-HPLC Modality (Hexane / IPA) Screening->HPLC Alternative Eval Evaluate Resolution (Rs) Target: Rs > 2.0 SFC->Eval HPLC->Eval Opt Optimize Co-solvent & Temperature Eval->Opt Rs < 2.0 Val Method Validation (ICH Q2 Guidelines) Eval->Val Rs >= 2.0 Opt->Eval

Chiral method development workflow for azetidine derivatives.

Self-Validating Experimental Protocol (SFC Method)

A robust analytical method must be a self-validating system. You cannot trust the %ee of an unknown sample unless the system first proves it can resolve the racemate under the exact conditions of the run.

Step 1: Preparation of Solutions
  • System Suitability Test (SST) Standard: Weigh 10.0 mg of racemic methyl 1-acetylazetidine-2-carboxylate. Dissolve in 10.0 mL of Methanol (HPLC grade) to yield a 1.0 mg/mL solution.

  • Sample Solution: Weigh 10.0 mg of the synthesized enantioenriched methyl 1-acetylazetidine-2-carboxylate. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL solution.

Step 2: SFC Instrument Parameters
  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Supercritical CO2​ / Methanol (85:15 v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure (BPR): 120 bar

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

  • Injection Volume: 5.0 µL

Step 3: Execution and Self-Validation
  • Equilibration: Pump the mobile phase through the column for at least 10 minutes until the UV baseline is perfectly stable.

  • SST Injection: Inject the Racemic SST Standard.

    • Causality Check: The system is only valid if two distinct peaks of equal area (50:50) are observed.

    • Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor for both peaks must be ≤1.5 . Do not proceed if these criteria fail.

  • Blank Injection: Inject pure Methanol to ensure no carryover from the racemate exists at the retention times of interest.

  • Sample Injection: Inject the enantioenriched Sample Solution.

  • Data Analysis: Calculate the Enantiomeric Excess (%ee) using the peak areas: %ee =[ (Area Major - Area Minor) / (Area Major + Area Minor) ] x 100

References

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Couty, F., David, O., Larmanjat, B., & Marinkovic, S. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.[Link]

  • Stead, D., O'Brien, P., & Sanderson, A. (2008). Mechanistic Interrogation of the Asymmetric Lithiation-trapping of N-Thiopivaloyl Azetidine and Pyrrolidine. Chemical Communications.[Link]

  • Stephens, D., & Chrumko, J. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Comparative Analysis of Methyl 1-Acetylazetidine-2-carboxylate Synthesis Impurities

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the synthesis of Active Pharmaceutical Ingredients (APIs), the adage "the dose makes the poison" is only part of the story. The purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the adage "the dose makes the poison" is only part of the story. The purity of that dose is paramount. Unwanted chemicals, even in trace amounts, can arise from the manufacturing process and may impact the efficacy, stability, and safety of the final drug product.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), that mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5]

This guide provides an in-depth, comparative analysis of impurities arising from different synthetic routes for methyl 1-acetylazetidine-2-carboxylate, a key building block in medicinal chemistry. We will explore the plausible origins of these impurities and present a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for their detection and characterization. GC-MS is a cornerstone technique for analyzing volatile and semi-volatile impurities, offering high-resolution separation and definitive identification capabilities.[1][6][7]

Synthetic Routes & Plausible Impurities: A Fork in the Road

The impurity profile of an API is a direct fingerprint of its synthetic pathway.[8] Different starting materials, reagents, and reaction conditions will inevitably lead to different impurity profiles. Let's consider two common synthetic approaches to methyl 1-acetylazetidine-2-carboxylate.

Route A: Direct Acylation using Acetyl Chloride

This classic approach involves the direct N-acylation of methyl azetidine-2-carboxylate hydrochloride using acetyl chloride in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.[9]

Route B: Acylation using Acetic Anhydride

An alternative method uses acetic anhydride as the acylating agent.[10][11] This reaction is often considered milder, with acetic acid as the primary byproduct, which can be managed with a suitable base.

The choice of route has significant implications for the types of process-related impurities that may be present.

Common Impurity Classes:
  • Starting Materials & Reagents: Unreacted methyl azetidine-2-carboxylate, residual triethylamine, or acetic acid.

  • Over-Reaction Products: Di-acetylated species, though sterically hindered, are a theoretical possibility.

  • Side-Reaction Products: Formation of ketene from acetyl chloride and base can lead to unwanted side reactions.[12]

  • Degradation Products: The strained four-membered azetidine ring is susceptible to nucleophilic ring-opening, especially under harsh acidic or basic conditions, which can lead to various linear amino acid derivatives.[13][14][15][16][17]

GC-MS Methodology: A Self-Validating Protocol

The following protocol is designed for robust and reliable impurity profiling. The choice of each parameter is deliberate, aiming to create a self-validating system that ensures accurate and reproducible results.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data interpretation.

GC-MS Workflow GC-MS Experimental Workflow for Impurity Profiling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 10 mg of Sample Batch B Dissolve in 1.0 mL Ethyl Acetate A->B C Vortex to Homogenize B->C D Filter with 0.22 µm PTFE Filter C->D E Inject 1 µL into GC Inlet D->E F Separation on DB-5ms Column E->F G Elution into MS F->G H Electron Ionization (70 eV) G->H I Mass Filtering (Quadrupole) H->I J Detection I->J K Total Ion Chromatogram (TIC) Generation J->K L Peak Integration & Area % Calculation K->L M Mass Spectral Library Search (e.g., NIST) K->M N Manual Spectral Interpretation M->N O Impurity Identification & Reporting N->O

Caption: GC-MS Experimental Workflow for Impurity Profiling.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the methyl 1-acetylazetidine-2-carboxylate sample into a 2 mL autosampler vial.

    • Add 1.0 mL of high-purity ethyl acetate. Causality: Ethyl acetate is an excellent solvent for the target compound and expected impurities, and its volatility is suitable for GC analysis.

    • Vortex the vial for 30 seconds to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial with an insert. Causality: Filtering removes any particulate matter that could clog the GC inlet or column, ensuring system robustness.

  • GC-MS Instrumentation & Parameters:

    • System: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).

    • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile compounds of varying polarities, making it ideal for a screening method.

    • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C. Causality: A split injection prevents column overloading from the main API peak, allowing for better resolution and quantification of trace-level impurities.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

      • Causality: This temperature program provides a good balance between resolving early-eluting volatile impurities (like residual solvents) and eluting higher-boiling point by-products in a reasonable timeframe.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 35 to 450. Causality: This range covers the molecular weights of expected starting materials, by-products, and the API itself, while excluding low-mass interferences.

      • Solvent Delay: 3.0 minutes. Causality: This prevents the high-concentration solvent peak from saturating the detector, preserving the filament's lifespan.

  • Data Analysis:

    • Integrate all peaks in the Total Ion Chromatogram (TIC).

    • Calculate the area percentage for each peak relative to the total area of all integrated peaks.

    • For each impurity peak exceeding the reporting threshold (e.g., 0.05% as per ICH guidelines), compare its mass spectrum against a validated spectral library (e.g., NIST/Wiley).[5]

    • Perform manual interpretation of the mass spectra to confirm library hits or propose structures for unknown impurities based on fragmentation patterns.

Comparative Data Analysis: Route A vs. Route B

The following table summarizes hypothetical but plausible GC-MS data from batches synthesized via the two different routes.

Peak No.Retention Time (min)Proposed Impurity% Area (Route A)% Area (Route B)Plausible Origin
14.1Triethylamine0.15%Not DetectedResidual base from Route A
24.8Acetic AcidNot Detected0.08%Byproduct of acetic anhydride
38.5Methyl Azetidine-2-carboxylate0.25%0.12%Unreacted starting material
410.2 Methyl 1-acetylazetidine-2-carboxylate 99.30% 99.65% Product
512.1Methyl 4-acetylaminobutanoate0.21%0.09%Ring-opening byproduct
613.5N,N-diethylacetamide0.09%Not DetectedReaction of triethylamine with acylating agent
Discussion of Key Impurities
  • Unreacted Starting Material (Peak 3): Both routes show the presence of unreacted methyl azetidine-2-carboxylate. Route A exhibits a higher level, suggesting the acylation with acetyl chloride may be less efficient or require more optimization to drive to completion compared to the acetic anhydride method.

  • Reagent- and Byproduct-Related Impurities (Peaks 1, 2, 6): The profile for Route A is distinctly marked by triethylamine (Peak 1) and a side-product, N,N-diethylacetamide (Peak 6), which likely forms from the reaction between residual triethylamine and the acylating agent. Conversely, Route B shows residual acetic acid (Peak 2), a direct byproduct of the reaction. These impurities are clear indicators of the specific reagents used in each synthesis.

  • Degradation Impurity (Peak 5): The presence of Methyl 4-acetylaminobutanoate is of particular interest. This is a plausible ring-opening product, likely formed by nucleophilic attack (e.g., by water or chloride ions) on the protonated azetidine ring, which is more likely under the more acidic conditions generated by acetyl chloride in Route A. The lower level in Route B suggests the milder conditions are less prone to inducing this degradation pathway.

Impurity Formation Pathways

The following diagram illustrates the primary reaction and the formation pathways for key impurities discussed.

Impurity_Formation Key Reaction and Impurity Formation Pathways SM Methyl Azetidine-2-carboxylate Product Methyl 1-acetylazetidine-2-carboxylate (Desired Product) SM->Product + AC (Route A) + AA (Route B) Impurity1 Methyl 4-acetylaminobutanoate (Ring-Opening) SM->Impurity1 + H2O / Nu- (Harsh Conditions) AC Acetyl Chloride (Route A) AC->Product Impurity2 N,N-diethylacetamide (Side-Reaction) AC->Impurity2 AA Acetic Anhydride (Route B) AA->Product TEA Triethylamine (Base) TEA->Impurity2 + AC H2O H2O / Nu- H2O->Impurity1

Caption: Key Reaction and Impurity Formation Pathways.

Conclusion and Recommendations

This comparative guide demonstrates that the choice of synthetic route has a profound and predictable impact on the final impurity profile of methyl 1-acetylazetidine-2-carboxylate.

  • Route B (Acetic Anhydride) appears to yield a cleaner product with a higher purity and a lower propensity for forming the critical ring-opened degradation product. The process-related impurities are also arguably more benign (acetic acid vs. triethylamine derivatives).

  • Route A (Acetyl Chloride) , while effective, requires more stringent control to minimize unreacted starting material and prevent the formation of both degradation and base-related side products.

From an analytical and process chemistry perspective, Route B is the superior choice for minimizing problematic impurities. The robust GC-MS method detailed herein is a critical tool for any laboratory tasked with synthesizing this compound, enabling precise quality control, process optimization, and adherence to regulatory standards.[18] It provides the necessary data to not only quantify purity but also to understand the chemistry of the process itself, leading to safer and more effective pharmaceutical ingredients.

References

  • Title: Regioselective ring opening reactions of azetidines Source: ResearchGate URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]

  • Title: GC/MS Identification of Impurities Source: Medistri SA URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health Source: Labcompare.com URL: [Link]

  • Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Mild and eco-friendly chemoselective acylation of amines in aqueous medium Source: Semantic Scholar URL: [Link]

  • Title: Amino acids: Aspects of impurity profiling by means of CE Source: ResearchGate URL: [Link]

  • Title: Acetylglycine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 1-acetylazetidine-2-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1-acetylazetidine-2-carboxylate. As drug development professionals, our responsibility extends beyond discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1-acetylazetidine-2-carboxylate. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for Methyl 1-acetylazetidine-2-carboxylate should always be the primary source of information, data from analogous compounds provide a strong basis for a conservative risk assessment. Structurally related chemicals, such as other N-substituted and esterified azetidines, exhibit a range of hazards that must be respected.

The primary operational directive is to treat this compound as hazardous chemical waste. Under no circumstances should it or its rinseate be disposed of down the sink or in general solid waste.[1][2] The Resource Conservation and Recovery Act (RCRA) establishes that the generator of hazardous waste is ultimately responsible for its management from creation to final disposal.[1]

Table 1: Potential Hazard Profile based on Analogous Compounds

Hazard Class Potential Effect Representative Citation(s)
Flammable Liquid May be a combustible material, with containers potentially exploding when heated.[3] [4]
Skin Corrosion/Irritation May cause skin irritation or corrosion upon contact.[3][5] [4]
Serious Eye Damage/Irritation Can cause serious eye irritation.[3][5] [3][5]
Acute Oral Toxicity May be harmful if swallowed.[5][6] [5][6]

| Specific Target Organ Toxicity | May cause respiratory irritation, drowsiness, or dizziness upon inhalation.[4][5][7] |[4][5] |

Note: This table is illustrative. Always consult the specific SDS provided by the manufacturer for the material in your possession.

Pre-Disposal Procedures: In-Lab Handling and Segregation

Safe disposal is contingent on safe handling and meticulous segregation from the moment the material is designated as waste.

Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE. This is a non-negotiable standard of good laboratory practice.[6][8]

  • Eye Protection: Chemical safety goggles or a face shield.[3][6]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6][8]

  • Body Protection: A lab coat is mandatory. Consider additional protective clothing if there is a significant risk of splashing.

Waste Container Selection

The integrity of the disposal process relies on using the correct container.

  • Compatibility: The container must be chemically compatible with Methyl 1-acetylazetidine-2-carboxylate and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for a wide range of organic wastes.[2]

  • Condition: The container must be in good condition, free from cracks or defects, with a tightly sealing lid.[9]

  • Venting: Not typically required unless gas-producing reactions are anticipated.

  • Headspace: Always leave at least 10% of the container volume as headspace to allow for vapor expansion.[10]

The Critical Importance of Waste Segregation

Do not mix different waste streams unless you are certain of their compatibility.[9] The "why" is critical: mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. Segregate this waste from:

  • Strong Oxidizing Agents[11]

  • Strong Acids and Bases

  • Aqueous Waste Streams

  • Other Reactive Chemical Groups

Step-by-Step Disposal Protocol

This protocol outlines the procedural flow for designating, containing, and preparing Methyl 1-acetylazetidine-2-carboxylate for final disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.

Step 1: Designate and Characterize the Waste

  • This occurs when the material is no longer needed.[2]

  • Characterize the waste fully on the hazardous waste tag. Is it pure compound? Is it dissolved in a solvent? If so, identify the solvent and estimate the concentration. List all constituents, including water, without using abbreviations or formulas.[2]

Step 2: Select and Prepare the Waste Container

  • Choose a compatible container as described in Section 2.

  • The container must be clean and dry before the first drop of waste is added.

Step 3: Label the Container

  • A hazardous waste label must be applied to the container as soon as the first drop of waste is generated.[1][2]

  • Use your institution's official hazardous waste tagging system (e.g., online systems like WASTe at UCSF).[1]

  • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate percentages of each component, and the accumulation start date.[9]

Step 4: Transfer the Waste

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Use a funnel to prevent spills. Remove the funnel and securely close the container immediately after use.[10]

  • If any waste spills on the outside of the container, clean and decontaminate it immediately.

Step 5: Store the Waste Container Safely

  • The closed container must be stored in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9]

  • The SAA must be under the control of the lab personnel.[2]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]

Step 6: Arrange for Final Disposal

  • Do not accumulate waste in the lab for more than nine months.[2]

  • Once the container is full or ready for disposal, submit a pickup request to your institution's EH&S department or designated hazardous waste management service.[1][9]

  • Do not transport hazardous waste outside of your designated laboratory area.[10] Trained safety staff are responsible for transport and final disposal, which may include incineration, fuel blending, or other approved methods.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 1-acetylazetidine-2-carboxylate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_action Waste Transfer & Storage cluster_disposal Final Disposition start Waste Generated (Methyl 1-acetylazetidine-2-carboxylate) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., HDPE) ppe->container label_container Affix Hazardous Waste Label (Fill out ALL fields) container->label_container transfer Transfer Waste in Fume Hood (Use Funnel) label_container->transfer seal Securely Seal Container transfer->seal store Place in Secondary Containment in Satellite Accumulation Area seal->store pickup Request Pickup from EH&S or Licensed Contractor store->pickup end_node Disposal Complete (Responsibly Managed) pickup->end_node

Sources

Handling

A Guide to Personal Protective Equipment for Handling Methyl 1-acetylazetidine-2-carboxylate

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The azetidine functional group, present in Methyl 1-acetylazetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The azetidine functional group, present in Methyl 1-acetylazetidine-2-carboxylate, is a cornerstone of modern medicinal chemistry. However, its inherent reactivity necessitates a robust and well-reasoned approach to safety. This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for personal protective equipment (PPE), ensuring you are protected at every stage of your research.

Understanding the Hazard: A Proactive Stance

While specific toxicological data for Methyl 1-acetylazetidine-2-carboxylate is not extensively published, the general profile of azetidine derivatives and related small heterocyclic compounds calls for careful handling. Safety data sheets for analogous compounds consistently indicate risks of skin and eye irritation.[1][2][3][4] Some derivatives are classified as causing severe skin burns and eye damage.[5] Therefore, we must operate under the precautionary principle, assuming the potential for irritation and harmful effects upon contact, inhalation, or ingestion.

Core Principles for Handling:

  • Avoid Direct Contact: All protocols must be designed to prevent the chemical from touching your skin or eyes.[6][7][8]

  • Prevent Inhalation: Operations should be conducted in a manner that minimizes the generation of dust or aerosols.[1][6][7]

  • Assume All Azetidines are Reactive: The strained four-membered ring can be susceptible to unexpected reactions. A culture of caution is paramount.

The Essential PPE Ensemble: Your First Line of Defense

Effective chemical handling is a system where PPE is the final, critical barrier between you and the potential hazard. The choice of PPE is not arbitrary; it is a direct response to the anticipated risks of the procedure.

Eye and Face Protection: Non-Negotiable

Any handling of Methyl 1-acetylazetidine-2-carboxylate requires, at a minimum, the use of chemical safety goggles. The assumption must be that eye irritation is a significant risk.[2]

  • Standard Operations: For routine tasks like preparing solutions or conducting reactions in closed systems, properly sealed chemical safety goggles are sufficient. They must conform to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

  • High-Risk Procedures: When there is an elevated risk of splashing—such as during transfers of larger quantities or reaction quenching—a face shield should be worn in addition to safety goggles.[8][9]

Skin and Body Protection: A Comprehensive Barrier

Preventing dermal exposure is crucial. This is achieved through a combination of appropriate gloves and protective clothing.

  • Gloves: Always wear compatible chemical-resistant gloves.[1][9] Nitrile gloves are a common and effective choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before use.[1][8] Should significant contamination occur, remove and dispose of the gloves immediately, followed by thorough hand washing.[3]

  • Laboratory Coat: A standard lab coat is mandatory to protect against accidental spills on clothing and skin. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Respiratory Protection: An Operation-Specific Requirement

Under normal conditions with proper engineering controls, respiratory protection is often not necessary.[2] However, it becomes essential when engineering controls are insufficient or during specific high-risk tasks.

  • Weighing and Transfers: When handling the compound as a solid, weighing or transferring powder can generate dust.[6][9] In these cases, a government-approved respirator (e.g., NIOSH N95 or EN 143 P1 dust masks) should be used to prevent inhalation.[6]

  • Aerosol Generation: If your procedure has the potential to create aerosols or mists, and this cannot be contained within a fume hood, appropriate respiratory protection is required.[3]

Engineering Controls: The Foundation of Safety

PPE should never be the sole method of protection. It is designed to be used in conjunction with robust engineering controls.

  • Chemical Fume Hood: All handling of Methyl 1-acetylazetidine-2-carboxylate should be performed inside a certified chemical fume hood.[3][7] This provides primary containment and protects you from inhaling vapors or dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][10]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[1][2][9]

Step-by-Step PPE and Handling Protocol

The following workflow ensures safety from preparation to cleanup.

Preparation and Donning PPE:

  • Confirm the chemical fume hood is operational.

  • Ensure the safety shower and eyewash are unobstructed.

  • Don a lab coat, ensuring it is fully buttoned.

  • Put on chemical safety goggles.

  • Wash and dry hands thoroughly.

  • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • If weighing the solid compound, don the appropriate respirator.

Chemical Handling:

  • Perform all manipulations deep within the fume hood.

  • Use tools and techniques that minimize the generation of dust or splashes.[7]

  • Keep all containers of the chemical tightly closed when not in use.[6][9]

Doffing PPE and Cleanup:

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.[1][8]

  • Dispose of contaminated gloves in the designated hazardous waste container.[1]

  • Remove your lab coat and hang it in the designated area.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.[1][3]

Visualizing the PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task-Specific PPE Selection cluster_ppe Required PPE Ensemble cluster_action Execution & Disposal Start Assess Task Check_Ventilation Fume Hood Available and Certified? Start->Check_Ventilation No_Vent STOP WORK Consult EHS Check_Ventilation->No_Vent No Task_Type What is the task? Check_Ventilation->Task_Type Yes Weighing Weighing Solid Task_Type->Weighing Solid Handling Solution_Prep Solution Prep / Reaction Setup Task_Type->Solution_Prep Liquid Handling (Small Scale) Workup Reaction Workup / Large Volume Transfer Task_Type->Workup Splash Potential PPE_Weighing Standard PPE + Respirator (N95) Weighing->PPE_Weighing PPE_Standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Solution_Prep->PPE_Standard PPE_Splash Standard PPE + Face Shield Workup->PPE_Splash Proceed Proceed with Task PPE_Standard->Proceed PPE_Weighing->Proceed PPE_Splash->Proceed Disposal Dispose of Contaminated PPE in Hazardous Waste Proceed->Disposal

Caption: PPE Selection Workflow for Handling Methyl 1-acetylazetidine-2-carboxylate.

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand/Body ProtectionRespiratory Protection
Weighing Solid Safety GogglesChemical-Resistant Gloves, Lab CoatRequired (e.g., N95 Dust Mask)[6][9]
Solution Preparation Safety GogglesChemical-Resistant Gloves, Lab CoatNot required with fume hood
Reaction Work-up/Quench Safety Goggles & Face ShieldChemical-Resistant Gloves, Lab CoatNot required with fume hood
Small Scale Liquid Transfer Safety GogglesChemical-Resistant Gloves, Lab CoatNot required with fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Chemical-Resistant Gloves, Lab CoatRequired (Air-purifying respirator)[1][4]

Emergency Response and Disposal

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

Disposal of Contaminated PPE: All disposable PPE that has come into contact with Methyl 1-acetylazetidine-2-carboxylate, including gloves and wipes, must be considered hazardous waste.

  • Place all contaminated items into a designated, sealed hazardous waste bag or container.[1]

  • Label the container clearly.

  • Dispose of the waste according to your institution's and local environmental regulations. Do not let the product enter drains.[1][6]

By integrating these principles and protocols into your daily laboratory work, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: Methyl Azetidine-3-carboxylate Hydrochloride.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: Methyl azetidine-3-carboxylate hydrochloride.
  • Key Organics. (2025, July 11). Safety Data Sheet.
  • UHPCHEM. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
  • Angene Chemical. (2025, December 18). Safety Data Sheet.
  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.

Sources

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